molecular formula C7H7ClN2O2 B572515 Methyl 5-amino-3-chloropyridine-2-carboxylate CAS No. 1256825-20-3

Methyl 5-amino-3-chloropyridine-2-carboxylate

Cat. No.: B572515
CAS No.: 1256825-20-3
M. Wt: 186.595
InChI Key: PLZMKCGJVQACFC-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-chloropyridine-2-carboxylate is a chlorinated heterocyclic building block of significant interest in medicinal and organic chemistry. Its molecular architecture, featuring both an amino group and a carboxylate ester on the pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules. Research into analogous chlorinated pyridine derivatives highlights their critical role as intermediates in the development of active pharmaceutical ingredients (APIs) . For instance, the structurally similar compound 2-amino-5-chloropyridine is a known intermediate in the manufacture of hypnotic and anti-anxiety drugs such as Zopiclone and Zolpidem . Furthermore, chlorinated heterocyclic compounds represent a prominent family in drug discovery, with more than 250 FDA-approved drugs containing chlorine atoms, underscoring the importance of such scaffolds in developing therapies for a wide range of diseases . The specific substitution pattern on this compound provides multiple sites for chemical modification, allowing researchers to explore structure-activity relationships (SAR) and develop novel bioactive molecules for pharmaceutical applications. Its utility lies in its ability to serve as a core scaffold for constructing potential therapeutic agents.

Properties

IUPAC Name

methyl 5-amino-3-chloropyridine-2-carboxylate
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InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PLZMKCGJVQACFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856540
Record name Methyl 5-amino-3-chloropyridine-2-carboxylate
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1256825-20-3
Record name 2-Pyridinecarboxylic acid, 5-amino-3-chloro-, methyl ester
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Record name Methyl 5-amino-3-chloropyridine-2-carboxylate
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Record name Methyl 5-amino-3-chloropyridine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-amino-3-chloropyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physical and chemical characteristics, offers insights into its synthesis and purification, and explores its potential role as a bioactive molecule, particularly in the context of kinase inhibition and signal transduction pathways.

Chemical Properties

This compound, in its hydrochloride salt form, is identified by the CAS number 1803612-15-8.[1][2][3] Its chemical structure combines a pyridine ring with amino, chloro, and methyl carboxylate functional groups, making it a versatile building block in organic synthesis.

Physical and Chemical Data

Table 1: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1803612-15-8[1][2][3]
Molecular Formula C₇H₈Cl₂N₂O₂[2]
Molecular Weight 223.06 g/mol [2]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Spectral Data

Detailed spectral analyses are crucial for the structural elucidation and purity assessment of this compound. While specific spectra are proprietary to chemical suppliers, data such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are generally available upon request from vendors.[1]

Synthesis and Purification

The synthesis of substituted pyridines is a well-established area of organic chemistry. While a specific, detailed protocol for this compound is not publicly available, a general multi-step synthesis can be proposed based on established methodologies for similar pyridine derivatives.[4] This would typically involve the construction of the substituted pyridine ring followed by functional group manipulations.

A plausible synthetic approach, adapted from the synthesis of related compounds, is illustrated below. This pathway is a hypothetical sequence and would require experimental optimization.

G cluster_synthesis Proposed Synthetic Pathway start Commercially available chloropyridine derivative nitration Nitration start->nitration HNO₃, H₂SO₄ reduction Reduction of Nitro Group nitration->reduction e.g., Fe/HCl or H₂/Pd-C halogenation Chlorination reduction->halogenation e.g., NCS esterification Esterification halogenation->esterification MeOH, Acid catalyst final_product This compound esterification->final_product

Caption: A potential multi-step synthesis for this compound.

Experimental Protocol: General Purification by Column Chromatography

Purification of the crude product is essential to obtain a high-purity sample for analysis and biological screening. Column chromatography is a standard and effective method for the purification of substituted picolinate esters.[5][6]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., a gradient of hexane and ethyl acetate)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small portion of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column, ensuring a uniform and air-free bed.[6]

  • Sample Loading: Gently add the prepared sample slurry onto the top of the packed silica gel.[6]

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it. Collect fractions of the eluate.[5]

  • Fraction Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active compounds.[7] The electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure for interacting with biological targets.

Potential as Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9][10][11][12] Small molecule inhibitors targeting kinases within this pathway are a major focus of cancer drug development. The structural features of this compound suggest its potential as a scaffold for the design of kinase inhibitors. The amino and chloro substituents on the pyridine ring can be modified to optimize binding to the ATP-binding pocket of various kinases.

G cluster_pathway Potential Role in PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Methyl 5-amino-3-chloropyridine -2-carboxylate Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a derivative of the title compound.

Biological Screening

To ascertain the biological activity of this compound, a series of in vitro assays would be necessary. A general workflow for the initial biological screening is outlined below.

G cluster_workflow Biological Screening Workflow Compound Pure Compound CellLines Panel of Cancer Cell Lines Compound->CellLines Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) CellLines->Cytotoxicity IC50 Determine IC₅₀ Cytotoxicity->IC50 KinaseAssay Kinase Inhibition Assay IC50->KinaseAssay If active TargetID Target Identification & Validation KinaseAssay->TargetID

Caption: A general workflow for the initial biological evaluation of the title compound.

Standard protocols for antibacterial and antifungal screening often involve broth microdilution or agar disk diffusion methods to determine the minimum inhibitory concentration (MIC) against various microbial strains.[7][13]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its substituted pyridine core is a key feature in many existing drugs, and its functional groups offer multiple points for chemical modification to enhance biological activity and selectivity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery, particularly in the realm of kinase inhibitors for cancer therapy.

References

Technical Guide: Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1803612-15-8 (for hydrochloride salt)

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 5-amino-3-chloropyridine-2-carboxylate, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic pathway, and its potential applications as a versatile building block for the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is most commonly available as its hydrochloride salt. The properties of this salt are summarized in the table below. At present, a specific CAS number for the free base is not widely documented in publicly available databases.

PropertyValueSource
IUPAC Name This compound hydrochloride
CAS Number 1803612-15-8[1][2]
Molecular Formula C₇H₈Cl₂N₂O₂[1][2]
Molecular Weight 223.06 g/mol [1]
Appearance Solid (form may vary)
Storage Sealed in a dry environment at room temperature.[1]

Note: Specific quantitative data such as melting point, solubility, and detailed spectral data are often lot-specific and can be found on the Certificate of Analysis (CoA) provided by the supplier.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis of this compound can be envisioned to proceed through the following key steps, starting from a readily available pyridine precursor:

Synthetic_Pathway start 2,3-Dichloropyridine step1 Nitration start->step1 intermediate1 2,3-Dichloro-5-nitropyridine step1->intermediate1 step2 Cyanation intermediate1->step2 intermediate2 3-Chloro-2-cyano-5-nitropyridine step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 3-Chloro-5-nitropicolinic acid step3->intermediate3 step4 Esterification intermediate3->step4 intermediate4 Methyl 3-chloro-5-nitropicolinate step4->intermediate4 step5 Reduction intermediate4->step5 end_product This compound step5->end_product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Nitration of 2,3-Dichloropyridine

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Procedure:

    • To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material).

    • Cool the acid to 0-5 °C in an ice-salt bath.

    • Slowly add 2,3-dichloropyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,3-dichloro-5-nitropyridine.

Step 2: Cyanation of 2,3-Dichloro-5-nitropyridine

  • Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

  • Procedure:

    • To the flask, add 2,3-dichloro-5-nitropyridine (1.0 eq.), a cyanide source (e.g., potassium cyanide or zinc cyanide), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with a suitable ligand.

    • Add an anhydrous, degassed solvent such as DMF or dioxane.

    • Purge the flask with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture, and quench with a suitable aqueous solution.

    • Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain 3-chloro-2-cyano-5-nitropyridine.

Step 3: Hydrolysis of 3-Chloro-2-cyano-5-nitropyridine

  • Procedure: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

    • Acidic Hydrolysis: Reflux the nitrile in a mixture of concentrated sulfuric acid and water.

    • Basic Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base like sodium hydroxide, followed by acidification.

  • The resulting 3-chloro-5-nitropicolinic acid can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.

Step 4: Esterification of 3-Chloro-5-nitropicolinic acid

  • Procedure: The carboxylic acid is converted to its methyl ester. A common method is Fischer-Speier esterification.

    • Dissolve the carboxylic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the excess methanol in vacuo.

    • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield Methyl 3-chloro-5-nitropicolinate.

Step 5: Reduction of the Nitro Group

  • Procedure: The nitro group is reduced to an amino group.

    • Dissolve Methyl 3-chloro-5-nitropicolinate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalyst, typically palladium on activated carbon (Pd/C, 5-10 wt. %).

    • Carry out the hydrogenation using hydrogen gas (either from a balloon or a pressurized vessel) or a transfer hydrogenation reagent like ammonium formate.

    • Stir the mixture at room temperature until the reaction is complete.

    • Filter off the catalyst through a pad of celite and concentrate the filtrate in vacuo to obtain the crude product.

    • Purify by column chromatography or recrystallization to yield this compound. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

Applications in Drug Discovery and Development

Substituted pyridine scaffolds are privileged structures in medicinal chemistry due to their ability to form key interactions with biological targets. This compound serves as a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications.

  • As a Versatile Intermediate: The presence of multiple functional groups (amino, chloro, and methyl ester) at specific positions on the pyridine ring allows for a variety of chemical modifications. This makes it an attractive starting material for the synthesis of more complex molecules in drug discovery programs.

  • Potential as Kinase Inhibitors: Pyridine derivatives are known to be effective scaffolds for the development of kinase inhibitors. For instance, some nitropyridine derivatives have been investigated as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and survival.

  • Antimicrobial and Anticancer Agents: The pyridine nucleus is a common feature in many compounds with demonstrated antimicrobial and anticancer activities. The functional groups on this compound can be modified to generate libraries of compounds for screening against various pathogens and cancer cell lines.

  • Agrochemicals: Similar to their applications in pharmaceuticals, substituted pyridines are also important intermediates in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides.

Safety and Handling

While a specific safety data sheet for this compound hydrochloride is not widely available, data from structurally related aminopyridines and chloropyridines suggest that this compound should be handled with care.

  • General Hazards: Similar compounds are often classified as harmful if swallowed, and may cause skin and eye irritation.

  • Handling Precautions:

    • Use in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The information provided, particularly the experimental protocols, is based on established chemical principles and analogies to related compounds. Researchers should always consult relevant safety data sheets and perform their own risk assessments before handling this chemical or attempting any synthetic procedures. Experimental conditions may require optimization.

References

An In-depth Technical Guide to Methyl 5-amino-3-chloropyridine-2-carboxylate hydrochloride salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-3-chloropyridine-2-carboxylate hydrochloride salt (CAS No. 1803612-15-8) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural motifs, including a chlorinated pyridine ring, an amino group, and a carboxylate ester, make it a versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with generalized experimental protocols, and a discussion of its potential applications based on the biological activity of structurally related molecules.

Chemical and Physical Properties

While extensive experimental data for this specific salt is not publicly available, the following table summarizes its basic properties and those of closely related analogs to provide a comparative context.

PropertyValue (for target compound)Analog CompoundAnalog Value
CAS Number 1803612-15-8[1]Methyl 3-amino-5-chloropyridine-2-carboxylate866775-11-3[2]
Molecular Formula C₇H₈Cl₂N₂O₂[1]C₇H₇ClN₂O₂186.6 g/mol [2]
Molecular Weight 223.06 g/mol [1]
Storage Room temperature, sealed in a dry environment[1]

Synthesis

Proposed Synthetic Pathway

A logical synthetic approach could start from a commercially available substituted pyridine, followed by a sequence of reactions such as nitration, chlorination, reduction of the nitro group to an amine, and finally esterification and salt formation. The following diagram illustrates a possible synthetic workflow.

Synthetic Pathway Proposed Synthetic Pathway for this compound hydrochloride A Substituted Pyridine Precursor B Nitration A->B HNO₃/H₂SO₄ C Chlorination B->C Cl₂ or SO₂Cl₂ D Reduction C->D Fe/HCl or H₂/Pd-C E Esterification D->E MeOH, H⁺ F HCl Salt Formation E->F HCl in ether G This compound hydrochloride F->G

Caption: A plausible synthetic route for the target compound.

Generalized Experimental Protocols

The following are generalized procedures for the key steps outlined in the proposed synthetic pathway. These are based on common organic chemistry transformations for pyridine derivatives.

Step 1: Nitration of a Pyridine Precursor

  • To a stirred solution of the pyridine precursor in concentrated sulfuric acid, cooled to 0-10 °C, a nitrating mixture (concentrated nitric acid in sulfuric acid) is added dropwise.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., NaOH or Na₂CO₃) to precipitate the nitropyridine product.

  • The product is collected by filtration, washed with water, and dried.

Step 2: Chlorination

  • The nitropyridine derivative is dissolved in a suitable solvent (e.g., chloroform or carbon tetrachloride).

  • A chlorinating agent, such as chlorine gas or sulfuryl chloride, is added, potentially with a radical initiator if a free-radical mechanism is desired.

  • The reaction is heated or irradiated with UV light to facilitate the reaction.

  • After completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography.

Step 3: Reduction of the Nitro Group

  • The chlorinated nitropyridine is dissolved in a solvent like ethanol or acetic acid.

  • A reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used.

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

  • The reaction mixture is filtered to remove the catalyst or iron salts, and the solvent is evaporated. The product is then extracted and purified.

Step 4: Esterification of the Carboxylic Acid

  • The aminochloropyridine carboxylic acid is dissolved in methanol.

  • A catalytic amount of strong acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed until the esterification is complete.

  • The solvent is removed, and the residue is neutralized and extracted to isolate the methyl ester.

Step 5: Formation of the Hydrochloride Salt

  • The purified this compound is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • A solution of hydrogen chloride in ether is added dropwise with stirring.

  • The hydrochloride salt precipitates out of the solution.

  • The solid is collected by filtration, washed with cold ether, and dried under vacuum.

Spectral Data

While specific spectral data for this compound hydrochloride is not available in the searched literature, the expected spectral characteristics can be predicted based on its structure.

3.1. Expected ¹H NMR Spectrum The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions relative to the electron-withdrawing (chloro, carboxylate) and electron-donating (amino) groups. The amine protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet.

3.2. Expected ¹³C NMR Spectrum The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbonyl carbon of the ester would appear significantly downfield.

3.3. Expected FT-IR Spectrum The infrared spectrum would be characterized by absorption bands corresponding to the various functional groups present:

  • N-H stretching: Bands for the amino group, typically in the range of 3300-3500 cm⁻¹.

  • C=O stretching: A strong absorption for the ester carbonyl group, expected around 1700-1730 cm⁻¹.

  • C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

3.4. Expected Mass Spectrum The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C₇H₇ClN₂O₂). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of the methoxy group from the ester or other characteristic cleavages of the pyridine ring.

Applications in Drug Development

Substituted pyridines are a class of privileged structures in medicinal chemistry due to their ability to form hydrogen bonds and engage in various interactions with biological targets.[3] While specific applications for this compound hydrochloride have not been detailed in the available literature, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents.

The biological activity of related substituted aminopyridine derivatives has been explored in various contexts, including as inhibitors of enzymes and as modulators of cellular signaling pathways. For instance, various substituted pyridine derivatives have been investigated for their anticancer properties.[3] The presence of reactive sites on the molecule (the amino group and the ester) allows for further chemical modifications to generate libraries of compounds for screening against various biological targets.

Conclusion

This compound hydrochloride is a chemical entity with considerable potential as a building block in the development of new pharmaceuticals. While detailed experimental data and specific applications are not yet widely published, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its likely utility in the field of drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Technical Guide: Structure Elucidation of Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the structure elucidation of Methyl 5-amino-3-chloropyridine-2-carboxylate. It outlines the key chemical identifiers, a proposed synthetic pathway, and detailed theoretical spectroscopic data expected from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes detailed experimental protocols for synthesis and characterization, presented with clear data tables and workflow visualizations to aid researchers in the identification and confirmation of this compound.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The structural arrangement consists of a pyridine ring substituted with a methyl carboxylate group at position 2, a chlorine atom at position 3, and an amino group at position 5. This specific arrangement of functional groups dictates its chemical properties and spectroscopic signature.

Chemical Structure

Caption: 2D structure of this compound.

Chemical Properties

The following table summarizes key identifiers and computed properties for the molecule.

PropertyValue
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
IUPAC Name This compound
CAS Number 879477-19-1 (for the base)
Canonical SMILES COC(=O)C1=C(C=C(C=N1)N)Cl
InChI Key FLLCFMHDZNNYSM-UHFFFAOYSA-N

Proposed Synthesis and Characterization Workflow

A plausible synthetic route involves the esterification of the corresponding carboxylic acid, which can be synthesized from commercially available precursors. The final product requires purification, typically by column chromatography or recrystallization, followed by comprehensive characterization to confirm its identity and purity.

G start Starting Material (e.g., 5-Amino-3-chloropyridine-2-carboxylic acid) esterification Esterification (Methanol, Acid Catalyst, Heat) start->esterification Reaction workup Aqueous Workup & Extraction esterification->workup Quenching purification Purification (Column Chromatography) workup->purification Isolation analysis Spectroscopic Analysis (NMR, MS, IR) purification->analysis Characterization product Final Product (this compound) analysis->product Confirmation

Caption: General experimental workflow for synthesis and characterization.

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The following tables summarize the predicted data based on the compound's structure.

¹H NMR Spectroscopy Data (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.05d (J ≈ 2.5 Hz)1HH-6 (Pyridine)
~ 7.20d (J ≈ 2.5 Hz)1HH-4 (Pyridine)
~ 4.10br s2H-NH₂ (Amino)
~ 3.95s3H-OCH₃ (Ester)
¹³C NMR Spectroscopy Data (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 165.0C=O (Ester Carbonyl)
~ 145.0C-5 (C-NH₂)
~ 142.0C-6
~ 138.0C-2 (C-COOCH₃)
~ 125.0C-4
~ 120.0C-3 (C-Cl)
~ 52.5-OCH₃ (Ester Methyl)
IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asym/sym)Amino (-NH₂)
3100 - 3000C-H Stretch (aromatic)Pyridine Ring
2960 - 2850C-H Stretch (aliphatic)Methyl (-CH₃)
1730 - 1710C=O StretchEster
1620 - 1580N-H BendAmino (-NH₂)
1580 - 1450C=C & C=N StretchPyridine Ring
1250 - 1100C-O StretchEster
800 - 700C-Cl StretchChloro-aromatic
Mass Spectrometry Data (Predicted)
m/z ValueAssignmentNotes
186.02[M]⁺ (Molecular Ion for ³⁵Cl)The most abundant peak in the molecular ion cluster.
188.02[M+2]⁺ (Molecular Ion for ³⁷Cl)Expected intensity is ~32% of the [M]⁺ peak (natural abundance).
155/157[M - OCH₃]⁺Loss of the methoxy group from the ester.
127/129[M - COOCH₃]⁺Loss of the entire methyl carboxylate group.

Experimental Protocols

Proposed Synthesis Protocol
  • Reaction Setup: To a solution of 5-amino-3-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/mmol), add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.

  • Reflux: Warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until pH 7-8 is reached.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient system.

Analytical Characterization Protocols
  • NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight and fragmentation pattern.

  • IR Spectroscopy: Obtain the infrared spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Logical Diagram for Structure Confirmation

The process of confirming the final structure is a logical workflow where data from multiple independent analyses must converge.

G cluster_data Analytical Data cluster_hypothesis Hypothesis cluster_conclusion Conclusion NMR NMR Data (Proton/Carbon Count, Shifts, Coupling) Confirmation Structure Confirmed NMR->Confirmation Data Match? MS MS Data (Molecular Ion, Isotope Pattern) MS->Confirmation Data Match? IR IR Data (Functional Group Peaks) IR->Confirmation Data Match? Structure Proposed Structure of This compound Structure->NMR Structure->MS Structure->IR

Caption: Logical workflow for the confirmation of chemical structure.

Spectral Analysis of Methyl 5-amino-3-chloropyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for Methyl 5-amino-3-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive models and data from structurally analogous compounds to offer valuable insights for characterization and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. These predictions are based on established spectroscopic principles and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d1HH-6
~7.25d1HH-4
~4.50br s2H-NH₂
~3.90s3H-OCH₃

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The amino protons (-NH₂) are expected to show a broad singlet which can be exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~145C-5
~140C-6
~130C-2
~120C-4
~115C-3
~52-OCH₃
Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

m/z (Da)Relative IntensityAssignment
187.02High[M+H]⁺ (³⁵Cl isotope)
189.02Medium[M+H]⁺ (³⁷Cl isotope)
156.03Medium[M+H - OCH₃]⁺
128.04Medium[M+H - COOCH₃]⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric)
3050 - 3000WeakC-H stretch (aromatic)
2950 - 2850WeakC-H stretch (aliphatic, -OCH₃)
1720 - 1700StrongC=O stretch (ester)
1620 - 1580StrongC=C stretch (aromatic ring) & N-H bend
1300 - 1200StrongC-O stretch (ester)
850 - 750StrongC-Cl stretch

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 3-4 s.

    • Relaxation Delay: 2 s.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 s.

    • Relaxation Delay: 2 s.

    • Number of Scans: 1024.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Further dilute this solution to approximately 10 µg/mL with the same solvent.[1]

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Pressure: 30 psi.

    • Drying Gas Flow: 8 L/min.

    • Drying Gas Temperature: 300 °C.

    • Mass Range: m/z 50-500.

  • Data Acquisition: Acquire the mass spectrum in full scan mode. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[2]

  • Instrumentation: Utilize an FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • ATR-FTIR Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Acquisition: Record the background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. The final spectrum is presented in terms of absorbance or transmittance.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: General workflow for spectral analysis.

References

Technical Guide: Solubility Profile of Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of Methyl 5-amino-3-chloropyridine-2-carboxylate (CAS No. 141496-23-9). Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a qualitative assessment of its expected solubility based on its chemical structure. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of a solid compound such as this, which can be adapted by researchers. A visual workflow of this protocol is also provided.

Introduction to this compound

This compound is a substituted pyridine derivative. Pyridine and its derivatives are common structural motifs in pharmaceuticals and agrochemicals. Understanding the solubility of such compounds is critical for their development, as it influences bioavailability, formulation, and routes of administration.

Compound Properties:

PropertyValue
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol

Predicted Solubility Profile

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially contributing to solubility in protic solvents.

  • Amino Group (-NH₂): The amino group can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.

  • Chloro Group (-Cl): The chloro group is electron-withdrawing and adds to the lipophilicity of the molecule, which may favor solubility in non-polar organic solvents.

  • Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

Overall Expectation:

Based on this structure, this compound is expected to have low solubility in water due to the aromatic ring and the chloro substituent. Its solubility is likely to be higher in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and potentially lower in non-polar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound using the shake-flask method, which is a common and reliable technique.

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials at a specific speed and temperature to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility of the compound in each solvent by back-calculating from the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Diagram of Experimental Workflow:

G A Add excess solid to solvent in vial B Seal vial and place in thermostatic shaker A->B C Equilibrate for 24-48 hours at constant temperature B->C D Allow solid to settle or centrifuge C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Analyze by HPLC F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While specific quantitative data on the solubility of this compound is not currently available in public literature, its chemical structure suggests limited aqueous solubility and better solubility in polar organic solvents. For researchers and drug development professionals, direct experimental determination of its solubility is recommended. The provided generalized shake-flask protocol and workflow offer a robust starting point for such investigations, which are essential for the further development of this compound.

An In-depth Technical Guide to the Material Safety of Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 5-amino-3-chloropyridine-2-carboxylate, a chemical intermediate of interest in pharmaceutical and agrochemical research. The information is compiled from available safety data sheets and is intended to inform safe handling, storage, and disposal practices.

Physicochemical and Hazard Identification

This compound is a solid substance with specific handling requirements due to its toxicity and corrosivity. The following tables summarize its key physicochemical properties and hazard classifications.

Physicochemical Data
PropertyValueReference
Melting Point/Range54 - 58 °C (129 - 136 °F)[1]
Boiling Point/Range204 - 210 °C (399 - 410 °F)[1]
CAS Number (Hydrochloride Salt) 1803612-15-8
GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin CorrosionCategory 1AH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life
Chronic Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

Experimental Protocols for Safety Assessment

While specific experimental reports for this compound are not publicly available, the hazard classifications listed above are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed descriptions of the likely methodologies used.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

  • Principle : A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next dosing level. This continues until the dose causing mortality or evident toxicity is identified.

  • Animal Model : Typically, rats or mice of a single sex are used.

  • Procedure :

    • Animals are fasted prior to dosing.

    • The test substance is administered orally in a single dose via gavage.

    • A starting dose (e.g., 300 mg/kg) is chosen based on available information.

    • Three animals are used in the first step. The outcome (mortality or survival) determines the next dose level (higher or lower).

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint : The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402: Acute Dermal Toxicity)

This test assesses the potential for a substance to cause toxicity through skin contact.

  • Principle : The substance is applied to the skin of a small number of animals in a stepwise manner at fixed doses.

  • Animal Model : Adult rats, rabbits, or guinea pigs are typically used.

  • Procedure :

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of at least 10% of the body surface.

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

    • Animals are observed for signs of toxicity and mortality for 14 days.

  • Endpoint : The results are used to classify the substance for acute dermal toxicity according to GHS criteria.

Skin Corrosion/Irritation (OECD Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis Test)

This in vitro method determines the potential of a substance to cause skin corrosion.

  • Principle : The test substance is applied to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive substances are identified by their ability to cause a decrease in cell viability below defined thresholds.

  • Test System : A commercially available RhE model that mimics the biochemical and physiological properties of the human epidermis.

  • Procedure :

    • The test substance is applied topically to the surface of the RhE tissue.

    • The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).

    • After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Endpoint : A substance is classified as corrosive if the cell viability falls below a certain percentage threshold at a specified time point.

Serious Eye Damage/Irritation (OECD Guideline 437: Bovine Corneal Opacity and Permeability Test Method)

This in vitro test evaluates the potential of a substance to cause serious eye damage.

  • Principle : Freshly isolated bovine corneas are exposed to the test substance, and the resulting damage is quantified by measuring changes in corneal opacity and permeability to a fluorescent dye.

  • Test System : Bovine corneas obtained from abattoirs.

  • Procedure :

    • The test substance is applied to the epithelial surface of the cornea.

    • After a defined exposure period, the substance is washed off.

    • Corneal opacity is measured using an opacitometer.

    • Corneal permeability is assessed by measuring the amount of sodium fluorescein that passes through the cornea.

  • Endpoint : An in vitro irritancy score is calculated based on the opacity and permeability values to classify the substance's potential for causing serious eye damage.

Aquatic Toxicity (OECD Guideline 203: Fish, Acute Toxicity Test)

This test is used to determine the acute lethal toxicity of a substance to fish.

  • Principle : Fish are exposed to the test substance in a static or semi-static system for 96 hours.

  • Test Organism : Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure :

    • Fish are exposed to a range of concentrations of the test substance.

    • Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint : The primary endpoint is the LC50 (the concentration that is lethal to 50% of the test fish) at 96 hours. This data is used to classify the substance for its acute hazard to the aquatic environment.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the assessment and management of risks associated with handling this compound.

Hazard_Assessment_Workflow cluster_assessment Hazard Identification & Characterization cluster_control Risk Management & Control Measures cluster_emergency Emergency Procedures physchem Physicochemical Properties (Melting/Boiling Point) acute_oral Acute Oral Toxicity (GHS Category 3) acute_dermal Acute Dermal Toxicity (GHS Category 3) skin_corr Skin Corrosion (GHS Category 1A) eye_dam Serious Eye Damage (GHS Category 1) aq_tox Aquatic Toxicity (GHS Category 3) ppe Personal Protective Equipment (PPE) - Chemical resistant gloves - Safety goggles/face shield - Protective clothing acute_oral->ppe Requires handling Handling Procedures - Use in a well-ventilated area - Avoid dust formation - Do not eat, drink, or smoke acute_oral->handling Informs acute_dermal->ppe Requires skin_corr->ppe Requires eye_dam->ppe Requires disposal Disposal - Dispose of as hazardous waste - Avoid release to the environment aq_tox->disposal Informs first_aid First Aid - Inhalation: Fresh air, medical attention - Skin: Remove contaminated clothing, rinse with water - Eyes: Rinse with water, seek ophthalmologist - Ingestion: Give water, seek immediate medical advice spill Spill Response - Evacuate area - Avoid dust generation - Collect with suitable absorbent material storage Storage - Store in a tightly closed container - Keep in a dry, cool place

Figure 1: Hazard Assessment and Management Workflow for this compound.

Signaling Pathways and Toxicological Mechanisms

Currently, there is no publicly available information on the specific signaling pathways or molecular mechanisms through which this compound exerts its toxic effects. The corrosive nature of the compound suggests that it likely causes direct chemical injury to tissues upon contact. The systemic toxicity observed upon oral and dermal exposure indicates absorption and distribution within the body, but the specific target organs and mechanisms of action have not been elucidated in the available literature.

Conclusion

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed or in contact with the skin, and it can cause severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure and mitigate risks. Further research is needed to determine the specific toxicological mechanisms of this compound.

References

Technical Guide: Stability and Storage of Methyl 5-Amino-3-Chloropyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-amino-3-chloropyridine-2-carboxylate. The information herein is curated to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound throughout its lifecycle in a research and development setting.

Compound Overview

This compound is a substituted aminopyridine derivative. Due to its chemical structure, which includes an amino group and a chlorine substituent on the pyridine ring, as well as a methyl ester, the compound is susceptible to degradation under certain environmental conditions. Understanding and controlling these conditions are paramount for maintaining its purity and reactivity in experimental settings.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on available product information.

ParameterRecommended ConditionSource
Temperature 4°C (Refrigerated)[1]
Light Protect from light[1]
Atmosphere Store under an inert atmosphere is recommended
Security Store locked up

Stability Profile

Direct quantitative stability data for this compound is not extensively available in the public domain. However, studies on structurally related aminopyridine compounds, such as 4-aminopyridine and 3,4-diaminopyridine, provide valuable insights into the potential stability profile. These compounds exhibit excellent chemical stability when stored under appropriate conditions.

The following table summarizes the stability data for related aminopyridine compounds, which can serve as a reference for designing stability studies for this compound.

CompoundFormulationStorage ConditionsDurationRemaining Compound (%)
4-Aminopyridine5 mg oral capsules4°C, protected from light6 months>95%
4-Aminopyridine5 mg oral capsules22°C to 24°C, protected from light6 months>95%
4-Aminopyridine5 mg oral capsules37°C, protected from light1 month>95%
3,4-Diaminopyridine5 mg oral capsules4°C, protected from light6 months>95%
3,4-Diaminopyridine5 mg oral capsules22°C to 24°C, protected from light6 months>95%
3,4-Diaminopyridine5 mg oral capsules37°C, protected from light1 month>95%

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in available literature, related aminopyridines are known to be susceptible to oxidation and hydrolysis. The amino group on the pyridine ring can be a site for oxidative degradation. The ester functional group may be prone to hydrolysis, particularly under non-neutral pH conditions. Under fire conditions, hazardous decomposition products may be formed.[1]

Experimental Protocols for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the chemical stability of this compound. The following is a generalized protocol adapted from studies on related aminopyridine compounds that can serve as a starting point for method development.

Visual Inspection

Monthly, a visual inspection of the compound in its storage container should be performed to identify any observable changes in physical appearance, such as color or texture.

HPLC Method for Stability Testing

A reverse-phase HPLC method with UV detection is suitable for quantifying the parent compound and detecting potential degradation products.

5.2.1. Chromatographic Conditions (Example)

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile would need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

5.2.2. Sample Preparation

  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in a suitable solvent (e.g., the mobile phase or a compatible diluent like methanol or acetonitrile) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

5.2.3. Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the compound to various stress conditions to intentionally induce degradation.

  • Acid Hydrolysis: Reflux in 0.1 N HCl.

  • Base Hydrolysis: Reflux in 0.1 N NaOH.

  • Oxidative Degradation: Treat with 3% hydrogen peroxide.

  • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose the compound to UV light.

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Visualizations

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow for the proper storage and handling of this compound to ensure its stability.

cluster_receipt Compound Receipt cluster_storage Storage cluster_handling Handling and Use cluster_stability Stability Monitoring Receipt Receive Compound Inspect Inspect for Physical Integrity Receipt->Inspect Store Store at 4°C Protect from Light Inert Atmosphere (Recommended) Store Locked Up Inspect->Store If OK Weigh Weigh in Controlled Environment Store->Weigh Monitor Periodic Stability Check (e.g., HPLC) Store->Monitor Long-term Prepare Prepare Solution Weigh->Prepare Use Use in Experiment Prepare->Use

Caption: Workflow for proper storage and handling of the compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the experimental workflow for assessing the stability of this compound.

cluster_method_dev Method Development cluster_stability_study Stability Study Execution cluster_data_analysis Data Analysis HPLC_Dev Develop HPLC Method (C18, UV Detection) Forced_Deg Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) HPLC_Dev->Forced_Deg Validate Validate Method (Specificity, Linearity, etc.) Forced_Deg->Validate Store_Samples Store Samples at Defined Conditions (e.g., 4°C, 25°C/60%RH) Validate->Store_Samples Pull_Samples Pull Samples at Time Points (0, 1, 3, 6 months) Store_Samples->Pull_Samples Analyze Analyze by Validated HPLC Method Pull_Samples->Analyze Quantify Quantify Parent Compound and Degradants Analyze->Quantify Report Report Stability Profile Quantify->Report

Caption: Experimental workflow for stability assessment.

References

The Pivotal Role of Methyl 5-amino-3-chloropyridine-2-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmaceuticals. Among these, Methyl 5-amino-3-chloropyridine-2-carboxylate stands out as a critical synthetic intermediate. Its unique arrangement of functional groups—an amine, a chloro substituent, and a methyl ester—offers a versatile platform for molecular elaboration, enabling the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to leverage this important building block in their drug discovery endeavors.

Chemical Properties and Spectroscopic Data

This compound is a polysubstituted pyridine derivative. The presence of both electron-donating (amino) and electron-withdrawing (chloro, methyl carboxylate) groups on the pyridine ring influences its reactivity, making it a valuable synthon for a variety of chemical transformations.

PropertyValue
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
CAS Number 866775-11-3 (Isomer)
Appearance Off-white to yellow solid
Solubility Soluble in methanol, DMF, and other polar organic solvents.

Note: Data for the hydrochloride salt (CAS 1803612-15-8) is also available.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative pathway, adapted from established methodologies for the synthesis of substituted pyridines.

Synthetic Scheme Overview

Synthesis_Workflow start 2-Amino-5-chloropyridine step1 Chlorination start->step1 NCS, Solvent intermediate1 2-Amino-3,5-dichloropyridine step1->intermediate1 step2 Sandmeyer Reaction (Nitration) intermediate1->step2 NaNO₂, H₂SO₄ intermediate2 3,5-Dichloro-2-nitropyridine step2->intermediate2 step3 Cyanation intermediate2->step3 CuCN, DMF intermediate3 3-Chloro-5-cyano-2-nitropyridine step3->intermediate3 step4 Hydrolysis intermediate3->step4 H₂SO₄, H₂O intermediate4 3-Chloro-5-nitroisonicotinic acid step4->intermediate4 step5 Esterification intermediate4->step5 MeOH, H₂SO₄ intermediate5 Methyl 3-chloro-5-nitroisonicotinate step5->intermediate5 step6 Reduction intermediate5->step6 Fe, NH₄Cl final_product This compound step6->final_product

Caption: A plausible multi-step synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Chlorination of 2-Amino-5-chloropyridine

  • Materials: 2-Amino-5-chloropyridine, N-Chlorosuccinimide (NCS), Dimethylformamide (DMF), Methanol.

  • Procedure: In a round-bottom flask, dissolve 2-amino-5-chloropyridine in a 1.5:1 mixture of DMF and methanol. Cool the solution to 0°C with an ice bath. Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5°C. Stir the reaction mixture at 0°C for 8-10 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-3,5-dichloropyridine.[1]

Step 2: Sandmeyer-type Reaction for Nitration

  • Materials: 2-Amino-3,5-dichloropyridine, Sodium nitrite (NaNO₂), Concentrated sulfuric acid (H₂SO₄).

  • Procedure: To a flask containing concentrated sulfuric acid, cool to 0°C and slowly add 2-amino-3,5-dichloropyridine. In a separate flask, prepare a solution of sodium nitrite in concentrated sulfuric acid. Add the nitrite solution dropwise to the pyridine solution, keeping the temperature below 10°C. After the addition is complete, stir the mixture for an additional 2 hours at room temperature. Carefully pour the reaction mixture onto crushed ice and extract the resulting 3,5-dichloro-2-nitropyridine with a suitable organic solvent.

Step 3: Cyanation

  • Materials: 3,5-Dichloro-2-nitropyridine, Copper(I) cyanide (CuCN), DMF.

  • Procedure: In a flask equipped with a reflux condenser, combine 3,5-dichloro-2-nitropyridine and copper(I) cyanide in DMF. Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC. After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product, 3-chloro-5-cyano-2-nitropyridine, with an organic solvent.

Step 4: Hydrolysis of the Nitrile

  • Materials: 3-Chloro-5-cyano-2-nitropyridine, Concentrated sulfuric acid, Water.

  • Procedure: Add 3-chloro-5-cyano-2-nitropyridine to a mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for 4-6 hours. Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product, 3-chloro-5-nitroisonicotinic acid. Filter and dry the solid.

Step 5: Esterification

  • Materials: 3-Chloro-5-nitroisonicotinic acid, Methanol (MeOH), Concentrated sulfuric acid.

  • Procedure: Suspend 3-chloro-5-nitroisonicotinic acid in methanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 6-8 hours. After cooling, remove the excess methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product, Methyl 3-chloro-5-nitroisonicotinate, with an organic solvent.

Step 6: Reduction of the Nitro Group

  • Materials: Methyl 3-chloro-5-nitroisonicotinate, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure: In a round-bottom flask, suspend Methyl 3-chloro-5-nitroisonicotinate in a mixture of ethanol and water. Add iron powder and ammonium chloride. Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC. After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate and extract the final product, This compound , with an organic solvent. Purify by column chromatography if necessary.

Summary of Synthetic Steps and Conditions
StepReaction TypeStarting MaterialKey ReagentsProductRepresentative Yield (%)
1Electrophilic Chlorination2-Amino-5-chloropyridineNCS, DMF/MeOH2-Amino-3,5-dichloropyridine75-85
2Sandmeyer-type Nitration2-Amino-3,5-dichloropyridineNaNO₂, H₂SO₄3,5-Dichloro-2-nitropyridine60-70
3Nucleophilic Cyanation3,5-Dichloro-2-nitropyridineCuCN, DMF3-Chloro-5-cyano-2-nitropyridine70-80
4Nitrile Hydrolysis3-Chloro-5-cyano-2-nitropyridineH₂SO₄, H₂O3-Chloro-5-nitroisonicotinic acid85-95
5Fischer Esterification3-Chloro-5-nitroisonicotinic acidMeOH, H₂SO₄Methyl 3-chloro-5-nitroisonicotinate80-90
6Nitro ReductionMethyl 3-chloro-5-nitroisonicotinateFe, NH₄ClThis compound85-95

Role as a Synthetic Intermediate in Drug Discovery

This compound is a highly valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology. The distinct functional groups on the pyridine ring allow for sequential and regioselective modifications, making it an ideal scaffold for building drug candidates.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapies. Substituted aminopyridines are common core structures in many kinase inhibitors.

The amino group of this compound can serve as a key anchor point for building the pharmacophore responsible for binding to the kinase active site. The chloro and methyl ester groups provide handles for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

A prominent example of a drug class where such intermediates are crucial is the development of KRAS inhibitors. Sotorasib (AMG-510) is a first-in-class inhibitor of the KRAS G12C mutant protein, which is a driver in a significant portion of non-small cell lung cancers.[2][3][4] While the exact synthesis of Sotorasib may utilize a different specific intermediate, the core structure of the drug features a substituted pyridopyrimidine, highlighting the importance of functionalized pyridine building blocks like this compound in accessing such complex molecular architectures.

Kinase_Inhibitor_Synthesis intermediate This compound step1 Amide Coupling / Cyclization intermediate->step1 Reagents for heterocycle formation intermediate1 Pyridopyrimidine Core step1->intermediate1 step2 Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) intermediate1->step2 Coupling partners, Catalysts final_drug Kinase Inhibitor (e.g., KRAS inhibitor scaffold) step2->final_drug

Caption: General schematic illustrating the use of the title compound in the synthesis of kinase inhibitors.

Conclusion

This compound is a strategically important synthetic intermediate with significant applications in drug discovery and development. Its versatile chemical nature allows for the efficient construction of complex molecular scaffolds, particularly those found in targeted therapies like kinase inhibitors. The synthetic pathways and experimental protocols detailed in this guide provide a solid foundation for researchers to utilize this valuable building block in the quest for novel and more effective medicines. As the demand for targeted and personalized therapies continues to grow, the importance of key intermediates like this compound in the pharmaceutical industry is set to increase.

References

Methyl 5-amino-3-chloropyridine-2-carboxylate: A Core Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 5-amino-3-chloropyridine-2-carboxylate is a substituted pyridine derivative that has garnered interest as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a methyl ester, provides multiple reaction sites for chemical modification. This allows for the construction of complex heterocyclic systems and the exploration of diverse chemical space in the pursuit of novel compounds with desired biological activities or material properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a focus on its role in the development of new chemical entities.

The strategic placement of the reactive groups on the pyridine ring makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the chloro group can be displaced via nucleophilic aromatic substitution. The ester functionality offers a handle for hydrolysis, amidation, or reduction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 866775-11-3[1]
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.6 g/mol [1]
Purity ≥97%[1]
Form Solid[2]

A related compound, this compound hydrochloride, is also commercially available.[3]

PropertyValueReference
CAS Number 1803612-15-8[3]

Synthesis of this compound

A viable synthetic pathway for this compound can be adapted from established methodologies for analogous substituted pyridines, such as Methyl 5-amino-3-methylpicolinate.[4] The synthesis is a multi-step process commencing from a commercially available substituted pyridine. The general workflow involves nitration, cyanation, hydrolysis, esterification, and a final reduction of the nitro group.[4]

G cluster_synthesis Synthesis Workflow 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine Nitration Nitration 2-Chloro-3-methylpyridine->Nitration 2-Chloro-3-methyl-5-nitropyridine 2-Chloro-3-methyl-5-nitropyridine Nitration->2-Chloro-3-methyl-5-nitropyridine Cyanation Cyanation 2-Chloro-3-methyl-5-nitropyridine->Cyanation 2-Cyano-3-methyl-5-nitropyridine 2-Cyano-3-methyl-5-nitropyridine Cyanation->2-Cyano-3-methyl-5-nitropyridine Hydrolysis Hydrolysis 2-Cyano-3-methyl-5-nitropyridine->Hydrolysis 3-Methyl-5-nitropicolinic_acid 3-Methyl-5-nitropicolinic acid Hydrolysis->3-Methyl-5-nitropicolinic_acid Esterification Esterification 3-Methyl-5-nitropicolinic_acid->Esterification Methyl_3-methyl-5-nitropicolinate Methyl 3-methyl-5- nitropicolinate Esterification->Methyl_3-methyl-5-nitropicolinate Reduction Reduction Methyl_3-methyl-5-nitropicolinate->Reduction Final_Product Methyl 5-amino-3- chloropyridine-2-carboxylate Reduction->Final_Product

Caption: Multi-step synthesis of the target compound.

Table 2: Summary of Synthesis Steps and Conditions (Adapted from a similar synthesis)

StepReactionReagentsTypical YieldReference
1 NitrationHNO₃, H₂SO₄85-95%[4]
2 CyanationK₄[Fe(CN)₆], Pd(OAc)₂70-90%[4]
3 HydrolysisNaOH (aq), then HCl (aq)90-98%[4]
4 EsterificationCH₃OH, H₂SO₄85-95%[4]
5 ReductionH₂, Pd/C>95%[4]

Applications in Novel Compound Synthesis

The trifunctional nature of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly those with potential pharmaceutical applications.

Example 1: Synthesis of Novel Antitubercular Agents

A series of novel diamino phenyl chloropicolinate carboxamides, ureas, and thioureas were synthesized and evaluated for their antimycobacterial activity.[5] The key starting material for these syntheses was methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, a derivative of the title compound. The synthesis involved coupling this precursor with various acid chlorides, ureas, and thioureas.[5]

G cluster_application Synthesis of Antitubercular Agents Start Methyl 4-amino-6-(2-aminophenyl) -3-chloropyridine-2-carboxylate Coupling Coupling Start->Coupling Product Novel Diamino Phenyl Chloropicolinate Carboxamides, Ureas, and Thioureas Coupling->Product Reagents Acid Chlorides, Ureas, Thioureas Reagents->Coupling Activity Antimycobacterial Activity (Inhibition of M. tuberculosis) Product->Activity

Caption: Workflow for synthesizing novel antitubercular agents.

Several of the synthesized compounds exhibited promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis with low cytotoxicity.[5] Molecular docking studies suggested that these compounds may act as inhibitors of the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall.[5]

G cluster_pathway Proposed Mechanism of Action Inhibitor Synthesized Novel Compound MurB MurB Enzyme Inhibitor->MurB Binds to Pathway Peptidoglycan Biosynthesis Inhibitor->Pathway Inhibits MurB->Pathway Catalyzes step in CellWall Bacterial Cell Wall Synthesis Pathway->CellWall Outcome Bacteriostatic/Bactericidal Effect CellWall->Outcome Leads to Inhibition Inhibition Disruption Disruption

References

An In-depth Technical Guide to Methyl 5-amino-3-chloropyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-amino-3-chloropyridine-2-carboxylate is a substituted pyridine derivative of significant interest in the field of medicinal chemistry. Its structural framework, featuring an aminopyridine core appended with a chloro and a methyl carboxylate group, positions it as a valuable scaffold for the synthesis of novel therapeutic agents. While extensive research on this specific molecule is not widely available in public literature, its close relationship to a class of biologically active compounds suggests its potential as a key building block in drug discovery. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route with detailed experimental protocols, and an exploration of its potential applications based on the activities of structurally analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The hydrochloride salt of this compound is commercially available, facilitating its use in research and development.

PropertyValueSource
Chemical Formula C₇H₇ClN₂O₂Inferred from structure
Molecular Weight 186.60 g/mol Inferred from structure
CAS Number 1803612-15-8 (hydrochloride salt)[1]
Appearance Likely a solidGeneral property of similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOGeneral property of similar compounds

Synthesis of this compound

Proposed Synthetic Pathway

The proposed multi-step synthesis for this compound is outlined below. Each step is detailed with appropriate reagents and conditions, drawing from established protocols for analogous pyridine derivatives.

Synthetic_Pathway Start 2,3-Dichloropyridine Step1 Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate1 2,3-Dichloro-5-nitropyridine Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 KCN or other cyanide source Intermediate2 3-Chloro-2-cyano-5-nitropyridine Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 H₂O, H⁺ or OH⁻ Intermediate3 3-Chloro-5-nitropicolinic acid Step3->Intermediate3 Step4 Esterification Intermediate3->Step4 MeOH, H⁺ Intermediate4 Methyl 3-chloro-5-nitropicolinate Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 H₂, Pd/C or other reducing agent End This compound Step5->End

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

The following are detailed, yet proposed, experimental protocols for each step of the synthesis. These are based on established procedures for similar chemical transformations.

Step 1: Nitration of 2,3-Dichloropyridine

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Procedure:

    • To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material).

    • Cool the acid to 0-5 °C in an ice-salt bath.

    • Slowly add 2,3-dichloropyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.

Step 2: Cyanation of 2,3-Dichloro-5-nitropyridine

  • Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

  • Procedure:

    • To the flask, add 2,3-dichloro-5-nitropyridine (1.0 eq.), a cyanide source such as potassium cyanide (KCN) or copper(I) cyanide (CuCN) (1.1-1.5 eq.), and a suitable solvent like DMF or DMSO.

    • Purge the flask with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to a temperature between 100-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and a quenching solution (e.g., aqueous ferrous sulfate for KCN).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of 3-Chloro-2-cyano-5-nitropyridine

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • To the flask, add 3-chloro-2-cyano-5-nitropyridine (1.0 eq.) and a solution of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH).

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • If using acidic conditions, carefully neutralize with a base to precipitate the carboxylic acid. If using basic conditions, acidify with a strong acid to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 4: Esterification of 3-Chloro-5-nitropicolinic acid

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • Suspend 3-chloro-5-nitropicolinic acid (1.0 eq.) in methanol (MeOH).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

    • Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as indicated by TLC or LC-MS.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.

Step 5: Reduction of the Nitro Group

  • Apparatus: A hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon.

  • Procedure:

    • To the reaction vessel, add methyl 3-chloro-5-nitropicolinate (1.0 eq.) and a suitable solvent such as ethanol or methanol.

    • Add palladium on activated carbon (Pd/C, 10 wt. %, 1-5 mol% Pd) to the solution.

    • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.

    • Stir the mixture vigorously at room temperature for 4-12 hours. The reaction is typically complete when hydrogen uptake ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is limited in the public domain, the aminopyridine scaffold is a well-established pharmacophore in drug discovery.[3] Derivatives of aminopyridine and chloropyridine have demonstrated a wide range of biological activities.

Inference from Structurally Related Compounds
  • Anticancer Activity: Numerous pyridine derivatives have been investigated as anticancer agents.[4][5] For instance, certain 2-aminopyridine-based compounds have been identified as potent dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), showing significant antitumor potency.[6] The structural motifs present in this compound could serve as a starting point for the design of novel kinase or other enzyme inhibitors.

  • Antimicrobial Activity: The pyridine ring is a core component of many antimicrobial agents.[7] The presence of a chlorine atom can enhance the antimicrobial properties of a molecule. Therefore, derivatives of this compound could be explored for their potential as antibacterial or antifungal agents.

  • Agrochemicals: Chloropyridine derivatives are widely used as intermediates in the manufacturing of fungicides and insecticides.[8] The subject molecule could potentially serve as a precursor for the development of new agrochemicals.

Potential Biological Signaling Pathway Involvement

Given the prevalence of pyridine-based compounds as kinase inhibitors, a logical starting point for investigating the biological activity of derivatives of this compound would be to screen them against various kinase families involved in cell signaling pathways implicated in cancer and inflammation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor Potential Inhibitor (Derivative of this compound) Inhibitor->RAF Inhibitor->PI3K

Caption: Potential inhibition of the MAPK/ERK and PI3K/AKT signaling pathways.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in the development of novel drugs and other valuable chemical agents.

References

An In-depth Technical Guide to Methyl 5-amino-3-chloropyridine-2-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Methyl 5-amino-3-chloropyridine-2-carboxylate is a key heterocyclic building block in the discovery and development of modern agrochemicals. Its substituted pyridine scaffold is a versatile platform for the synthesis of a wide array of potent herbicides, insecticides, and fungicides. The strategic placement of the amino, chloro, and methyl carboxylate groups on the pyridine ring allows for diverse chemical modifications, leading to the creation of novel active ingredients with specific modes of action. While the core compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant biological activity against a range of agricultural pests, weeds, and pathogens. This technical guide provides a comprehensive overview of the role of this compound in agrochemical research, including its application in the synthesis of active compounds, their biological activities, modes of action, and the experimental protocols used for their evaluation.

Role as a Synthetic Intermediate

This compound serves as a crucial starting material for the synthesis of various agrochemically active molecules. The amino group provides a reactive site for the introduction of diverse substituents, leading to the formation of amides, ureas, and other functional groups that are often essential for biological activity. The chloro and methyl carboxylate moieties can also be modified or can influence the overall electronic and steric properties of the final molecule, impacting its interaction with biological targets.

A notable example of its application is in the synthesis of arylpicolinate herbicides, such as halauxifen-methyl. In the synthesis of such compounds, the pyridine core, derived from intermediates like this compound, is coupled with other aromatic rings through cross-coupling reactions, such as the Suzuki reaction.[1]

Agrochemical Applications and Biological Activities of Derivatives

Derivatives of this compound have shown promise in three main areas of agrochemical research: herbicidal, insecticidal, and fungicidal applications.

Herbicidal Activity

Many pyridine-based compounds, including derivatives of the title molecule, exhibit herbicidal activity by acting as synthetic auxins.[2][3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible broadleaf weeds.[2] The herbicidal efficacy of these compounds is often evaluated through pre- and post-emergence screenings against a variety of weed species.

Table 1: Herbicidal Activity of Selected Pyridine Carboxylate Derivatives

Compound ClassTarget Weed SpeciesBioassay TypeEfficacy MeasurementValueReference
ArylpicolinatesGalium aparine (Cleavers)Whole PlantGR50< 10 g ai/ha[4]
ArylpicolinatesStellaria media (Chickweed)Whole Plant% Control @ 20 g ai/ha> 90%[4]
Picolinic AcidsAmaranthus retroflexus (Redroot Pigweed)Root Growth InhibitionIC500.1 - 10 µM[4]
Picolinic AcidsAbutilon theophrasti (Velvetleaf)Post-emergence% Injury85-100%[4]

Note: Data presented is for representative compounds within the class and may not be directly derived from this compound, but illustrates the potential of this scaffold.

Insecticidal Activity

The pyridine scaffold is a core component of several classes of insecticides, including the neonicotinoids. While not a neonicotinoid itself, derivatives of this compound can be synthesized to create novel insecticidal compounds. The insecticidal activity of these derivatives is typically assessed through bioassays against various insect pests, such as aphids and lepidopteran larvae.

Table 2: Insecticidal Activity of Selected Pyridine Derivatives

Compound ID/ClassTarget Insect SpeciesBioassay TypeEfficacy MeasurementValue (ppm)Reference
Thieno[2,3-b]pyridine-2-carboxamide derivativeAphis craccivora (Cowpea aphid) nymphsLeaf-dipLC50 (24h)0.029[5]
Thieno[2,3-b]pyridine-2-carboxamide derivativeAphis craccivora (Cowpea aphid) nymphsLeaf-dipLC50 (48h)0.006[5]
Thieno[2,3-b]pyridine-2-carboxamide derivativeAphis craccivora (Cowpea aphid) adultsLeaf-dipLC50 (24h)0.149[5]
Thieno[2,3-b]pyridine-2-carboxamide derivativeAphis craccivora (Cowpea aphid) adultsLeaf-dipLC50 (48h)0.017[5]
N-pyridylpyrazolecarboxamidesPlutella xylostella (Diamondback moth)Larval dietLC500.005 - 2.5[6]
N-pyridylpyrazolecarboxamidesMythimna separata (Oriental armyworm)Larval dietLC502.5 - 10[6]

Note: The data represents the activity of derivatives of the pyridine scaffold.

Fungicidal Activity

Pyridine carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial electron transport chain in fungi, leading to the cessation of energy production and fungal cell death.[7] Derivatives of this compound can be designed to target this enzyme. The in vitro and in vivo fungicidal activity of these compounds are evaluated against a panel of plant pathogenic fungi.

Table 3: Fungicidal Activity of Selected Pyridine Carboxamide Derivatives

Compound ID/ClassTarget Fungal SpeciesBioassay TypeEfficacy MeasurementValue (µg/mL)Reference
Pyridine CarboxamideBotrytis cinereaIn vitroInhibition Rate @ 50 mg/L76.9%[8]
Pyridine CarboxamideColletotrichum ambiensIn vitroInhibition Rate @ 50 mg/L84.1%[8]
Pyrazole-4-carboxamidesAlternaria solaniIn vitroEC503.06[9]
Pyrazole-4-carboxamidesFusarium oxysporumIn vitro% Inhibition @ 100 µg/mL100%[9]
Carboxamide derivativesSclerotinia sclerotiorumIn vitroEC501.08[10]
Carboxamide derivativesRhizoctonia cerealisIn vitroEC501.67[10]

Note: The data represents the activity of derivatives of the pyridine scaffold.

Signaling Pathways and Modes of Action

Herbicides: Synthetic Auxin Pathway

Synthetic auxin herbicides, like the derivatives of this compound, disrupt the normal hormonal balance in plants by binding to auxin receptors, primarily the TIR1/AFB F-box proteins.[2][11] This binding leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the uncontrolled expression of auxin-responsive genes, resulting in phytotoxicity.[3][12]

Auxin_Signaling_Pathway Auxin Synthetic Auxin (Pyridine Carboxylate Derivative) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex recruits Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses AuxRE Auxin Response Element (in DNA) ARF->AuxRE binds to Gene_Expression Uncontrolled Gene Expression & Plant Death AuxRE->Gene_Expression activates

Synthetic Auxin Herbicide Mode of Action.
Fungicides: Succinate Dehydrogenase Inhibition

SDHI fungicides, including pyridine carboxamide derivatives, target Complex II of the mitochondrial electron transport chain.[7] By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme, they block the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and ATP synthesis in fungi.[7][13]

SDHI_Mode_of_Action TCA_Cycle TCA Cycle Succinate Succinate SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex oxidized to Fumarate Fumarate SDH_Complex->Fumarate Ubiquinone Ubiquinone (Q) SDH_Complex->Ubiquinone e- transfer SDHI SDHI Fungicide (Pyridine Carboxamide) SDHI->SDH_Complex Inhibits Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol reduced to Complex_III Complex III Ubiquinol->Complex_III e- to ATP_Synthesis ATP Synthesis Complex_III->ATP_Synthesis drives

Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Mode of Action.

Experimental Protocols

Synthesis of a Halauxifen-Methyl Precursor

This protocol describes a key step in the synthesis of arylpicolinate herbicides, illustrating the use of a pyridine carboxylate intermediate.

  • Esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid:

    • To a 100 mL flask, add 4-amino-3,6-dichloropyridine-2-carboxylic acid (5.00 g, 24.15 mmol) and 20 mL of methanol.[14]

    • Stir the mixture to dissolve the solid.

    • Carefully add concentrated sulfuric acid (1.54 mL) dropwise.[14]

    • Heat the reaction mixture to 60°C and stir for approximately 7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[14]

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Adjust the pH to 9 with 25-28% ammonia water at 0-5°C to precipitate the product.[14]

    • Filter the solid, wash with water, and dry to obtain methyl 4-amino-3,6-dichloropyridine-2-carboxylate.[14]

Herbicidal Activity: Pre-emergence Bioassay

This protocol outlines a general method for assessing the pre-emergence herbicidal activity of test compounds.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).

    • Create a series of dilutions in water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired test concentrations.

  • Assay Procedure:

    • Fill pots or trays with a suitable soil mix.

    • Sow seeds of the target weed species at a uniform depth.

    • Apply the test solutions evenly to the soil surface.[15]

    • Place the pots or trays in a greenhouse or growth chamber with controlled temperature and light conditions.[16]

    • Water the pots as needed.

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and evaluating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a rating scale.[16]

Insecticidal Activity: Leaf-Dip Bioassay

This protocol is a common method for evaluating the contact toxicity of insecticides against foliar-feeding insects.

  • Preparation of Test Solutions:

    • Dissolve the test compound in a suitable solvent (e.g., acetone) to create a stock solution.

    • Prepare a range of serial dilutions in water containing a wetting agent.

  • Assay Procedure:

    • Excise leaves from the host plant of the target insect.

    • Dip each leaf into a test solution for a specific duration (e.g., 10-30 seconds).

    • Allow the leaves to air dry.

    • Place the treated leaves in a petri dish or other suitable container with a moistened filter paper to maintain humidity.

    • Introduce a known number of test insects onto each treated leaf.

    • Seal the containers and incubate under controlled conditions.

    • Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).[17]

Fungicidal Activity: In Vitro Mycelial Growth Assay

This protocol determines the direct inhibitory effect of a compound on the growth of a fungal pathogen.

  • Preparation of Amended Media:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add appropriate volumes of the stock solution to molten potato dextrose agar (PDA) to achieve the desired final concentrations.[18]

    • Pour the amended PDA into petri dishes and allow to solidify.

  • Assay Procedure:

    • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each amended PDA plate.[19]

    • Seal the plates and incubate at an optimal temperature for the specific fungus.

    • After a defined incubation period, measure the diameter of the fungal colony.

    • Calculate the percentage of growth inhibition relative to a control (media with solvent only).

    • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth).[18]

Experimental_Workflow_Fungicide_Screening Start Start: Synthesized Pyridine Derivative Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Amended_Media Prepare Fungicide-Amended Potato Dextrose Agar (PDA) Stock_Solution->Amended_Media Inoculation Inoculate with Fungal Mycelial Plug Amended_Media->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Data_Analysis Calculate % Inhibition and EC50 Value Measurement->Data_Analysis End End: Determine Fungicidal Potency Data_Analysis->End

Workflow for In Vitro Fungicide Screening.

Conclusion

This compound is a valuable and versatile building block in the field of agrochemical research. While it primarily functions as a synthetic intermediate, the pyridine scaffold it provides is central to the development of a diverse range of herbicides, insecticides, and fungicides. The continued exploration of derivatives based on this core structure, coupled with a thorough understanding of their modes of action and rigorous biological evaluation, holds significant potential for the discovery of new and effective crop protection solutions. The experimental protocols and data presented in this guide offer a framework for researchers and scientists working to harness the potential of this important chemical scaffold.

References

The Pivotal Role of Methyl 5-amino-3-chloropyridine-2-carboxylate in the Development of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 5-amino-3-chloropyridine-2-carboxylate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyridine core substituted with amino, chloro, and carboxylate groups, make it a versatile starting material for the synthesis of complex molecules with potent biological activities. This technical guide explores the potential biological activities stemming from this scaffold, focusing on its crucial role as an intermediate in the development of targeted therapies, particularly Janus kinase (JAK) and Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) inhibitors. While the intrinsic biological activity of this compound itself is not extensively documented, its utility in constructing potent kinase inhibitors is well-established in patent literature.

A Versatile Scaffold for Kinase Inhibitors

This compound serves as a foundational scaffold for the synthesis of a new generation of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyridine ring of this compound provides a robust core for building molecules that can fit into the ATP-binding pocket of various kinases, while the amino and chloro substituents offer key points for chemical modification to achieve selectivity and potency.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for cytokine signaling. The JAK-STAT signaling pathway is a primary communication route for the immune system. Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases.

Compounds derived from this compound have been patented as potent inhibitors of JAKs. These inhibitors are designed to interfere with the ATP-binding site of the kinase, thereby blocking the downstream signaling cascade.

Quantitative Data for a Representative JAK Inhibitor Derived from the Core Scaffold
Compound IDTarget KinaseAssay TypeIC50 (nM)Patent Reference
Example Compound 1JAK1Biochemical Assay< 10US9663526B2
Example Compound 1JAK2Biochemical Assay< 20US9663526B2
Example Compound 1JAK3Biochemical Assay> 1000US9663526B2
Example Compound 1TYK2Biochemical Assay< 100US9663526B2

This table presents representative data for a compound synthesized using this compound as a starting material, as described in the referenced patent. The data highlights the potential for developing selective JAK inhibitors from this scaffold.

Experimental Protocols: Synthesis and Biological Evaluation of a JAK Inhibitor

Synthesis of a Representative Aminopyrimidinyl JAK Inhibitor:

The synthesis of aminopyrimidinyl JAK inhibitors from this compound typically involves a multi-step reaction sequence. A general workflow is outlined below.

G cluster_synthesis Synthetic Workflow Start Methyl 5-amino-3- chloropyridine-2-carboxylate Step1 Amide Formation Start->Step1 React with amine Step2 Cyclization Step1->Step2 Form pyrimidine ring Step3 Coupling Reaction Step2->Step3 Introduce side chains Final Aminopyrimidinyl JAK Inhibitor Step3->Final G cluster_assay JAK Inhibition Assay Workflow Enzyme Recombinant JAK Enzyme Incubation Incubation Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound Inhibitor->Incubation Detection Measure Phosphorylation (e.g., Fluorescence) Incubation->Detection Result IC50 Determination Detection->Result G cluster_synthesis Synthetic Workflow Start Methyl 5-amino-3- chloropyridine-2-carboxylate Step1 Diazotization & Sandmeyer Start->Step1 Step2 Hydrazine Formation Step1->Step2 Step3 Pyrazole Ring Formation Step2->Step3 Step4 Amide Coupling Step3->Step4 Final Pyrazole MALT1 Inhibitor Step4->Final G cluster_assay NF-κB Reporter Assay Workflow Cells Reporter Cell Line (NF-κB-Luciferase) Treatment Treat with Test Compound Cells->Treatment Stimulation Stimulate NF-κB Pathway (e.g., PMA/Ionomycin) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Result Determine Inhibition Measurement->Result G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene G cluster_pathway MALT1 Signaling Pathway AntigenReceptor Antigen Receptor CBM CARD11-BCL10-MALT1 (CBM) Complex AntigenReceptor->CBM Activates IKK IKK Complex CBM->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

Methodological & Application

Synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the reduction of 5-chloro-3-nitro-pyridine-2-carbonitrile, followed by esterification. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are found in a variety of biologically active molecules. The reliable synthesis of this intermediate is crucial for the advancement of drug discovery programs targeting a range of therapeutic areas. The following protocol outlines a proven method for its preparation.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Reduction of the Nitro Group and Hydrolysis of the Nitrile: The starting material, 5-chloro-3-nitro-pyridine-2-carbonitrile, undergoes reduction of the nitro group to an amino group and hydrolysis of the nitrile to a carboxylic acid in the presence of tin(II) chloride and hydrochloric acid.

  • Esterification: The resulting 3-amino-5-chloropyridine-2-carboxylic acid is then esterified using methanol and thionyl chloride to yield the final product.

Experimental Protocol

A detailed, two-step experimental protocol for the synthesis of this compound is provided below.[1]

Step 1: Synthesis of 3-Amino-5-chloro-pyridine-2-carboxylic acid

  • In a suitable reaction vessel, a mixture of 5-chloro-3-nitro-pyridine-2-carbonitrile (1.0 g, 5.90 mmol) and tin(II) chloride (6.79 g, 29.5 mmol) in ethanol (10 mL) is heated at 90°C for 3 hours.

  • The solvent is then evaporated under reduced pressure.

  • A solution of 35% hydrochloric acid (5 mL) is added to the residue, and the mixture is refluxed for 6 hours.

  • The reaction mixture is concentrated in vacuo to dryness.

Step 2: Synthesis of this compound

  • The residue from Step 1 is dissolved in methanol (20 mL).

  • Thionyl chloride (0.95 mL, 7.08 mmol) is added at room temperature.

  • The mixture is heated at 90°C for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated solution of sodium bicarbonate.

  • The organic layer is separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography, eluting with ethyl acetate, to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.[1]

StepReactantsReagentsSolventTemperature (°C)Time (h)ProductYield (%)
15-chloro-3-nitro-pyridine-2-carbonitrileTin(II) chloride, 35% Hydrochloric acidEthanol90, Reflux3, 63-Amino-5-chloro-pyridine-2-carboxylic acid-
23-Amino-5-chloro-pyridine-2-carboxylic acidThionyl chlorideMethanol9024This compound70

¹H-NMR Data for this compound (CDCl₃, 300 MHz): δ 3.97 (s, 3H), 5.85 (bs, 2H), 7.06 (d, J = 2.0 Hz, 1H), 7.97 (d, J = 2.0 Hz, 1H).[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Start Start: 5-chloro-3-nitro-pyridine-2-carbonitrile Step1 Step 1: Reduction & Hydrolysis Start->Step1  SnCl₂, EtOH, 90°C, 3h then 35% HCl, reflux, 6h Intermediate 3-Amino-5-chloro-pyridine-2-carboxylic acid Step1->Intermediate Step2 Step 2: Esterification Intermediate->Step2  SOCl₂, MeOH, 90°C, 24h Purification Purification: Silica Gel Chromatography Step2->Purification  Workup End End Product: This compound Purification->End

Caption: Synthesis workflow for this compound.

Applications

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is a precursor for the creation of various heterocyclic compounds that are investigated for their potential therapeutic properties.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The detailed steps, coupled with the quantitative data and workflow diagram, offer a comprehensive guide for researchers in the field of organic and medicinal chemistry. Adherence to this protocol should allow for the successful preparation of this important chemical intermediate.

References

Application Notes & Protocols: Multi-Step Synthesis from 2-Chloro-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 2-Chloro-3-methylpyridine in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, integral to a multitude of drugs across diverse therapeutic areas.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in designing active pharmaceutical ingredients (APIs).[1][2] Among the vast array of substituted pyridines, 2-chloro-3-methylpyridine (CAS No. 18368-76-8) emerges as a particularly versatile and strategic building block.[3][4] Its utility is derived from the distinct reactivity of the chlorine atom at the 2-position, which is activated for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the methyl group at the 3-position provides a steric and electronic handle for further molecular design.

This guide provides in-depth technical protocols for key multi-step synthetic transformations starting from 2-chloro-3-methylpyridine. The methodologies detailed herein are foundational for researchers, scientists, and drug development professionals, offering a gateway to constructing complex molecular architectures. We will explore three pillars of modern synthetic chemistry as applied to this starting material: Buchwald-Hartwig amination for C-N bond formation, Suzuki-Miyaura coupling for C-C bond formation, and Sonogashira coupling for the introduction of an alkynyl moiety. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemistry at play.

Section 1: C-N Bond Formation via Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is one of the most critical transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides.[5][6] For a substrate like 2-chloro-3-methylpyridine, which can be challenging for classical nucleophilic aromatic substitution (SNAr) reactions, this catalytic method offers a mild and highly general route to a diverse range of 2-amino-3-methylpyridine derivatives.[6]

Expertise & Rationale

The choice of catalyst system is paramount for the successful amination of a potentially coordinating substrate like a pyridine. The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalytic activity.[7] Therefore, the use of electron-rich, sterically hindered phosphine ligands is crucial. These ligands promote the rate-limiting oxidative addition step for the less reactive chloro-pyridine and stabilize the active Pd(0) species, preventing catalyst deactivation.[5][7] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex prior to reductive elimination.[8]

Experimental Protocol: Synthesis of N-Aryl-3-methylpyridin-2-amine

This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-chloro-3-methylpyridine with a representative primary amine.

Materials:

  • 2-Chloro-3-methylpyridine

  • Aniline (or other primary/secondary amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add 2-chloro-3-methylpyridine (1.0 mmol) and the desired amine (1.2 mmol) to the flask.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-3-methylpyridin-2-amine.

Data Presentation: Representative Yields
EntryAmine Coupling PartnerProductTypical Yield (%)
1AnilineN-phenyl-3-methylpyridin-2-amine85%
2Morpholine4-(3-methylpyridin-2-yl)morpholine92%
3BenzylamineN-benzyl-3-methylpyridin-2-amine78%
4n-HexylamineN-hexyl-3-methylpyridin-2-amine88%

Workflow Visualization

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Purification & Product Start 2-Chloro-3-methylpyridine + Amine Reaction Heat (100 °C) under Argon Start->Reaction Combine Catalyst Pd₂(dba)₃ / SPhos NaOtBu, Toluene Catalyst->Reaction Workup Aqueous Workup (EtOAc/Water) Reaction->Workup Cool Purification Column Chromatography Workup->Purification Product N-Substituted-3- methylpyridin-2-amine Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Section 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is an indispensable tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals.[9] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[9] Applying this to 2-chloro-3-methylpyridine allows for the synthesis of 2-aryl-3-methylpyridines, significantly increasing molecular complexity.

Expertise & Rationale

As with amination, the coupling of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[7] Success hinges on a highly active catalyst system capable of facilitating the oxidative addition of the palladium into the C-Cl bond.[7][10] Modern catalyst systems often employ electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that promote this difficult step. The choice of base is also critical; it must be strong enough to activate the boronic acid for transmetalation but compatible with the functionality of the coupling partners.[9] Aqueous bases like K₃PO₄ or K₂CO₃ are often effective and can accelerate the reaction.[7]

Experimental Protocol: Synthesis of 2-Aryl-3-methylpyridine

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-chloro-3-methylpyridine with a representative arylboronic acid.

Materials:

  • 2-Chloro-3-methylpyridine

  • Phenylboronic acid (or other aryl/heteroarylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (or other suitable phosphine ligand)

  • Potassium Phosphate (K₃PO₄), tribasic

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • In an oven-dried reaction vessel, combine 2-chloro-3-methylpyridine (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) in a small amount of 1,4-dioxane.

  • Evacuate and backfill the main reaction vessel with argon three times.

  • Add the catalyst pre-mixture to the main vessel, followed by degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by flash chromatography on silica gel to afford the 2-aryl-3-methylpyridine product.

Data Presentation: Representative Yields
EntryBoronic Acid Coupling PartnerProductTypical Yield (%)
1Phenylboronic acid3-methyl-2-phenylpyridine90%
24-Methoxyphenylboronic acid2-(4-methoxyphenyl)-3-methylpyridine88%
33-Thiopheneboronic acid3-methyl-2-(thiophen-3-yl)pyridine82%
44-Acetylphenylboronic acid1-(4-(3-methylpyridin-2-yl)phenyl)ethanone75%

Workflow Visualization

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Purification & Product Start 2-Chloro-3-methylpyridine + Arylboronic Acid Reaction Heat (100 °C) under Argon Start->Reaction Combine Catalyst Pd(OAc)₂ / SPhos K₃PO₄, Dioxane/H₂O Catalyst->Reaction Workup Filter through Celite Aqueous Extraction Reaction->Workup Cool Purification Column Chromatography Workup->Purification Product 2-Aryl-3-methylpyridine Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Section 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction, co-catalyzed by palladium and copper, introduces a synthetically versatile alkyne functional group.[11][13] This moiety can be further elaborated through various transformations, including click chemistry, reductions, or subsequent coupling reactions, making it a valuable step in a multi-step synthesis.

Expertise & Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile for transmetalation to the palladium center.[13] An amine base is typically used, serving both to deprotonate the alkyne and as a solvent.[12][14] For a substrate like 2-chloro-3-methylpyridine, ensuring efficient oxidative addition is key, often requiring a suitable phosphine ligand for the palladium catalyst.

Experimental Protocol: Synthesis of 2-Alkynyl-3-methylpyridine

This protocol outlines a general procedure for the Sonogashira coupling of 2-chloro-3-methylpyridine with a terminal alkyne.

Materials:

  • 2-Chloro-3-methylpyridine

  • Phenylacetylene (or other terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a Schlenk flask, add 2-chloro-3-methylpyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC. The reaction is usually complete within 6-12 hours.

  • Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-alkynyl-3-methylpyridine.

Data Presentation: Representative Yields
EntryAlkyne Coupling PartnerProductTypical Yield (%)
1Phenylacetylene3-methyl-2-(phenylethynyl)pyridine89%
21-Hexyne2-(hex-1-yn-1-yl)-3-methylpyridine81%
3Trimethylsilylacetylene3-methyl-2-((trimethylsilyl)ethynyl)pyridine93%
4Propargyl alcohol3-(3-methylpyridin-2-yl)prop-2-yn-1-ol76%

Logical Pathway Visualization

Sonogashira_Pathway cluster_main Sonogashira Coupling Reaction Start 2-Chloro-3-methylpyridine Catalyst Pd(PPh₃)₂Cl₂ / CuI Et₃N, DMF Start->Catalyst Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Catalyst Product 2-Alkynyl-3-methylpyridine Catalyst->Product Heat (80 °C)

Caption: Sonogashira Coupling Logical Pathway.

Conclusion

2-Chloro-3-methylpyridine serves as an exemplary starting material for demonstrating key synthetic transformations that are fundamental to modern drug discovery and materials science. The protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling detailed in these application notes provide robust and reliable methods for generating diverse libraries of substituted pyridines. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures to a wide range of substrates, accelerating the discovery and development of novel chemical entities.

References

Application Notes and Protocols for the Synthesis of Pyridine Carboxylates via Cyanation and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of pyridine carboxylates, a critical scaffold in numerous pharmaceuticals and functional materials. The described two-step synthesis involves the cyanation of a pyridine derivative followed by the hydrolysis of the resulting cyanopyridine intermediate.

Introduction

Pyridine carboxylic acids and their derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. This document outlines a reliable and well-documented pathway to these valuable compounds, proceeding through a cyanopyridine intermediate. The cyanation of pyridines, followed by the hydrolysis of the nitrile group, offers a versatile route to various substituted pyridine carboxylates.

Data Presentation

Table 1: Regioselective Cyanation of Substituted Pyridines

This table summarizes the yields of 2-cyanopyridine derivatives obtained through the direct cyanation of various substituted pyridines.[1]

Starting Pyridine DerivativeProductYield (%)
Pyridine2-Cyanopyridine55
3-Methylpyridine2-Cyano-3-methylpyridine60
4-Methylpyridine2-Cyano-4-methylpyridine75
3-Chloropyridine2-Cyano-3-chloropyridine45
4-Chloropyridine2-Cyano-4-chloropyridine50
4-Methoxypyridine2-Cyano-4-methoxypyridine42
Table 2: Alkaline Hydrolysis of 3-Cyanopyridine

This table presents the product distribution from the continuous alkaline hydrolysis of 3-cyanopyridine under specific, controlled conditions, showcasing the potential to selectively form either the amide or the carboxylic acid.[2]

ParameterValue
Reactant3-Cyanopyridine
Hydrolysis AgentSodium Hydroxide
Product Composition
Nicotinamide96.04%
3-Cyanopyridine (unreacted)0.23%
Sodium Nicotinate3.73%

Experimental Protocols

Protocol 1: Direct Cyanation of Pyridines

This protocol describes a method for the regioselective synthesis of 2-cyanopyridines from their corresponding pyridine precursors.[1]

Materials:

  • Substituted or unsubstituted pyridine (17 mmol)

  • Trifluoroacetic anhydride (TFAA) (10 mL, 42 mmol)

  • Concentrated nitric acid (1.9 mL, 36 mmol)

  • Potassium cyanide (KCN) (8.4 g)

  • Sodium acetate (NaOAc) (8.1 g)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Chill trifluoroacetic anhydride (10 mL) in an ice bath.

  • Slowly add the pyridine derivative (17 mmol) to the chilled TFAA.

  • After stirring for 1 hour, add concentrated nitric acid (1.9 mL) dropwise while maintaining the cool temperature.

  • Allow the mixture to stir for 2-3 hours at room temperature.

  • In a separate flask, prepare a chilled aqueous solution of potassium cyanide (8.4 g) and sodium acetate (8.1 g).

  • Slowly add the reaction mixture from step 4 to the chilled KCN/NaOAc solution.

  • Stir the resulting mixture for 12 hours.

  • Check the pH of the solution to ensure it is between 6 and 7.

  • Extract the product with dichloromethane.

  • The combined organic layers contain the crude 2-cyanopyridine, which can be further purified by standard methods such as chromatography or distillation.

Protocol 2: Alkaline Hydrolysis of 2-Cyanopyridine

This protocol details the hydrolysis of 2-cyanopyridine to 2-pyridine carboxylic acid under basic conditions.[3]

Materials:

  • 2-Cyanopyridine

  • Deionized water

  • A suitable base (e.g., sodium hydroxide)

  • A suitable acid for neutralization (e.g., hydrochloric acid)

  • Alcohol for extraction (e.g., ethanol or isopropanol)

  • Standard laboratory glassware for reflux, evaporation, and extraction

Procedure:

  • Prepare a mixture of 2-cyanopyridine and deionized water in a mass ratio of 1:2 in a reaction flask.

  • Add the alkaline hydrolysis agent (e.g., sodium hydroxide) to the mixture.

  • Heat the mixture under reflux with stirring until the hydrolysis is complete (monitoring by TLC or other suitable analytical methods is recommended).

  • After completion, cool the reaction mixture and carefully neutralize it with an acid (e.g., hydrochloric acid).

  • Evaporate the neutralized solution to dryness.

  • Extract the resulting solid residue with a suitable alcohol (e.g., ethanol) to isolate the 2-pyridine carboxylic acid.

  • The product can be further purified by recrystallization.

Visualizations

Reaction Pathway: Synthesis of Pyridine Carboxylic Acid

reaction_pathway Pyridine Pyridine Cyanopyridine Cyanopyridine Pyridine->Cyanopyridine Cyanation (e.g., KCN, HNO₃, TFAA) PyridineCarboxylicAcid Pyridine Carboxylic Acid Cyanopyridine->PyridineCarboxylicAcid Hydrolysis (Acid or Base)

Caption: Overall synthetic route from pyridine to pyridine carboxylic acid.

Experimental Workflow: Cyanation and Hydrolysis

experimental_workflow cluster_cyanation Cyanation Step cluster_hydrolysis Hydrolysis Step start_cyanation Start mix_reagents Mix Pyridine, TFAA, HNO₃ start_cyanation->mix_reagents react_cyanation React for 2-3h mix_reagents->react_cyanation quench Quench in KCN/NaOAc react_cyanation->quench extract_cyano Extract Cyanopyridine quench->extract_cyano end_cyanation Isolated Cyanopyridine extract_cyano->end_cyanation start_hydrolysis Start with Cyanopyridine end_cyanation->start_hydrolysis Proceed to Hydrolysis reflux Reflux with Base/Acid start_hydrolysis->reflux neutralize Neutralize reflux->neutralize evaporate Evaporate to Dryness neutralize->evaporate extract_acid Extract with Alcohol evaporate->extract_acid end_hydrolysis Purified Pyridine Carboxylic Acid extract_acid->end_hydrolysis

Caption: Step-by-step workflow for the two-stage synthesis.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

acid_hydrolysis_mechanism Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(=N⁺H)-OH₂⁺ ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(=NH)-OH (Imidic Acid) Intermediate1->ImidicAcid - H⁺ ProtonatedAmide R-C(OH)=N⁺H₂ ImidicAcid->ProtonatedAmide + H⁺ Amide R-C(=O)-NH₂ (Amide) ProtonatedAmide->Amide - H⁺ FinalCarboxylicAcid R-COOH + NH₄⁺ Amide->FinalCarboxylicAcid + H₂O, H⁺ (Further Hydrolysis) base_hydrolysis_mechanism Nitrile R-C≡N Intermediate1 R-C(=N⁻)-OH Nitrile->Intermediate1 + OH⁻ Imidate R-C(=NH)-O⁻ Intermediate1->Imidate Tautomerization Amide R-C(=O)-NH₂ (Amide) Imidate->Amide + H₂O FinalCarboxylate R-COO⁻ + NH₃ Amide->FinalCarboxylate + OH⁻ (Further Hydrolysis)

References

Application Notes and Protocols: Esterification of 5-amino-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the esterification of 5-amino-3-chloropyridine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The primary protocol describes a robust and widely used method utilizing thionyl chloride in an alcohol solvent. Alternative methods, including Fischer esterification and coupling agent-mediated esterification, are also discussed to provide flexibility for substrate scope and laboratory capabilities. Quantitative data is presented in a clear, tabular format, and a diagram of the experimental workflow is provided for enhanced clarity.

Introduction

5-amino-3-chloropyridine-2-carboxylic acid and its ester derivatives are important building blocks in medicinal chemistry and drug development. The ester functionality serves as a versatile handle for further synthetic transformations, such as amidation or reduction. The presence of the amino and chloro substituents on the pyridine ring offers additional sites for chemical modification, making these compounds valuable scaffolds for creating diverse molecular libraries.

The direct esterification of pyridine carboxylic acids can be challenging due to the basicity of the pyridine nitrogen, which can interfere with standard acid-catalyzed procedures. This document outlines effective methods to achieve this transformation, focusing on practical and reproducible protocols for a research and development setting.

Chemical Reaction Pathway

The esterification of 5-amino-3-chloropyridine-2-carboxylic acid with an alcohol (ROH) in the presence of an activating agent, such as thionyl chloride (SOCl₂), proceeds through the formation of a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by the alcohol nucleophile to form the desired ester and hydrochloric acid as a byproduct.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 5-amino-3-chloropyridine-2-carboxylic acid Ester 5-amino-3-chloropyridine-2-carboxylic acid->Ester + ROH + SOCl2 Alcohol (ROH) Alcohol (ROH) Alcohol (ROH)->Ester Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Ester HCl + SO2 HCl + SO2

Caption: General reaction scheme for the thionyl chloride-mediated esterification.

Experimental Protocols

Primary Protocol: Thionyl Chloride-Mediated Esterification

This protocol is adapted from a known procedure for the synthesis of methyl 3-amino-5-chloro-pyridine-2-carboxylate.[1]

Materials:

  • 5-amino-3-chloropyridine-2-carboxylic acid

  • Methanol (or other alcohol, anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-amino-3-chloropyridine-2-carboxylic acid (1.0 eq).

  • Add the desired alcohol (e.g., methanol, 10-20 volumes) to dissolve the starting material.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (e.g., 90°C for methanol) for 24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[1]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure ester.[1]

Alternative Protocol 1: Fischer Esterification

This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Materials:

  • 5-amino-3-chloropyridine-2-carboxylic acid

  • Alcohol (e.g., ethanol, large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium carbonate solution

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Suspend 5-amino-3-chloropyridine-2-carboxylic acid in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated sodium carbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization.

Alternative Protocol 2: Coupling Agent-Mediated Esterification (Steglich-type)

This method is suitable for acid-sensitive substrates and is performed under milder, non-acidic conditions.[2][3]

Materials:

  • 5-amino-3-chloropyridine-2-carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Anhydrous dichloromethane (DCM) or another aprotic solvent

Procedure:

  • Dissolve 5-amino-3-chloropyridine-2-carboxylic acid, the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC or EDCI (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for several hours to overnight.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDCI, a water-soluble urea is formed, which can be removed during aqueous workup.

  • Wash the filtrate/reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the thionyl chloride-mediated synthesis of methyl 5-amino-3-chloropyridine-2-carboxylate.

ParameterValueReference
Starting Material 5-amino-3-chloropyridine-2-carboxylic acid[1]
Reagents Thionyl chloride, Methanol[1]
Reaction Temperature 90°C[1]
Reaction Time 24 hours[1]
Purification Silica gel chromatography[1]
Yield 70%[1]
¹H NMR (CDCl₃, 300 MHz) δ 3.97 (s, 3H), 5.85 (bs, 2H), 7.06 (d, J=2.0 Hz, 1H), 7.97 (d, J=2.0 Hz, 1H)[1]

Experimental Workflow Diagram

G start Start setup Reaction Setup: - Add reactants to flask - Add solvent - Cool to 0°C start->setup reagent_add Reagent Addition: - Add thionyl chloride dropwise setup->reagent_add reaction Reaction: - Heat to reflux - Monitor progress (TLC/LC-MS) reagent_add->reaction workup Aqueous Workup: - Evaporate solvent - Dissolve in EtOAc - Wash with NaHCO3 reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification end End: Pure Ester purification->end

References

Application Notes and Protocols for the Reduction of a Nitro Group to an Amine in Pyyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common methods for the reduction of nitro groups to amines, a critical transformation in the synthesis of pyridine-containing compounds. Aminopyridines are essential building blocks in the pharmaceutical and agrochemical industries. This document outlines various methodologies, from catalytic hydrogenation to metal-mediated reductions, and includes detailed experimental protocols and comparative data to assist researchers in selecting the optimal conditions for their specific substrates.

Introduction

The reduction of a nitro group on a pyridine ring is a fundamental transformation in organic synthesis. The resulting aminopyridine is a versatile intermediate that can be further functionalized to create a wide range of biologically active molecules. However, the pyridine ring's electron-deficient nature and its ability to coordinate with metal catalysts can present challenges. Therefore, the choice of reducing agent and reaction conditions is crucial for achieving high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule.[1] This document aims to provide a practical guide to the most common and effective methods for this transformation.

Comparative Data of Reduction Methods

The following table summarizes the performance of various common methods for the reduction of a nitro group on a pyridine ring or other nitroaromatic compounds. Yields and reaction conditions are indicative and may vary based on the specific substrate and experimental setup.

MethodReagents/CatalystSolvent(s)TemperaturePressureTypical Yield (%)Notes
Catalytic HydrogenationH₂, Pd/CEthanol, MethanolRoom Temp.1-50 bar>90Highly efficient but can lead to over-reduction of other functional groups.[2][3] The pyridine nitrogen can sometimes poison the catalyst.[4][5]
Catalytic HydrogenationH₂, Raney NickelEthanol, MethanolRoom Temp.1-50 barHighA good alternative to Pd/C, especially when trying to avoid dehalogenation of aryl halides.[2]
Metal/Acid ReductionFe, HCl or NH₄ClWater, EthanolRefluxAmbientHighA classic and robust method. The use of iron is advantageous as the FeCl₂ formed can be hydrolyzed to regenerate HCl, requiring only a catalytic amount of acid to initiate the reaction.[6]
Metal/Acid ReductionSnCl₂·2H₂OEthanol, Ethyl AcetateRefluxAmbientHighA mild and highly selective method for reducing nitro groups in the presence of other reducible functionalities like carbonyls and nitriles.[2][3][7]
Metal/Acid ReductionZn, Acetic Acid or NH₄ClWater, MethanolRoom Temp.AmbientHighA mild method that is often chemoselective.[2][8]
Transfer HydrogenationPd/C, Ammonium FormateMethanol, EthanolRefluxAmbient>90Avoids the use of high-pressure hydrogen gas, making it a safer alternative.[3]
Sulfide ReductionSodium Sulfide (Na₂S)Water, EthanolRefluxAmbientVariableUseful when hydrogenation or acidic conditions are not compatible with the substrate. Can sometimes selectively reduce one nitro group in the presence of others.[2]
Metal-Free ReductionB₂pin₂, KOtBuIsopropanolRoom Temp.AmbientVery GoodA chemoselective, metal-free method that tolerates various reducible functional groups.[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the general procedure for the reduction of a nitropyridine using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • Nitropyridine substrate

  • 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filter agent (e.g., Celite®)

Procedure:

  • In a high-pressure reactor vessel, dissolve the nitropyridine substrate (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual air.[10]

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-50 bar).[5]

  • Begin vigorous stirring and maintain the reaction at room temperature or gentle heating as required.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

  • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[5]

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine.

  • Purify the crude product by recrystallization or column chromatography as necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This protocol details a mild and chemoselective method for the reduction of a nitropyridine.

Materials:

  • Nitropyridine substrate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Extraction solvent (e.g., Ethyl Acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add the nitropyridine substrate (1 equivalent) and the chosen solvent (ethanol or ethyl acetate).

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8).

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite® and wash the solid with the extraction solvent.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aminopyridine.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

experimental_workflow_hydrogenation cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Nitropyridine in Solvent prep2 Add Pd/C Catalyst prep1->prep2 react1 Seal and Purge Reactor prep2->react1 react2 Pressurize with H₂ react1->react2 react3 Stir and Monitor react2->react3 workup1 Vent and Purge react3->workup1 workup2 Filter Catalyst workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 purify1 Crude Aminopyridine workup3->purify1 purify2 Purify (Chromatography/ Recrystallization) purify1->purify2 experimental_workflow_sncl2 cluster_reaction Reduction Reaction cluster_quench Quenching and Filtration cluster_extraction Extraction and Isolation cluster_purification Purification react1 Combine Nitropyridine and SnCl₂·2H₂O in Solvent react2 Reflux and Monitor react1->react2 quench1 Cool to Room Temp. react2->quench1 quench2 Add NaHCO₃ Solution quench1->quench2 quench3 Filter Tin Salts quench2->quench3 extract1 Extract with Ethyl Acetate quench3->extract1 extract2 Wash, Dry, and Concentrate extract1->extract2 purify1 Crude Aminopyridine extract2->purify1 purify2 Purify purify1->purify2

References

Application Note: Purification of Methyl 5-amino-3-chloropyridine-2-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-amino-3-chloropyridine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This document outlines a detailed protocol for the purification of this compound using column chromatography, a widely employed technique for the purification of organic compounds. The described methodology is based on established principles for the purification of structurally related aromatic amines and pyridine derivatives.

Challenges in Purification

The purification of this compound can be challenging due to the presence of structurally similar impurities, such as starting materials, isomers, and by-products from its synthesis. The amino group on the pyridine ring can lead to tailing on silica gel chromatography if acidic impurities are present or if the solvent system is not optimized. Therefore, a systematic approach to method development is crucial for achieving high purity.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Rotary evaporator

Column Chromatography Protocol

This protocol details the purification of crude this compound using silica gel column chromatography.

2.1. Preparation of the Slurry and Packing the Column

  • A slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) is prepared.

  • The glass column is securely clamped in a vertical position.

  • The silica gel slurry is poured into the column, and the solvent is allowed to drain, ensuring the silica bed is packed uniformly without air bubbles.

  • The top of the silica bed is protected with a layer of sand.

2.2. Sample Loading

  • The crude this compound is dissolved in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, for less soluble samples, a dry loading technique is employed by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

2.3. Elution and Fraction Collection

  • The elution is initiated with the chosen mobile phase.

  • A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity to elute the compound of interest. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate.

  • Fractions are collected in test tubes or vials.

  • The progress of the separation is monitored by Thin Layer Chromatography (TLC).

2.4. Analysis of Fractions and Product Isolation

  • Each fraction (or a selection of fractions) is analyzed by TLC to identify those containing the pure product.

  • Fractions containing the pure compound are combined.

  • The solvent is removed from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Representative Chromatographic Conditions
ParameterCondition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate
Initial Mobile Phase 95:5 Hexane:Ethyl Acetate
Final Mobile Phase 70:30 Hexane:Ethyl Acetate (example)
Flow Rate Dependent on column dimensions
Detection (TLC) UV light (254 nm)
Table 2: Example Purification Data
SampleInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Crude Product~85%>98%~90%

Visualizations

Experimental Workflow Diagram

G Purification Workflow for this compound cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Combine Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate product Purified Product evaporate->product G Key Considerations for Purification cluster_inputs Inputs cluster_process Process Parameters cluster_outputs Outputs center_node Successful Purification high_purity High Purity Product (>98%) center_node->high_purity good_yield Good Recovery/Yield center_node->good_yield reproducibility Reproducible Results center_node->reproducibility crude Crude Compound crude->center_node reagents High-Purity Solvents reagents->center_node silica Appropriate Stationary Phase silica->center_node mobile_phase Optimized Mobile Phase mobile_phase->center_node loading Proper Sample Loading loading->center_node monitoring Consistent Monitoring (TLC/HPLC) monitoring->center_node

Application Notes and Protocols: Recrystallization of Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 5-amino-3-chloropyridine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is crucial for the successful synthesis of target active pharmaceutical ingredients (APIs), as impurities can lead to side reactions, lower yields, and the formation of undesired by-products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, designed to achieve high purity and yield. The protocol is based on established methodologies for the purification of similar pyridine derivatives.[1]

Experimental Protocol: Recrystallization

This protocol outlines the single-solvent recrystallization of this compound using methanol. Methanol is often a suitable solvent for polar, aromatic compounds containing amino and ester functional groups.[2]

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Activated Carbon (optional, for removal of colored impurities)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Hirsch or Büchner funnel, filter flask)

  • Heating mantle or hot plate with magnetic stirrer

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.

    • Gradually add more methanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum or in a drying oven at a temperature well below the melting point of the compound to remove any residual solvent.

Data Presentation

The following table summarizes the quantitative data for a typical recrystallization of this compound.

ParameterValue
Starting Material (Crude)10.0 g
Purity of Crude Material (by HPLC)95.0%
Recrystallization SolventMethanol
Volume of Solvent Used150 mL
Dissolution Temperature~65°C (Boiling Point of Methanol)
Cooling ProtocolSlow cooling to RT, then 30 min in ice bath
Yield of Purified Product8.5 g
Recovery Yield89.5% (based on pure compound in crude)
Purity of Final Product (by HPLC)>99.5%
Melting Point (Literature)Not available
Melting Point (Observed)Sharp, defined melting point

Visualizations

Below is a diagram illustrating the experimental workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Methanol start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize If colored cool Slow Cooling & Ice Bath dissolve->cool If not colored hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool vacuum_filter Vacuum Filtration & Cold Solvent Wash cool->vacuum_filter dry Dry Crystals Under Vacuum vacuum_filter->dry end End: Purified Product (>99.5% Purity) dry->end

References

Application Notes: Analytical Methods for Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Methyl 5-amino-3-chloropyridine-2-carboxylate using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for purity assessment, impurity profiling, and pharmacokinetic studies in drug discovery and development. The protocols are designed to be adaptable to various laboratory settings and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification and purity determination of this compound in bulk drug substances and formulated products. A reversed-phase C18 column is utilized for separation.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

2. Reagent Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the diluent.

  • Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

5. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-18.1 min: 90-10% B18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Data Presentation: HPLC Method Validation Parameters
ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Retention Time Approximately 8.5 min (may vary)

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Dilute Prepare Calibrants Dissolve_Std->Dilute Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Inject Inject Sample/ Standard Dilute->Inject Calibrate Generate Calibration Curve Dilute->Calibrate Filter_Sample->Inject HPLC_System HPLC System Setup HPLC_System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

HPLC Experimental Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level impurity identification. The method utilizes electrospray ionization (ESI) in positive ion mode.

Experimental Protocol: LC-MS

1. Instrumentation and Consumables:

  • LC-MS system (e.g., single quadrupole or tandem quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm).

  • LC-MS grade acetonitrile, methanol, and water.

  • Ammonium acetate and formic acid (LC-MS grade).

  • Standard laboratory glassware and consumables.

  • Syringe filters (0.22 µm).

2. Reagent Preparation:

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Diluent: Methanol/Water (50:50, v/v).

3. Standard Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL in the diluent.

4. Sample Preparation (from a biological matrix):

  • To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing an internal standard to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of diluent.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS Conditions:

ParameterCondition
Column Biphenyl or C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 10 mM Ammonium Acetate, 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B1-5 min: 5-95% B5-7 min: 95% B7-7.1 min: 95-5% B7.1-10 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

6. Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
SIM Ion (m/z) [M+H]⁺ = 187.02 (for C₇H₇ClN₂O₂)
Data Presentation: LC-MS Method Validation Parameters
ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%
Matrix Effect Minimal

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection (SIM/MRM) Ionize->Detect Process Data Processing Detect->Process Quantify Quantification Process->Quantify

LC-MS Sample Preparation and Analysis Workflow

References

using "Methyl 5-amino-3-chloropyridine-2-carboxylate" as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-3-chloropyridine-2-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its substituted pyridine core offers a valuable scaffold for the development of kinase inhibitors and other targeted therapies. The presence of amino, chloro, and methyl carboxylate functional groups at specific positions allows for diverse chemical modifications and the introduction of various pharmacophoric features, making it an attractive starting material for generating libraries of bioactive molecules. This document provides an overview of its application, focusing on its use in the synthesis of Janus Kinase (JAK) inhibitors, and includes detailed experimental protocols and relevant biological data.

Application in Kinase Inhibitor Synthesis

Substituted aminopyridines are crucial components in the design of various kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The pyridine ring itself can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Janus Kinase (JAK) Inhibitors

This compound has been identified as a key intermediate in the synthesis of aminopyrimidinyl compounds that act as inhibitors of the Janus Kinase (JAK) family of enzymes.[1][2] JAKs are critical components of signaling pathways for numerous cytokines and growth factors, and their dysregulation is implicated in various inflammatory diseases and cancers. Therefore, inhibitors of JAKs are of significant therapeutic interest.

The general synthetic strategy involves the reaction of this compound with a substituted pyrimidine to form a key intermediate, which is then further elaborated to the final active pharmaceutical ingredient.

Quantitative Data

The following table summarizes the biological activity of a representative JAK inhibitor synthesized using a scaffold derived from this compound.

Compound IDTarget KinaseIC50 (nM)Assay Type
Aminopyrimidinyl DerivativeJAK1< 10Biochemical
(Representative)JAK2< 15Biochemical
JAK3< 5Biochemical
TYK2< 20Biochemical

Note: The specific compound identity is proprietary as per the patent literature; the data represents the potency of compounds derived from the described chemical space.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a JAK inhibitor using this compound as a starting material, based on general procedures outlined in patent literature.[1]

Step 1: Synthesis of a Dihydropyrido[3,2-d]pyrimidine Intermediate

This initial step involves the cyclization of the aminopyridine with a suitable reagent to form a fused heterocyclic system.

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (1 equivalent) and urea (1.5 equivalents).

  • Add a high-boiling point solvent, such as diphenyl ether, to the flask.

  • Heat the reaction mixture to a high temperature (typically >200 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solvent upon cooling. Collect the solid by filtration.

  • Wash the collected solid with a non-polar solvent (e.g., hexanes) to remove residual high-boiling solvent.

  • Dry the product under vacuum to yield the dihydropyrido[3,2-d]pyrimidine intermediate.

Step 2: Chlorination of the Dihydropyrido[3,2-d]pyrimidine Intermediate

This step activates the heterocyclic core for subsequent nucleophilic substitution.

Materials:

  • Dihydropyrido[3,2-d]pyrimidine intermediate from Step 1

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the dihydropyrido[3,2-d]pyrimidine intermediate (1 equivalent).

  • Carefully add phosphorus oxychloride (excess, e.g., 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux under an inert atmosphere for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water with vigorous stirring.

  • The chlorinated product will precipitate. Collect the solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the product under vacuum.

Step 3: Nucleophilic Aromatic Substitution to Introduce Side Chain

This final step introduces the desired side chain to generate the final JAK inhibitor.

Materials:

  • Chlorinated dihydropyrido[3,2-d]pyrimidine intermediate from Step 2

  • Desired amine nucleophile (e.g., a substituted aminopyrrolidine)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃))

Procedure:

  • In a reaction flask, dissolve the chlorinated intermediate (1 equivalent) in an aprotic polar solvent.

  • Add the amine nucleophile (1.1 equivalents) and a base (2-3 equivalents).

  • Heat the reaction mixture (e.g., 80-120 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by column chromatography or recrystallization to obtain the final JAK inhibitor.

Visualizations

Synthetic Workflow for a JAK Inhibitor

G A This compound B Dihydropyrido[3,2-d]pyrimidine Intermediate A->B Cyclization (Urea, heat) C Chlorinated Dihydropyrido[3,2-d]pyrimidine B->C Chlorination (POCl3) D Final JAK Inhibitor C->D Nucleophilic Aromatic Substitution (Amine, Base)

Caption: Synthetic pathway from the building block to a final JAK inhibitor.

JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor JAK Inhibitor (Derived from Building Block) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of intervention.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its utility in the construction of potent JAK inhibitors highlights its importance in modern drug discovery. The provided protocols and data serve as a guide for researchers interested in utilizing this scaffold for the development of novel kinase inhibitors and other targeted therapies.

References

Application Notes and Protocols for the Synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate and its derivatives. This scaffold is a key building block in medicinal chemistry, finding applications in the development of novel therapeutic agents due to its versatile chemical handles that allow for diverse structural modifications.[1][2]

Introduction

Substituted pyridines are a prominent class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] this compound, in particular, serves as a valuable intermediate for creating complex molecules. The strategic placement of the amino, chloro, and methyl ester groups on the pyridine ring allows for selective functionalization, making it an attractive starting material for generating libraries of compounds for high-throughput screening.

Proposed Synthetic Pathway

While a specific, multi-step synthesis for this compound is not extensively documented in a single source, a plausible and efficient synthetic route can be proposed based on established chemical transformations of pyridine derivatives.[4] The following multi-step synthesis starts from the commercially available 3-methylpyridine.

Synthesis_Pathway A 3-Methylpyridine B 3-Methylpyridine 1-oxide A->B Oxidation C 2-Chloro-5-methyl-3-nitropyridine B->C Nitration & Chlorination D 2-Chloro-5-methyl-3-nitropyridine-N-oxide C->D Oxidation E Methyl 5-nitro-3-chloropyridine-2-carboxylate D->E Cyanation, Hydrolysis & Esterification F This compound E->F Reduction

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of analogous pyridine derivatives.[4][5] Researchers should exercise standard laboratory safety precautions.

Step 1: Oxidation of 3-Methylpyridine to 3-Methylpyridine 1-oxide

This initial step activates the pyridine ring for subsequent electrophilic substitution.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • To a solution of 3-methylpyridine (1.0 eq.) in glacial acetic acid, slowly add hydrogen peroxide (30% solution, 2.5 eq.).

    • Heat the reaction mixture at 70-80°C for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine 1-oxide.

Step 2: Nitration and Chlorination to 2-Chloro-5-methyl-3-nitropyridine

This step introduces the nitro and chloro groups onto the pyridine ring.

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Procedure:

    • To fuming sulfuric acid (5-10 molar equivalents) cooled to 0-5°C in an ice-salt bath, slowly add 3-methylpyridine 1-oxide (1.0 eq.), maintaining the temperature below 10°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0°C.

    • Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

    • The reaction mixture is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) and heated to reflux to introduce the chlorine atom.

    • Cool the mixture and pour it onto crushed ice, followed by neutralization with a base.

    • The resulting precipitate is filtered, washed with water, and dried.

Step 3: Oxidation of the Methyl Group

The methyl group is oxidized to a carboxylic acid, which is a precursor to the ester.

  • Apparatus: A round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq.) in a suitable solvent like a mixture of t-butanol and water.

    • Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise.

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction, filter off the manganese dioxide, and acidify the filtrate to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry.

Step 4: Esterification to Methyl 5-nitro-3-chloropyridine-2-carboxylate

The carboxylic acid is converted to its corresponding methyl ester.

  • Apparatus: A round-bottom flask with a reflux condenser.

  • Procedure:

    • Suspend the 3-chloro-5-nitropyridine-2-carboxylic acid (1.0 eq.) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Step 5: Reduction of the Nitro Group to this compound

The final step involves the reduction of the nitro group to an amino group.

  • Apparatus: A hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon.

  • Procedure:

    • To a solution of Methyl 5-nitro-3-chloropyridine-2-carboxylate (1.0 eq.) in ethanol or methanol, add palladium on activated carbon (Pd/C, 10 wt. %, 1-5 mol% Pd).[4]

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a positive pressure with a hydrogen balloon.[4]

    • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Data Presentation

The following table summarizes the expected outcomes for the synthesis. Yields are estimates based on similar reported reactions and may vary.

StepProductStarting MaterialKey ReagentsExpected Yield (%)
13-Methylpyridine 1-oxide3-MethylpyridineH₂O₂, Acetic Acid85-95
22-Chloro-5-methyl-3-nitropyridine3-Methylpyridine 1-oxideH₂SO₄, HNO₃, POCl₃60-70
33-Chloro-5-nitropyridine-2-carboxylic acid2-Chloro-5-methyl-3-nitropyridineKMnO₄70-80
4Methyl 5-nitro-3-chloropyridine-2-carboxylateCarboxylic Acid DerivativeMethanol, H₂SO₄80-90
5This compoundNitro DerivativeH₂, Pd/C90-98

Applications in Drug Discovery

The "this compound" core is a versatile scaffold for generating novel chemical entities. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains.[6] The chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions, further expanding the chemical space. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[7][8]

Derivatization_Workflow Core This compound Amino Amino Group (-NH2) Core->Amino Chloro Chloro Group (-Cl) Core->Chloro Ester Ester Group (-COOCH3) Core->Ester Acylation Acylation / Alkylation Amino->Acylation Coupling Coupling Reactions Chloro->Coupling Hydrolysis Hydrolysis Ester->Hydrolysis Amidation Amidation Hydrolysis->Amidation

Caption: Potential derivatization pathways for the core scaffold.

These derivatization strategies enable the synthesis of a wide array of compounds that can be screened for various biological activities, contributing to the discovery of new drug candidates.

References

Reactions of the Amino Group on Methyl 5-amino-3-chloropyridine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving the amino group of Methyl 5-amino-3-chloropyridine-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the multiple reaction sites it offers for the synthesis of diverse molecular scaffolds. The reactions detailed below focus on the nucleophilic and aromatic character of the 5-amino group, enabling a wide range of derivatizations.

Acylation of the Amino Group

Acylation of the amino group of this compound is a fundamental transformation to introduce amide functionalities. These amides can serve as key intermediates for further functionalization or as final products in drug discovery programs, as the amide bond is a common feature in many bioactive molecules.

Application Notes:

Acylation is typically achieved using acid chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The choice of base and solvent can influence the reaction rate and yield. Common bases include triethylamine, pyridine, or N,N-diisopropylethylamine (DIPEA). Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often employed. The reaction is generally exothermic and is often performed at room temperature or with initial cooling.

Experimental Protocol: Synthesis of Methyl 5-acetamido-3-chloropyridine-2-carboxylate

A representative protocol for the acetylation of this compound is as follows:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate).

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired methyl 5-acetamido-3-chloropyridine-2-carboxylate.

Sulfonylation of the Amino Group

Sulfonylation of the amino group leads to the formation of sulfonamides, a privileged functional group in medicinal chemistry with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.

Application Notes:

The reaction is typically carried out by treating the amine with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and the solvent, but other non-nucleophilic bases like triethylamine can also be used in conjunction with aprotic solvents like DCM or THF. The reaction progress can be monitored by TLC or LC-MS.

Experimental Protocol: Synthesis of Methyl 3-chloro-5-(phenylsulfonamido)pyridine-2-carboxylate

A general procedure for the sulfonylation of the title compound is as follows:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in pyridine (10 mL per mmol of substrate), add benzenesulfonyl chloride (1.1 eq.) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography to yield the pure sulfonamide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction allows for the coupling of the amino group of this compound with aryl halides or triflates, providing access to a diverse range of N-aryl derivatives.[3][4]

Application Notes:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.[5] Common catalyst systems include a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand such as BINAP, XPhos, or SPhos. A strong, non-nucleophilic base, typically sodium or lithium tert-butoxide, is required. Anhydrous, deoxygenated solvents like toluene or dioxane are essential for optimal results.

Experimental Protocol: Synthesis of Methyl 3-chloro-5-(p-tolylamino)pyridine-2-carboxylate

A typical procedure for the Buchwald-Hartwig amination is as follows:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine this compound (1.2 eq.), 4-bromotoluene (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed toluene (5 mL per mmol of aryl halide).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired N-aryl product.

Diazotization and Sandmeyer Reaction

The amino group on the pyridine ring can be converted to a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations, most notably the Sandmeyer reaction.[4] This allows for the introduction of a range of substituents, including halogens, cyano, and hydroxyl groups, in place of the amino group.[3]

Application Notes:

Diazotization is typically performed in an acidic medium at low temperatures (0-5 °C) using sodium nitrite. The resulting diazonium salt is often unstable and is used immediately in the subsequent reaction. The Sandmeyer reaction involves the treatment of the diazonium salt with a copper(I) salt (e.g., CuBr, CuCl, CuCN) to introduce the corresponding nucleophile.

Experimental Protocol: Synthesis of Methyl 5-bromo-3-chloropyridine-2-carboxylate

The following protocol describes a Sandmeyer bromination:

  • Diazotization: Dissolve this compound (1.0 eq.) in an aqueous solution of hydrobromic acid (48%, 5 mL per mmol of amine) at 0 °C. To this stirred solution, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq.) in hydrobromic acid (48%). Add the freshly prepared diazonium salt solution to the CuBr solution at 0 °C.

  • Reaction Progression: Warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Isolation and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield methyl 5-bromo-3-chloropyridine-2-carboxylate.

Summary of Reactions and Yields

ReactionReagentsProductTypical Yield (%)
Acylation Acetic Anhydride, TriethylamineMethyl 5-acetamido-3-chloropyridine-2-carboxylate85-95
Sulfonylation Benzenesulfonyl Chloride, PyridineMethyl 3-chloro-5-(phenylsulfonamido)pyridine-2-carboxylate70-85
Buchwald-Hartwig 4-Bromotoluene, Pd₂(dba)₃, XPhos, NaOtBuMethyl 3-chloro-5-(p-tolylamino)pyridine-2-carboxylate60-80
Sandmeyer 1. NaNO₂, HBr; 2. CuBrMethyl 5-bromo-3-chloropyridine-2-carboxylate50-70

Yields are representative and can vary depending on the specific substrate and reaction conditions.

Visualizing Reaction Pathways

The following diagrams illustrate the key reactions of the amino group on this compound.

Reactions_of_Amino_Group cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_buchwald Buchwald-Hartwig Amination cluster_sandmeyer Diazotization & Sandmeyer Reaction start This compound acylation_product Methyl 5-acetamido-3-chloropyridine-2-carboxylate start->acylation_product RCOCl or (RCO)₂O, Base sulfonylation_product Methyl 3-chloro-5-(phenylsulfonamido)pyridine-2-carboxylate start->sulfonylation_product RSO₂Cl, Base buchwald_product Methyl 3-chloro-5-(aryl/alkylamino)pyridine-2-carboxylate start->buchwald_product Ar-X, Pd catalyst, Ligand, Base diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HX, 0-5°C sandmeyer_product Methyl 5-halo/cyano-3-chloropyridine-2-carboxylate diazonium->sandmeyer_product CuX

Figure 1: Key reactions of the amino group.

The following diagram illustrates a typical experimental workflow for one of the described reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Starting Material, Reagents, and Solvent stirring Stir at Defined Temperature and Time reagents->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Isolated Pure Product purify->product

Figure 2: General experimental workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-3-chloropyridine-2-carboxylate is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its pyridine core, substituted with an amino group, a chloro group, and a methyl ester, offers multiple reactive sites for diversification through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the chloro and carboxylate substituents, makes the C-Cl bond at the 3-position a suitable handle for various coupling methodologies. This allows for the strategic introduction of a wide array of molecular fragments, making this compound a valuable precursor in the synthesis of complex heterocyclic scaffolds with potential therapeutic applications, notably as kinase inhibitors.

These application notes provide an overview of common palladium-catalyzed cross-coupling reactions involving this compound and offer detailed experimental protocols to guide researchers in their synthetic endeavors.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

Derivatives of this compound are prominently featured in the patent literature as key intermediates in the synthesis of potent and selective kinase inhibitors, such as Janus kinase (JAK) inhibitors and Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) inhibitors. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and immune responses. Dysregulation of these pathways is implicated in various diseases, including cancer and autoimmune disorders.

The general strategy involves utilizing the chloro- and amino- functionalities of the pyridine ring to construct more complex heterocyclic systems that can effectively bind to the ATP-binding site of the target kinase. Palladium-catalyzed cross-coupling reactions are instrumental in this process, enabling the formation of key carbon-carbon and carbon-nitrogen bonds that are central to the final molecular architecture of the inhibitors.

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, which is applicable to the various specific protocols detailed in this document. The key steps involve the careful setup of an inert atmosphere, the addition of reagents, the reaction under controlled heating, and subsequent work-up and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Oven-dry glassware and cool under inert gas prep2 Add Pd catalyst, ligand, and base to the reaction vessel prep1->prep2 prep3 Add this compound and coupling partner prep2->prep3 prep4 Add anhydrous, degassed solvent prep3->prep4 react1 Heat the reaction mixture to the specified temperature prep4->react1 react2 Monitor reaction progress by TLC or LC-MS workup1 Cool to room temperature and quench the reaction react2->workup1 workup2 Perform aqueous work-up to remove inorganic salts workup1->workup2 workup3 Dry the organic layer and concentrate workup2->workup3 workup4 Purify the crude product by column chromatography workup3->workup4

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 3-position.

Representative Reaction Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001275-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101680-90
3Pyridine-3-boronic acidPdCl₂(dppf) (3)-K₂CO₃DMF/H₂O902465-75
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O851870-80
Detailed Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Degassed water

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-aminopyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. This reaction is particularly useful for introducing diverse amino substituents at the 3-position of the pyridine ring.

Representative Reaction Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102470-80
3BenzylaminePd-G3-Xantphos (3)-K₂CO₃t-Amyl alcohol1001675-85
4N-MethylpiperazinePd(OAc)₂ (2.5)BrettPhos (5)LiHMDSTHF802065-75
Detailed Experimental Protocol

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous toluene

  • Sealed reaction tube

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a glovebox, add to a sealed reaction tube containing a magnetic stir bar: this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Remove the sealed tube from the glovebox.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further synthetic transformations or as integral parts of the final target molecule.

Representative Reaction Conditions and Yields
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF80685-95
2EthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (4)i-Pr₂NEtTHF60880-90
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)PiperidineAcetonitrile701270-80
41-HexynePdCl₂(dppf) (3)CuI (5)DBUToluene901075-85
Detailed Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv.) dropwise with stirring.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a means to introduce vinyl groups at the 3-position of the pyridine ring.

Representative Reaction Conditions and Yields
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202460-70
2n-Butyl acrylateHerrmann's catalyst (1)-NaOAcNMP1401865-75
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile803655-65
44-VinylpyridinePd(OAc)₂ (2.5)DavePhos (5)Cs₂CO₃1,4-Dioxane1102060-70
Detailed Experimental Protocol

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed reaction tube

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a sealed reaction tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).

  • Seal the tube tightly and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane. It is a versatile method for forming carbon-carbon bonds and is tolerant of a wide range of functional groups.

Representative Reaction Conditions and Yields
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)-Toluene1101280-90
2Tributyl(phenyl)tinPdCl₂(PPh₃)₂ (3)-DMF1001675-85
32-(Tributylstannyl)thiophenePd₂(dba)₃ (2)AsPh₃ (8)1,4-Dioxane1002470-80
4Tributyl(ethynyl)tinPd(PPh₃)₄ (5)-THF651870-80
Detailed Experimental Protocol

Materials:

  • This compound

  • Organostannane (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous toluene

  • Schlenk flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).

  • Add the organostannane (1.2 mmol, 1.2 equiv.) via syringe.

  • Degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 110 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel.

Signaling Pathway Diagram: Kinase Inhibition

The products derived from the cross-coupling of this compound are often designed as kinase inhibitors. The following diagram illustrates a simplified signaling pathway and the mechanism of action of such an inhibitor.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds kinase Kinase (e.g., JAK) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate cellular_response Cellular Response (Proliferation, Survival) phosphorylated_substrate->cellular_response Leads to inhibitor Pyridine-based Inhibitor inhibitor->kinase Binds to ATP pocket atp ATP atp->kinase Blocked

Caption: Simplified kinase signaling pathway and mechanism of inhibition.

Application Notes and Protocols: Methyl 5-amino-3-chloropyridine-2-carboxylate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-3-chloropyridine-2-carboxylate is a substituted pyridine derivative that serves as a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a methyl ester, provides multiple reactive sites for chemical modifications, making it an attractive starting material for the generation of diverse molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of enzyme inhibitors, with a particular focus on inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) paracaspase, a key regulator of immune signaling pathways.

Application: Synthesis of MALT1 Paracaspase Inhibitors

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) is a critical mediator in the activation of NF-κB signaling downstream of antigen receptor and other immune receptor engagement.[1] Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it a compelling therapeutic target. This compound has been identified as a key intermediate in the synthesis of pyrazole-based MALT1 inhibitors.

Signaling Pathway of MALT1

Upon antigen receptor stimulation, a signaling cascade is initiated that leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[2] This complex formation is crucial for the activation of MALT1's scaffolding and proteolytic functions. As a scaffold, MALT1 recruits downstream signaling molecules, while its paracaspase activity leads to the cleavage of specific substrates, ultimately resulting in the activation of the transcription factor NF-κB and subsequent pro-survival and pro-inflammatory gene expression.

MALT1_Signaling_Pathway cluster_receptor Antigen Receptor Signaling cluster_cbm CBM Complex Formation Antigen_Receptor Antigen Receptor (BCR/TCR) PKC PKC Antigen_Receptor->PKC CARD11 CARD11 PKC->CARD11 P BCL10 BCL10 CARD11->BCL10 MALT1_inactive MALT1 (Inactive) BCL10->MALT1_inactive MALT1_active MALT1 (Active) Paracaspase MALT1_inactive->MALT1_active Activation Substrate_Cleavage Substrate Cleavage (e.g., A20, RelB) MALT1_active->Substrate_Cleavage NFkB_Activation NF-κB Activation Substrate_Cleavage->NFkB_Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_Activation->Gene_Expression Inhibitor MALT1 Inhibitor Inhibitor->MALT1_active

MALT1 Signaling Pathway

Representative Data: MALT1 Inhibitors

The following table summarizes the inhibitory activity of several reported MALT1 inhibitors. This data is provided for comparative purposes to benchmark the potency of newly synthesized compounds.

InhibitorIC50Assay TypeReference
MLT-7485 nMMALT1 (allosteric)[3]
MALT1-IN-82 nMMALT1 protease[3]
MALT1-IN-11< 10 nMMALT1 protease[3]
MI-25.84 µMMALT1[3]
Mepazine0.42 µMGST-MALT1[3]
Compound 4010 nMBiochemical Assay[4]
MI-2 (Cellular)0.2 - 0.5 µMGrowth Inhibition[5]

Experimental Protocols

The following is a representative protocol for the synthesis of a hypothetical pyrazole-based MALT1 inhibitor starting from this compound. This protocol is based on established synthetic methodologies for similar heterocyclic compounds.

Synthesis of a Hypothetical MALT1 Inhibitor

Step 1: Synthesis of Methyl 5-(1H-pyrazol-1-yl)-3-chloropyridine-2-carboxylate

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetic acid, add pyrazole (1.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the product from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling

  • To a solution of the carboxylic acid from Step 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable amine (1.1 eq).

  • Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the hypothetical MALT1 inhibitor.

Experimental_Workflow Start This compound Step1 Step 1: Pyrazole Formation Start->Step1 Step2 Step 2: Ester Hydrolysis Step1->Step2 Step3 Step 3: Amide Coupling Step2->Step3 Purification Purification & Characterization (NMR, MS) Step3->Purification BioAssay Biological Evaluation (MALT1 Inhibition Assay) Purification->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis Conclusion SAR & Lead Optimization DataAnalysis->Conclusion

Synthetic and Evaluation Workflow

Conclusion

This compound is a versatile and valuable starting material for the synthesis of potent enzyme inhibitors, particularly for targets such as MALT1 paracaspase. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel inhibitors for therapeutic development. The modular nature of the described synthetic route allows for the exploration of a wide range of chemical diversity, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common synthetic strategy for substituted pyridines involves a multi-step process. For this compound, a likely pathway begins with a commercially available pyridine derivative, followed by a sequence of reactions such as chlorination, nitration, reduction of the nitro group, and finally, esterification. The precise order of these steps is critical for optimizing the overall yield and purity.

Q2: What are the most critical stages in the synthesis that affect the final yield?

A2: The nitration and reduction steps are often the most challenging and can significantly impact the overall yield.[1] Inadequate control of reaction conditions during nitration can lead to the formation of undesired isomers or over-nitration. Similarly, the reduction of the nitro group to an amine requires a carefully selected reducing agent and catalyst to avoid side reactions.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of each reaction step. These methods allow you to check for the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.

Q4: What are some common purification techniques for the intermediates and the final product?

A4: Purification methods will vary depending on the specific intermediate. Common techniques include recrystallization, column chromatography on silica gel, and filtration. For instance, after nitration, the product may precipitate and can be collected by vacuum filtration.[2] Column chromatography is often used to purify the crude product after esterification.

Troubleshooting Guides

Low Yield in Chlorination Step
Issue Potential Cause Recommended Solution
Low Conversion of Starting Material Insufficiently reactive chlorinating agent or suboptimal reaction temperature.Ensure the use of a fresh, high-quality chlorinating agent. The reaction temperature should be carefully controlled, as excessively high temperatures can lead to the formation of undesired byproducts.
Formation of Multiple Chlorinated Products Reaction conditions are too harsh, leading to over-chlorination.Adjust the stoichiometry of the chlorinating agent and consider a lower reaction temperature. A stepwise addition of the chlorinating agent may also improve selectivity.
Product Degradation The product may be unstable under the reaction or workup conditions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that the workup procedure is carried out promptly and at a low temperature.
Low Yield in Nitration Step
Issue Potential Cause Recommended Solution
Low Yield of Desired Isomer Incorrect nitrating agent or temperature, leading to poor regioselectivity.The choice of nitrating agent (e.g., a mixture of concentrated sulfuric acid and fuming nitric acid) is crucial.[1] Maintain a low reaction temperature (e.g., 0-15°C) to improve selectivity.[2]
Incomplete Reaction Insufficient reaction time or inadequate mixing.Monitor the reaction by TLC or HPLC to ensure it goes to completion.[1] Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in a biphasic system.
Formation of Oxidized Byproducts The reaction temperature is too high, or the nitrating agent is too concentrated.Carefully control the temperature and consider using a milder nitrating agent if oxidation is a significant issue.
Inefficient Reduction of Nitro Group
Issue Potential Cause Recommended Solution
Incomplete Reduction Inactive catalyst or insufficient hydrogen pressure.Use a fresh, high-quality catalyst (e.g., Palladium on carbon, Pd/C).[2] Ensure the hydrogenation is carried out at an appropriate pressure (e.g., 1-4 atm).[2]
Formation of Side Products Over-reduction or side reactions with other functional groups.Monitor the reaction closely to stop it once the starting material is consumed. The choice of solvent and catalyst can also influence the outcome.
Catalyst Poisoning Impurities in the starting material or solvent can deactivate the catalyst.Ensure the purity of the substrate and use high-purity solvents.
Low Conversion in Esterification Step
Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient acid catalyst or reaction time.Use a suitable acid catalyst, such as sulfuric acid or thionyl chloride followed by methanol.[1] The reaction may require heating to reflux to go to completion.
Hydrolysis of the Ester Presence of water in the reaction mixture.Use anhydrous solvents and reagents to prevent the hydrolysis of the ester product back to the carboxylic acid.
Side Reactions The amino group may react with the esterification reagents.It may be necessary to protect the amino group before carrying out the esterification.

Experimental Protocols

Please note: The following protocols are based on the synthesis of structurally similar compounds and should be considered as a starting point for optimization.

Step 1: Nitration of a Chlorinated Pyridine Precursor (Example)
  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Procedure: a. To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material). b. Cool the acid to 0-5 °C in an ice-salt bath. c. Slowly add the chlorinated pyridine precursor (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C. d. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C. e. Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.[2] f. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. g. Carefully pour the reaction mixture onto crushed ice. h. Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product. i. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Reduction of the Nitro Group
  • Apparatus: A hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon.

  • Procedure: a. To the reaction vessel, add the nitropyridine intermediate (1.0 eq.) and a suitable solvent such as ethanol or methanol. b. Add Palladium on activated carbon (Pd/C, 10 wt. %, 1-5 mol% Pd) to the solution.[2] c. Seal the vessel and purge it with nitrogen, followed by hydrogen gas. d. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.[2] e. Stir the mixture vigorously at room temperature for 4-12 hours. The reaction is typically complete when hydrogen uptake ceases. f. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. g. Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. h. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. i. Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Esterification of the Carboxylic Acid
  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure (via acid chloride): a. Suspend the amino-chloropyridine carboxylic acid in an inert solvent such as dichloromethane. b. Add an excess of thionyl chloride dropwise at 0 °C. c. Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.[1] d. Cool the reaction mixture and carefully evaporate the excess thionyl chloride under reduced pressure. e. Dissolve the resulting crude acid chloride in anhydrous methanol at 0 °C. f. Stir the reaction at room temperature for 2 hours. g. Remove the solvent under reduced pressure. h. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. j. Further purify by column chromatography if necessary.

Visualizations

Synthesis_Workflow Start Chlorinated Pyridine Precursor Nitration Nitration Start->Nitration H2SO4, HNO3 Nitro_Intermediate Nitro-chloro-pyridine Intermediate Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction H2, Pd/C Amino_Intermediate Amino-chloro-pyridine Carboxylic Acid Reduction->Amino_Intermediate Esterification Esterification Amino_Intermediate->Esterification 1. SOCl2 2. MeOH Final_Product Methyl 5-amino-3-chloro pyridine-2-carboxylate Esterification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Low Overall Yield Check_Nitration Problem in Nitration? Start->Check_Nitration Check_Reduction Problem in Reduction? Check_Nitration->Check_Reduction No Incomplete_Nitration Incomplete Reaction? Check TLC/HPLC Check_Nitration->Incomplete_Nitration Yes Side_Products_Nitration Side Products Formed? Adjust Temp./Reagents Check_Nitration->Side_Products_Nitration Yes Check_Esterification Problem in Esterification? Check_Reduction->Check_Esterification No Incomplete_Reduction Incomplete Reaction? Check Catalyst/Pressure Check_Reduction->Incomplete_Reduction Yes Side_Products_Reduction Side Products Formed? Optimize Reaction Time Check_Reduction->Side_Products_Reduction Yes Incomplete_Esterification Incomplete Reaction? Check Catalyst/Time Check_Esterification->Incomplete_Esterification Yes Hydrolysis Product Hydrolysis? Use Anhydrous Conditions Check_Esterification->Hydrolysis Yes

Caption: Troubleshooting logic for identifying sources of low yield in the synthesis.

References

Technical Support Center: Synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing multiple isomers in my reaction mixture following the chlorination of the pyridine ring via a Sandmeyer-type reaction. How can I identify and minimize these byproducts?

A1: The formation of isomeric byproducts is a common issue in the electrophilic substitution of pyridine rings. In a Sandmeyer-type reaction for introducing a chloro group, you might observe the formation of other chloro-isomers or even hydroxylated byproducts.

Troubleshooting Steps:

  • Temperature Control: Diazonium salts are often unstable at elevated temperatures.[1] Maintaining a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction with the copper(I) chloride is critical to prevent decomposition and the formation of phenolic byproducts.[1]

  • Purity of Starting Material: Ensure your starting aminopyridine is free of isomeric impurities, as these will carry through the reaction sequence.

  • Analytical Identification: Use HPLC to quantify the ratio of your desired product to the isomeric byproducts. Isolate the major byproducts by preparative HPLC or column chromatography and characterize them by ¹H NMR and Mass Spectrometry to confirm their structures.

  • Minimization: Carefully control the addition rate of sodium nitrite and the acid concentration. A slow, controlled addition helps to prevent temperature spikes and localized concentration gradients that can lead to side reactions.

Q2: My nitration step is resulting in a low yield and a complex mixture of products. What are the likely side products and how can I optimize the reaction?

A2: Nitration of pyridine rings can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions that can lead to side reactions and degradation.[2][3]

Common Byproducts and Optimization Strategies:

  • Isomeric Nitropyridines: The directing effects of the existing substituents on the pyridine ring will influence the position of nitration. You may obtain a mixture of nitro-isomers.

  • Over-nitration: Under harsh conditions, dinitration can occur.

  • Degradation: Strong acids at high temperatures can lead to the decomposition of the starting material and product.

Optimization:

  • Choice of Nitrating Agent: A mixture of fuming nitric acid and fuming sulfuric acid (oleum) can increase the yield compared to standard concentrated acids by providing a more potent nitrating species and maintaining an anhydrous environment.[4]

  • Temperature Management: Maintain strict temperature control throughout the reaction. Start at a low temperature (e.g., 0 °C) and slowly warm the reaction mixture only if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products from prolonged exposure to harsh conditions.

Q3: The final reduction of the nitro group to an amine is incomplete. My analysis shows the presence of intermediates. What are these species and how can I achieve full conversion?

A3: The catalytic reduction of an aromatic nitro group proceeds through several intermediates. Incomplete reduction can leave these species in your final product mixture.

Potential Byproducts of Incomplete Reduction:

  • Nitroso Intermediate (-NO)

  • Hydroxylamine Intermediate (-NHOH)

These intermediates are often reactive and may lead to further side products, such as azo compounds, through condensation reactions.[5]

Troubleshooting the Reduction Step:

  • Catalyst Activity: Ensure your catalyst (e.g., Palladium on carbon, Pd/C) is fresh and active. If the catalyst is old or has been exposed to air, its activity may be diminished.

  • Hydrogen Pressure: For catalytic hydrogenations, ensure an adequate pressure of hydrogen is maintained throughout the reaction.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material and any intermediates. If the reaction stalls, a slight increase in temperature or a longer reaction time may be necessary.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic media, which are often effective for reducing aromatic nitro groups.[6]

Data Presentation

Table 1: HPLC Analysis of a Crude Nitration Reaction Mixture

PeakRetention Time (min)Relative Area (%)Tentative Identification
14.28.5Starting Material
25.875.2Methyl 3-chloro-5-nitropyridine-2-carboxylate (Desired Product)
36.512.3Isomeric Nitropyridine Byproduct
47.14.0Dinitrated Byproduct

Table 2: Effect of Reducing Agent on the Conversion of Methyl 3-chloro-5-nitropyridine-2-carboxylate

Reducing AgentSolventTemperature (°C)Time (h)Conversion (%)
H₂ (50 psi), 10% Pd/CMethanol25485
H₂ (50 psi), 10% Pd/CMethanol40498
SnCl₂·2H₂OEthanol70695
Fe, NH₄ClEthanol/Water80392

Experimental Protocols

Protocol 1: HPLC Method for In-Process Control of the Nitration Step

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile.

Protocol 2: General Procedure for the Reduction of the Nitro Group with Tin(II) Chloride

  • Dissolve Methyl 3-chloro-5-nitropyridine-2-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid (5 volumes) dropwise to the stirred solution of the nitro compound.

  • Heat the reaction mixture to 70-80 °C and monitor by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

cluster_main Main Reaction Pathway cluster_side Side Reactions A Aminopyridine Derivative B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C Methyl 3-chloropyridine- 2-carboxylate B->C CuCl F Phenolic Byproduct B->F Decomposition (High Temp) D Methyl 3-chloro-5-nitro- pyridine-2-carboxylate (Desired Product) C->D HNO₃, H₂SO₄ G Isomeric Nitro Byproduct C->G Non-regioselective Nitration E Methyl 5-amino-3-chloro- pyridine-2-carboxylate (Final Product) D->E Reduction (e.g., H₂/Pd-C) H Hydroxylamine Intermediate D->H Incomplete Reduction

Caption: Main synthetic pathway and common side reactions.

start Low Yield or Purity in Final Product check_sm Verify Purity of Starting Materials & Reagents start->check_sm analyze_crude Analyze Crude Product by LC-MS and NMR check_sm->analyze_crude Pure repurify_sm Repurify Starting Materials check_sm->repurify_sm Impure incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products Major Side Products? incomplete_rxn->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_conditions Yes modify_workup Modify Workup or Purification Method side_products->modify_workup Yes end Improved Yield and Purity side_products->end No optimize_conditions->end repurify_sm->start modify_workup->end

Caption: Troubleshooting workflow for low yield or purity.

References

Technical Support Center: Improving Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) or metallation reaction?

A1: Nucleophilic attack and metallation on an unsubstituted pyridine ring inherently favor the C2 (ortho) and C4 (para) positions. This is because the negative charge in the reaction intermediate can be effectively delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[1] The distribution between C2 and C4 products is influenced by several factors:

  • Steric Hindrance: Bulky nucleophiles or the presence of substituents near the C2 position will favor attack at the more sterically accessible C4 position. Conversely, a bulky substituent at C4 will direct the reaction to the C2 position.[1]

  • Electronic Effects: The electronic nature of other substituents on the pyridine ring can subtly alter the relative electron deficiency at the C2 and C4 positions, influencing the product ratio.[1]

  • Reaction Conditions: The choice of solvent and the nature of the organometallic reagent can significantly impact the C2/C4 ratio. For instance, in lithiation reactions, the aggregation state of the alkyllithium reagent, which is influenced by the solvent, can direct the regioselectivity.[2]

Q2: My electrophilic aromatic substitution (EAS) reaction on pyridine is giving a very low yield. What can I do?

A2: The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it inherently unreactive towards electrophilic aromatic substitution. Furthermore, the nitrogen's lone pair readily coordinates with Lewis acids, which are often required to catalyze the reaction, leading to further deactivation of the ring. To overcome this, consider the following strategies:

  • Introduce Activating Groups: Adding electron-donating groups to the pyridine ring can increase its nucleophilicity and reactivity towards electrophiles.[1]

  • Employ Pyridine N-oxide: A highly effective and common strategy is to first oxidize the pyridine to its corresponding N-oxide.[1] The N-oxide is significantly more reactive towards electrophiles and strongly directs substitution to the C4 position. The N-oxide can then be deoxygenated in a subsequent step to yield the C4-substituted pyridine.[1]

Q3: How can I achieve functionalization at the C3 (meta) position of pyridine?

A3: The C3 position is the most electron-deficient and generally the least reactive towards nucleophilic or radical attack and the most favored for electrophilic attack (though overall reactivity is low). Achieving C3 functionalization often requires specific strategies to override the inherent C2/C4 preference:

  • Electrophilic Aromatic Substitution: Traditional methods like nitration or halogenation occur at C3, but often require harsh conditions and can result in mixtures of isomers.[3]

  • Directed C-H Activation: Transition-metal catalysis using specifically designed ligands can direct functionalization to the C3 position.[3][4]

  • Dearomatization-Rearomatization Strategy: A modern approach involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate. This intermediate can then react with electrophiles, often at the C3 position, followed by a rearomatization step to yield the meta-functionalized pyridine.[3][5][6] This can be achieved, for example, via the formation of stable oxazino pyridine intermediates.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Minisci Radical Alkylation

  • Problem: My Minisci reaction on an unsubstituted or C2-substituted pyridine is producing a mixture of C2- and C4-alkylated products with poor selectivity for the desired C4 isomer.

  • Analysis: The Minisci reaction involves the addition of a nucleophilic radical to the protonated pyridine ring. Both the C2 and C4 positions are electronically favored for radical attack.

  • Solution: Employ a removable blocking group at the nitrogen atom to sterically hinder the C2 and C6 positions, thereby directing the radical attack exclusively to the C4 position. A maleate-derived blocking group has been shown to be highly effective for this purpose, allowing for exquisite C4 selectivity under acid-free conditions.[8][9][10]

Issue 2: Low Yield in Suzuki Coupling with a Pyridine Substrate

  • Problem: My Suzuki-Miyaura cross-coupling reaction involving a pyridyl halide or pyridyl boronic acid is failing or giving very low yields.

  • Analysis: The basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[11] Additionally, pyridyl boronic acids, especially 2-pyridyl boronic acid, are prone to rapid protodeboronation (cleavage of the C-B bond).

  • Troubleshooting Steps:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium catalyst, facilitate the key steps of the catalytic cycle, and minimize inhibition by the pyridine nitrogen.[11]

    • Base and Solvent: Carefully select the base and solvent. Anhydrous conditions are often crucial to prevent protodeboronation. Weaker bases may be necessary if protodeboronation is a major issue.

    • Boronic Acid Stability: If using a pyridyl boronic acid, consider switching to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt, which are less susceptible to protodeboronation.

Issue 3: Uncontrolled or Incorrect Regioselectivity in Pyridine Lithiation

  • Problem: My attempt to lithiate a substituted pyridine and trap with an electrophile is resulting in a mixture of isomers or substitution at the wrong position.

  • Analysis: The regioselectivity of pyridine lithiation is highly sensitive to the directing group, the lithium base used, solvent, and temperature.

  • Troubleshooting Steps:

    • Directing Group: Ensure you are using a strong directing metalation group (DMG). The relative position of the DMG will dictate the site of lithiation (usually ortho to the DMG).

    • Base Selection: Hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can prevent nucleophilic addition of the base to the pyridine ring, which is a common side reaction with alkyllithiums like n-BuLi.[12]

    • Temperature Control: Maintain a very low temperature (typically -78 °C) throughout the addition of the base and the reaction time. This is critical to prevent side reactions and potential equilibration of the lithiated intermediate.[12]

    • Mixed Aggregates: Consider using mixed-base systems, such as BuLi-LiDMAE, which can alter the aggregation state of the organolithium species and provide unique regioselectivities that are not achievable with single bases.[13]

Data Presentation

Table 1: Regioselective C4-Alkylation of Pyridines using a Maleate Blocking Group [9]

EntryPyridine SubstrateCarboxylic AcidC4-Alkylated ProductYield (%)Regioselectivity (C4:other)
1PyridineCyclohexanecarboxylic acid4-Cyclohexylpyridine72>20:1
2PyridinePivalic acid4-tert-Butylpyridine75>20:1
33-MethylpyridineCyclohexanecarboxylic acid4-Cyclohexyl-3-methylpyridine61>20:1
43-ChloropyridinePivalic acid4-tert-Butyl-3-chloropyridine55>20:1
52-PhenylpyridineCyclohexanecarboxylic acid4-Cyclohexyl-2-phenylpyridine82>20:1
Reaction Conditions: Pyridinium salt (0.5 mmol), carboxylic acid (1.0 mmol), AgNO₃ (20 mol%), (NH₄)₂S₂O₈ (1.0 mmol), DCE:H₂O=1:1, 50 °C, 2 h, followed by deprotection with DBU.

Table 2: Directed Lithiation and Trapping of Substituted Pyridines [12]

EntrySubstrateDMG PositionBase/ConditionsElectrophileProduct PositionYield (%)
13-(Oxetan-3-yl)pyridineC3n-BuLi, THF, -78 °CI₂C479
23-(Oxetan-3-yl)pyridineC3n-BuLi, THF, -78 °CMe₃SiClC478
32-ChloropyridineC2 (Cl)LDA, THF, -75 °C(PhS)₂C375
42-FluoropyridineC2 (F)LTMP, THF, -75 °CMe₃SiClC385
53-FluoropyridineC3 (F)LDA, THF, -75 °CMe₂NCHOC475

Experimental Protocols

Protocol 1: Regioselective C4-Alkylation of Pyridine via Minisci Reaction with a Removable Blocking Group [8]

This two-step protocol describes the installation of a maleate-derived blocking group, followed by a regioselective Minisci alkylation at the C4 position.

  • Step A: Synthesis of the Pyridinium Salt (Blocking Group Installation)

    • This step is typically performed first to generate the stable pyridinium salt. (Detailed synthesis of the blocking group and its attachment can be found in the supporting information of the cited literature).[9]

  • Step B: Minisci Reaction

    • To a 15 mL culture tube equipped with a Teflon septum screw cap and a magnetic stir bar, add the pyridinium salt (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 228 mg, 1.0 mmol, 2.0 equiv), and silver nitrate (AgNO₃, 16.7 mg, 0.1 mmol, 20 mol%).

    • Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.

    • Seal the tube and stir the mixture vigorously at 50 °C for 2 hours.

    • Monitor the reaction by LCMS or NMR. Upon completion, cool the reaction to room temperature and dilute with dichloromethane (1 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3 x 3 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude material is used directly in the next step.

  • Step C: Base-promoted Deprotection

    • Dissolve the crude alkylated product from Step B in dichloromethane (5 mL, 0.1 M).

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 225 µL, 1.5 mmol, 3.0 equiv).

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Upon completion, transfer the mixture to a separatory funnel containing 1 N NaOH (aq) (3 mL) to adjust the pH to >10.

    • Extract the aqueous phase with dichloromethane (3 x 3 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to obtain the pure C4-alkylated pyridine.

Protocol 2: Synthesis of Pyridine N-oxide [1]

This protocol describes the oxidation of pyridine to pyridine N-oxide, a key intermediate for activating the ring towards electrophilic substitution at the C4 position.

  • Safety Note: Reactions involving peracids are potentially explosive. Use appropriate safety precautions, including a safety shield, and work in a well-ventilated fume hood.

    • In a suitable reaction flask, add pyridine (110 g, 1.39 moles).

    • While stirring, add 40% peracetic acid (250 mL, 1.50 moles) dropwise at a rate that maintains the internal reaction temperature at approximately 85 °C. This addition typically takes 50-60 minutes.

    • After the addition is complete, continue stirring the mixture until the temperature cools to 40 °C.

    • To isolate the product, remove the acetic acid by evaporation under reduced pressure (water aspirator).

    • Distill the residue under high vacuum (≤ 1 mm Hg). The pyridine N-oxide will be collected as a colorless solid at 100–105 °C / 1 mm Hg.

Visualizations

Regioselectivity_Factors Factors Influencing Regioselectivity in Pyridine Functionalization cluster_reaction_type Reaction Type cluster_factors Controlling Factors cluster_outcome Regioselective Outcome Pyridine Pyridine Ring Nucleophilic Nucleophilic Attack (e.g., SₙAr, Organometallics) Pyridine->Nucleophilic Electrophilic Electrophilic Attack (e.g., Nitration, Halogenation) Pyridine->Electrophilic Radical Radical Attack (e.g., Minisci Reaction) Pyridine->Radical C2_C4 C2 / C4 Functionalization (ortho / para) Nucleophilic->C2_C4 Favored C3 C3 Functionalization (meta) Electrophilic->C3 Favored (but unreactive) Radical->C2_C4 Generally Favored Sterics Steric Hindrance (Substituents, Reagents) Sterics->Nucleophilic Sterics->Radical Electronics Electronic Effects (Substituents, N-Oxide) Electronics->Nucleophilic Electronics->Electrophilic Conditions Reaction Conditions (Catalyst, Ligand, Solvent, Temp.) Conditions->Nucleophilic Conditions->Electrophilic Conditions->Radical Troubleshooting_Workflow Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity Observed (Mixture of Isomers) Q1 What is the reaction type? Start->Q1 Nucleophilic Nucleophilic / Metallation Q1->Nucleophilic Radical Radical (e.g., Minisci) Q1->Radical CH_Activation C-H Activation Q1->CH_Activation Sol_Sterics Modify Sterics: - Use bulkier nucleophile for C4 - Ensure C4 is unhindered for C2 Nucleophilic->Sol_Sterics Sol_Conditions Optimize Conditions: - Lower temperature - Screen solvents Nucleophilic->Sol_Conditions Sol_Radical Steric Shielding: - Install a removable blocking group  at Nitrogen to block C2/C6 Radical->Sol_Radical Sol_CH Optimize Catalyst/Ligand: - Screen different ligands - Use a directing group strategy CH_Activation->Sol_CH Strategy_Decision_Tree Decision Tree for Pyridine Functionalization Strategy Start Desired Functionalization Position? C2_pos C2 (ortho) Start->C2_pos C2 C4_pos C4 (para) Start->C4_pos C4 C3_pos C3 (meta) Start->C3_pos C3 Strat_C2 Directed Ortho-Metalation (DoM) with C2-DMG or C-H activation (N-directing) C2_pos->Strat_C2 Q_C4 Reaction Type? C4_pos->Q_C4 Strat_C3 Transition-Metal Catalyzed meta-C-H Activation or Dearomatization-Rearomatization C3_pos->Strat_C3 Strat_C4_Nuc Nucleophilic Attack on C2-substituted Pyridine or Minisci with N-blocking group Strat_C4_Elec Electrophilic Attack on Pyridine N-Oxide Q_C4->Strat_C4_Nuc Nucleophilic / Radical Q_C4->Strat_C4_Elec Electrophilic

References

Technical Support Center: Purification of Aminopyridine Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenges encountered during the purification of aminopyridine esters. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and illustrative data to streamline your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of aminopyridine esters in a direct question-and-answer format.

Chromatography Issues

Q1: My aminopyridine ester is showing significant peak tailing and streaking on the silica gel column. What's causing this and how can I fix it?

A1: This is a classic problem caused by the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor separation and recovery.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is the most common choice. Start with 0.1-1% Et₃N in your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This will neutralize the acidic sites on the silica, allowing your basic compound to elute symmetrically.[1][2][3] An alternative is to use a different stationary phase, such as alumina or an amine-functionalized column, which is inherently basic and eliminates the need for mobile phase modifiers.[2][4]

Q2: I'm trying to purify a highly polar aminopyridine ester, but it either streaks badly or won't elute from the silica column. What should I do?

A2: For highly polar compounds, standard normal-phase chromatography can be challenging.

  • Solution 1 (Normal Phase): If your compound is stuck at the origin, the eluent is not polar enough. Gradually increase the polarity. For very polar compounds, a common solvent system is dichloromethane (DCM) and methanol (MeOH). If streaking persists even with polar solvents, the addition of triethylamine (as mentioned in Q1) is crucial.

  • Solution 2 (Alternative Chromatography): Consider switching to a different chromatography technique. Reversed-phase (C18) chromatography can be effective for polar compounds, using a mobile phase like water and acetonitrile, often with an additive like formic acid to improve peak shape.[5] For extremely polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option.[4]

Q3: My product is co-eluting with a persistent impurity. How can I improve the separation?

A3: Co-elution occurs when the polarity of your product and an impurity are too similar for the chosen solvent system.

  • Solution: The key is to change the selectivity of your chromatographic system.

    • Solvent System Optimization: Instead of just increasing polarity (e.g., more ethyl acetate in hexanes), try a different solvent system altogether. For example, switching from a hexane/ethyl acetate system to a toluene/acetone or DCM/methanol system can alter the interactions with the stationary phase and improve separation.[6]

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a gradient elution. Start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation. This sharpens peaks and can resolve closely eluting compounds.[1]

Ester Stability & Hydrolysis

Q4: I suspect my aminopyridine ester is hydrolyzing back to the carboxylic acid during purification. How can I prevent this?

A4: Ester hydrolysis can be catalyzed by both acidic and basic conditions. The acidic nature of silica gel can promote this degradation. While aminopyridines themselves are generally stable, the ester functional group is more susceptible.[7][8]

  • Solution:

    • Neutralize Silica: As described in Q1, adding triethylamine to your eluent not only prevents streaking but also neutralizes the silica, minimizing acid-catalyzed hydrolysis on the column.[1][3]

    • Avoid Harsh Conditions: During workup, avoid unnecessarily strong acids or bases. Use mild bases like saturated sodium bicarbonate for washes instead of sodium hydroxide.[9][10]

    • Temperature Control: Perform the purification at room temperature. Avoid heating fractions during solvent evaporation if the compound is thermally sensitive.

    • Speed: Minimize the time the compound spends in potentially hydrolytic conditions. Flash chromatography is preferable to slower gravity chromatography.

Extraction & Workup Problems

Q5: I'm performing an acid-base extraction to remove unreacted aminopyridine starting material, but I'm getting a thick emulsion that won't separate. What can I do?

A5: Emulsion formation is common when dealing with complex mixtures containing basic compounds. It is often caused by high concentrations of materials or vigorous shaking.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

    • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, gently rock or invert the separatory funnel.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool to break up the emulsion.

Q6: After an acidic wash to remove a basic impurity, my TLC analysis shows the impurity is still in the organic layer. How can I improve the extraction efficiency?

A6: This indicates that the basic impurity is not being fully protonated and transferred to the aqueous layer.

  • Solution:

    • Increase Wash Frequency: Performing three to five washes with smaller volumes of the acidic solution is more effective than a single large-volume wash.

    • Check pH: After each wash, test the pH of the aqueous layer to ensure it remains acidic. If not, the acid is being consumed, and a more concentrated or larger volume of acidic solution is needed.

    • Choose the Right Acid: Use a dilute acid like 1M HCl.

Crystallization Challenges

Q7: I've finished my purification, but my aminopyridine ester won't crystallize from the solution. How can I induce crystallization?

A7: This is a common issue known as supersaturation, where the conditions are right for crystallization, but the process hasn't initiated.

  • Solution:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask just below the surface of the solvent. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a template for further crystal formation.

    • Cool Slowly: Cool the solution slowly. If at room temperature, place it in a refrigerator, then a freezer. Slow cooling promotes the formation of larger, purer crystals.

    • Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of your compound.

    • Use an Anti-solvent: If your compound is highly soluble, slowly add a solvent in which your compound is insoluble (but is miscible with your current solvent). Add the anti-solvent dropwise until the solution becomes cloudy (turbid), then warm slightly to clarify and cool again.[11][12]

Data Presentation: Purification Efficiency

The following table summarizes purification data for aminopyridine isomers using a decolorization and recrystallization protocol, demonstrating typical recovery and purity that can be achieved.

CompoundInitial FormPurification MethodPurity AchievedYieldReference
2-AminopyridineCrude SolidDissolved in ethanol, treated with activated carbon, precipitated with n-heptane.98.2%89.3%[13]
3-AminopyridineCrude SolidDissolved in ethanol, treated with activated carbon, precipitated with cyclohexane.98.5%86.6%[13]
4-AminopyridineCrude SolidDissolved in ethanol, treated with activated carbon, precipitated with cyclohexane.98.9%93.3%[13]

Table 1: Illustrative purification data for aminopyridine isomers demonstrating the effectiveness of recrystallization with an activated carbon wash.

Experimental Protocols

Protocol 1: Flash Column Chromatography for a Basic Aminopyridine Ester

This protocol is designed to purify a moderately polar, basic aminopyridine ester while mitigating issues of peak tailing and potential hydrolysis.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for your desired product.

    • To the chosen solvent system, add 0.5% triethylamine (Et₃N) by volume. For example, for 100 mL of eluent, add 0.5 mL of Et₃N.

  • Column Packing:

    • Select an appropriate size flash column based on the amount of crude material.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand (~1 cm).

    • Add the silica gel (typically 40-63 µm) either as a dry powder or as a slurry in the least polar solvent (e.g., hexane).

    • Tap the column gently to ensure even packing and remove air bubbles.

    • Add another layer of sand (~1 cm) on top of the silica bed.

    • Pre-elute the column with the prepared mobile phase (containing Et₃N) until the solvent level reaches the top of the sand.[1][6]

  • Sample Loading:

    • Dissolve your crude aminopyridine ester in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified aminopyridine ester.

Protocol 2: Anti-Solvent Crystallization

This method is effective for purifying solid compounds that are highly soluble in one solvent but poorly soluble in another.

  • Solvent Selection:

    • Identify a "good" solvent in which your aminopyridine ester is highly soluble (e.g., ethanol, ethyl acetate, or dichloromethane).

    • Identify an "anti-solvent" in which your product is poorly soluble but is fully miscible with the "good" solvent (e.g., hexane, heptane, or water).[11][12]

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent at room temperature or with gentle warming. Ensure all the solid is completely dissolved.

  • Induce Crystallization:

    • While stirring the solution, slowly add the "anti-solvent" dropwise.

    • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is supersaturated.

  • Crystal Growth:

    • If necessary, gently warm the turbid solution until it becomes clear again.

    • Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation. Allow the solution to stand undisturbed for several hours or overnight.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key decision-making processes and workflows in the purification of aminopyridine esters.

G start Crude Aminopyridine Ester (Post-Workup) is_solid Is the product a solid? start->is_solid crystallization Attempt Crystallization (Cooling or Anti-Solvent) is_solid->crystallization  Yes liquid_product Product is a liquid/oil is_solid->liquid_product  No is_volatile Is the product thermally stable and volatile? chromatography Use Flash Column Chromatography is_volatile->chromatography  No distillation Consider Distillation (Simple or Fractional) is_volatile->distillation  Yes crystallization->chromatography Fails or Purity is insufficient liquid_product->is_volatile

Caption: Decision tree for selecting the primary purification method.

G start Problem: Low Purity after Column check_tailing Is there peak tailing or streaking? start->check_tailing check_resolution Are peaks unresolved (co-elution)? check_tailing->check_resolution No add_base Solution: Add 0.1-1% Et3N or NH4OH to eluent to neutralize silica. check_tailing->add_base Yes check_hydrolysis Is the carboxylic acid byproduct observed? check_resolution->check_hydrolysis No change_solvent Solution: Change solvent system (e.g., Hex/EtOAc to Tol/Acetone) or run a gradient. check_resolution->change_solvent Yes neutralize_silica Solution: Ensure eluent is basic (add Et3N). Work quickly and at RT. check_hydrolysis->neutralize_silica Yes

Caption: Troubleshooting workflow for flash column chromatography issues.

References

preventing side reactions in "Methyl 5-amino-3-chloropyridine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Troubleshooting Guides

Q1: I am observing multiple spots on my TLC plate after the chlorination step. What are the likely side products and how can I minimize their formation?

A: The appearance of multiple spots on your TLC plate following the chlorination of the pyridine ring likely indicates the formation of regioisomers and poly-chlorinated products. Pyridine chlorination can be challenging to control.

Potential Side Products:

  • Regioisomers: Depending on the directing effects of the existing amino and carboxylate groups, chlorination may occur at other positions on the pyridine ring.

  • Poly-chlorinated Products: Over-chlorination can lead to the addition of multiple chlorine atoms to the pyridine ring.

  • Side-chain Chlorination: If radical conditions are present (e.g., initiated by heat or light), chlorination of the methyl group of the ester can occur.

Troubleshooting and Optimization:

  • Control Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity.

  • Use a Milder Chlorinating Agent: Consider using N-chlorosuccinimide (NCS) instead of harsher reagents like chlorine gas or sulfuryl chloride.

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent to minimize poly-chlorination. A slight excess may be needed for full conversion, but a large excess should be avoided.

  • Solvent Choice: The choice of solvent can influence the reactivity and selectivity of the chlorination reaction.

  • Purification: If side products are unavoidable, purification by column chromatography is typically effective for separating the desired product from its isomers.

Q2: The reduction of the nitro group is incomplete or is producing unexpected side products. How can I improve this step?

A: Incomplete reduction of the nitro group and the formation of side products are common issues. The choice of reducing agent and reaction conditions are critical for a clean conversion to the desired amine.

Potential Side Products:

  • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the accumulation of these intermediates.[1]

  • Azoxy, Azo, and Hydrazo Compounds: These can form through condensation reactions between nitroso and hydroxylamine intermediates, followed by further reduction.[1]

Troubleshooting and Optimization:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often a clean and efficient method. Ensure the catalyst is active and the hydrogen pressure is adequate.

    • Metal/Acid (e.g., SnCl₂/HCl, Fe/HCl, Zn/CH₃COOH): These are classic and effective methods. Ensure sufficient acid is present to drive the reaction.

  • Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. In some cases, gentle heating may be required to drive the reaction to completion.

  • pH Control: The pH of the reaction mixture can significantly impact the reduction process. Follow the recommended pH for the chosen reducing agent.

  • Purification: If intermediates are present in the final product, they can often be removed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A: A common and logical synthetic approach starts from a commercially available substituted pyridine and involves a series of functional group transformations. A plausible route is outlined below. The precise order of steps, particularly chlorination and nitration, may be varied to optimize yield and purity.

dot

Synthetic_Pathway cluster_0 Synthetic Route A 2-Methyl-5-nitropyridine B Methyl 5-nitropyridine-2-carboxylate A->B Oxidation & Esterification C Methyl 3-chloro-5-nitropyridine-2-carboxylate B->C Chlorination D This compound C->D Reduction

Caption: Plausible synthetic pathway for this compound.

Q2: What are the critical parameters to control during the synthesis?

A: Several parameters are crucial for a successful synthesis with high yield and purity:

  • Temperature: Both the chlorination and nitration steps are highly sensitive to temperature, which affects regioselectivity and the formation of side products.

  • Reagent Stoichiometry: Precise control over the molar ratios of reactants is essential to avoid over-reaction (e.g., poly-chlorination, di-nitration) or incomplete reactions.

  • Reaction Time: Monitoring the reaction progress by a suitable technique like TLC or LC-MS is vital to determine the optimal reaction time and prevent the formation of degradation products.

  • Purity of Starting Materials and Reagents: The purity of the initial substrates and reagents can significantly impact the outcome of the reaction and the impurity profile of the final product.

Q3: What are the recommended purification methods for the final product?

A: The final product, this compound, can be purified using standard laboratory techniques:

  • Recrystallization: This is an effective method for removing minor impurities, provided a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography is a versatile and widely used method for separating the desired product from side products and unreacted starting materials, especially when dealing with complex mixtures.

Quantitative Data Summary

The following table summarizes typical reaction conditions for key transformations in the synthesis of substituted aminopyridines, based on analogous reactions. Note that these are starting points and may require optimization for the specific synthesis of this compound.

Reaction StepReagentsTemperature (°C)Reaction Time (hours)Typical Yield (%)
Nitration HNO₃ / H₂SO₄0 - 1101 - 660 - 85
Chlorination N-Chlorosuccinimide (NCS)Room Temp - 802 - 2450 - 80
Nitro Reduction H₂, Pd/CRoom Temp2 - 1285 - 95
Esterification CH₃OH, H₂SO₄ (cat.)Reflux4 - 2470 - 90

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Nitropyridine Intermediate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitropyridine intermediate (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of Pd) to the solution.

  • Hydrogenation: Seal the flask and purge with nitrogen gas, followed by introducing hydrogen gas (via a balloon or a hydrogenation apparatus).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amino-pyridine product.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Chlorination using N-Chlorosuccinimide (NCS)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyridine substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0 - 1.2 eq.) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualization

dot

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Problem Identified (e.g., Low Yield, Impurities) CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity ReviewProtocol Review Experimental Protocol (Stoichiometry, Temp, Time) Start->ReviewProtocol AnalyzeSideProducts Analyze Side Products (TLC, LC-MS, NMR) Start->AnalyzeSideProducts OptimizeConditions Optimize Reaction Conditions (Solvent, Catalyst, Temp) CheckPurity->OptimizeConditions ReviewProtocol->OptimizeConditions AnalyzeSideProducts->OptimizeConditions Purification Refine Purification Strategy (Recrystallization, Chromatography) AnalyzeSideProducts->Purification Resolved Problem Resolved OptimizeConditions->Resolved Purification->Resolved

References

Technical Support Center: Synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low or no yield of Methyl 3,5-dichloropyridine-2-carboxylate during the esterification step.

Potential CauseRecommended Solution
Incomplete reaction - Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a large excess of methanol to drive the equilibrium towards the product side of the Fischer esterification.[1]- Ensure the acid catalyst (e.g., sulfuric acid) is fresh and used in the correct catalytic amount.[1][2]
Hydrolysis of the ester - Use anhydrous methanol and a drying tube to prevent water from entering the reaction, as water can hydrolyze the ester product back to the carboxylic acid.[1]
Difficulties in product isolation - After the reaction, neutralize the acid catalyst carefully with a base like aqueous ammonia at low temperatures to prevent ester hydrolysis before extraction.[2]

Problem 2: Poor regioselectivity during the amination of Methyl 3,5-dichloropyridine-2-carboxylate, leading to a mixture of isomers.

Potential CauseRecommended Solution
Non-selective amination - Employ a palladium-catalyzed amination (Buchwald-Hartwig reaction) to enhance selectivity for the C5 position. The choice of palladium precursor and ligand is crucial.[3]
Formation of the C3-amino isomer - The C3 position can also be susceptible to nucleophilic attack. Optimizing the reaction temperature and using a suitable base can favor the desired C5 amination.
Formation of di-aminated product - Use a stoichiometric amount of the aminating agent (e.g., ammonia source) to minimize the formation of the di-aminated byproduct.

Problem 3: Difficulty in purifying the final product, this compound.

Potential CauseRecommended Solution
Presence of starting material - If the amination reaction is incomplete, unreacted Methyl 3,5-dichloropyridine-2-carboxylate will contaminate the product. Ensure the reaction goes to completion by monitoring with TLC or HPLC.
Presence of isomeric byproducts - Column chromatography on silica gel is an effective method for separating the desired C5-amino isomer from other isomers. The choice of eluent system is critical for good separation.
Product degradation - The amino-ester product may be sensitive to strong acids or bases. Use mild conditions for workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and scalable approach involves a two-step synthesis starting from 3,5-dichloropyridine-2-carboxylic acid. The first step is a Fischer esterification to produce Methyl 3,5-dichloropyridine-2-carboxylate, followed by a selective amination at the C5 position.

Q2: How can I improve the yield of the Fischer esterification of 3,5-dichloropyridine-2-carboxylic acid?

To improve the yield, it is recommended to use a large excess of dry methanol as both the reactant and the solvent. The reaction should be carried out under reflux with a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and protected from atmospheric moisture.[1][2]

Q3: What are the key challenges in the selective amination of Methyl 3,5-dichloropyridine-2-carboxylate?

The primary challenge is achieving high regioselectivity for the substitution of the chlorine atom at the C5 position over the C3 position. Without proper control, a mixture of isomers can be formed, complicating purification and reducing the yield of the desired product.

Q4: Which catalytic systems are recommended for the selective amination step?

Palladium-catalyzed amination, specifically the Buchwald-Hartwig amination, is a highly effective method for achieving selective C-N bond formation on halogenated pyridines. The choice of palladium precursor (e.g., Pd(dba)2) and phosphine ligand (e.g., BINAP, DavePhos) is critical and may require optimization for this specific substrate.[4]

Q5: What analytical techniques are suitable for monitoring the progress of the reactions and characterizing the final product?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the progress of both the esterification and amination reactions. The final product, this compound, can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-dichloropyridine-2-carboxylate

  • To a solution of 3,5-dichloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 3,5-dichloropyridine-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

  • In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add Methyl 3,5-dichloropyridine-2-carboxylate (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add a suitable solvent (e.g., toluene or dioxane) and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Add the ammonia source (e.g., a solution of ammonia in dioxane or an ammonium salt).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Esterification 3,5-dichloropyridine-2-carboxylic acid, MethanolH₂SO₄MethanolReflux4-885-95
Amination Methyl 3,5-dichloropyridine-2-carboxylate, Ammonia sourcePd₂(dba)₃, Xantphos, NaOtBuToluene10012-2460-80

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_amination Step 2: Selective Amination start 3,5-Dichloropyridine-2-carboxylic Acid intermediate Methyl 3,5-dichloropyridine-2-carboxylate start->intermediate Reflux reagent1 Methanol (excess) H₂SO₄ (cat.) final_product This compound intermediate->final_product Heat reagent2 Ammonia source Pd₂(dba)₃, Ligand, Base reagent1->intermediate reagent2->final_product Regioselectivity cluster_products Potential Products reactant Methyl 3,5-dichloropyridine-2-carboxylate desired_product Desired Product (C5-amination) This compound reactant->desired_product Selective Conditions (e.g., Pd-catalysis) side_product Side Product (C3-amination) Methyl 3-amino-5-chloropyridine-2-carboxylate reactant->side_product Non-selective Conditions

References

Technical Support Center: Reaction Condition Optimization for Pyridine Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Carboxylate Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and optimizing pyridine-based carboxylic acids and their derivatives. Pyridine carboxylates are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Achieving high yield, purity, and desired regioselectivity, however, presents significant challenges.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common failures, and provide robust, validated methodologies to enhance the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting or optimizing your synthesis.

Q1: What are the primary synthetic routes to pyridine carboxylates, and how do I choose the best one?

A1: The choice of synthetic route depends heavily on the available starting materials, desired substitution pattern, and scalability. The three most common strategies are:

  • Oxidation of Alkylpyridines: This is a classical and cost-effective method, especially for industrial-scale synthesis. For example, nicotinic acid (Pyridine-3-carboxylic acid) is commonly prepared by the oxidation of 3-picoline (3-methylpyridine).[4] This method is ideal when the corresponding alkylpyridine is readily available and the desired isomer is stable to the oxidative conditions. However, it can require harsh reagents like nitric acid or potassium permanganate and may suffer from over-oxidation or the generation of toxic byproducts.[5]

  • Hydrolysis of Cyanopyridines: This route offers high yields and is often cleaner than oxidation. A cyanopyridine is hydrolyzed to the corresponding carboxylic acid, typically under acidic or basic conditions.[6] A significant advancement in this area is the use of enzymes, such as nitrilase, which can catalyze the conversion with 100% yield under mild, environmentally friendly conditions.[5][7] This is an excellent choice for high-purity products if the cyanopyridine precursor is accessible.

  • Direct C-H Carboxylation: This modern approach involves the direct functionalization of the pyridine C-H bond using CO₂ as the carboxylating agent.[1] While elegant and atom-economical, these reactions often require specific catalysts (e.g., copper or palladium complexes) and careful optimization to control regioselectivity.[1] This method is particularly valuable for late-stage functionalization of complex molecules where other methods would be impractical.[1]

Q2: How critical are anhydrous conditions in these syntheses?

A2: The importance of anhydrous conditions is highly context-dependent. For reactions involving the formation of activated intermediates like acid anhydrides or acyl chlorides, it is absolutely critical. Pyridine-2-carboxylic anhydride, for instance, is extremely sensitive to moisture and will readily hydrolyze back to the carboxylic acid, leading to a significant drop in yield.[8] For these reactions, all glassware must be oven-dried, anhydrous grade solvents must be used, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[8] Conversely, for reactions like the hydrolysis of cyanopyridines, water is a necessary reagent.

Q3: How can I control the position of carboxylation (regioselectivity) on the pyridine ring?

A3: Controlling regioselectivity is one of the most significant challenges in pyridine chemistry. The pyridine ring has distinct electronic properties: it is electron-deficient and generally undergoes nucleophilic substitution at the C2 and C4 positions, while being deactivated towards electrophilic substitution at the C3 position.[3]

Strategies to control regioselectivity include:

  • Starting Material Control: The most straightforward method is to choose a starting material that already has a precursor functional group (like a methyl or cyano group) at the desired position.

  • Catalyst and Ligand Control: In modern C-H functionalization reactions, the catalyst and ligands play a directing role. For example, a recently developed copper-catalyzed method achieves highly selective C4-carboxylation by first converting the pyridine into a pyridylphosphonium salt intermediate.[1]

  • Electrochemical Control: Cutting-edge research has shown that the physical setup of an electrochemical cell can dictate site selectivity. In one study, using a divided cell for the electrochemical carboxylation of pyridines with CO₂ led to C5-carboxylation, while an undivided cell favored C4-carboxylation.[9] This is a powerful demonstration of how reaction parameters can override the ring's intrinsic reactivity.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem Area: Low or No Product Yield

Q: My reaction yield is consistently low. I've checked my stoichiometry. What are the most common culprits?

A: Low yield is a frequent issue that can usually be traced back to one of several key factors. Here’s a systematic troubleshooting approach:

  • Presence of Moisture (for anhydrous reactions): As mentioned, moisture is a primary cause of failure for reactions involving sensitive intermediates.

    • Causality: Water acts as a nucleophile, hydrolyzing activated species or the final product.[8]

    • Solution: Rigorously dry all glassware in an oven (e.g., >120°C for several hours). Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Perform the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Suboptimal Reaction Temperature: Temperature can be a double-edged sword.

    • Causality: Insufficient temperature can lead to an impractically slow reaction rate. Conversely, excessive heat can cause decomposition of reactants, intermediates, or the final product, and can promote side reactions like decarboxylation.[8][10]

    • Solution: Screen a range of temperatures. For instance, in the oxidation of nicotine to nicotinic acid using H₂O₂, 70°C was found to be optimal.[11] For some sensitive anhydride syntheses, room temperature is ideal, and increasing the temperature can actually decrease the yield.[8] Always monitor your reaction by TLC or LC-MS to track product formation versus impurity generation at different temperatures.

  • Inefficient Catalyst or Incorrect Loading: The catalyst is the heart of many modern syntheses.

    • Causality: The catalyst may be inactive due to improper storage or handling (e.g., oxidation of a metal catalyst). The catalyst loading may also be suboptimal.

    • Solution: Use a fresh batch of catalyst. If using a custom catalyst, ensure its purity and activity. Perform a catalyst loading screen. For a multi-component reaction catalyzed by pyridine-2-carboxylic acid (P2CA), 10 mol% was found to be optimal.[12] In another case using magnetic nanoparticles, 15 mol% at 70°C gave the best results.[13]

Problem Area: Formation of Impurities and Side Products

Q: My NMR shows multiple unexpected peaks. How can I improve the purity of my crude product?

A: Side product formation indicates that alternative reaction pathways are competing with your desired transformation. Minimizing them requires understanding and controlling these pathways.

  • Reaction with Solvent: The solvent is not always an innocent bystander.

    • Causality: Nucleophilic solvents can compete with your intended reagents, leading to undesired byproducts. Pyridine itself, when used as a solvent, can sometimes act as a nucleophile.[8]

    • Solution: Switch to a non-nucleophilic, aprotic solvent. Acetonitrile (CH₃CN) has been shown to be a superior solvent in many cases, outperforming dichloromethane, toluene, and chloroform.[8][14]

  • Over-oxidation: A common issue when synthesizing pyridine carboxylates via oxidation.

    • Causality: The oxidizing agent is too harsh or the reaction is run for too long, leading to the degradation of the pyridine ring or the formation of other oxidized species.

    • Solution: Use a milder oxidizing agent. For example, instead of permanganate, consider air oxidation over a catalyst.[4] Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. A slow, controlled addition of the oxidant can also prevent localized high concentrations and reduce side reactions.

  • Premature Decarboxylation: The product itself may be unstable under the reaction conditions.

    • Causality: The newly introduced carboxylic acid group can be cleaved off as CO₂, especially at elevated temperatures in the presence of a base or acid.[10]

    • Solution: If you suspect decarboxylation, try running the reaction at a lower temperature. Ensure the workup procedure is not overly acidic or basic, and avoid prolonged heating during purification.

Section 3: Visual Guides & Key Parameter Tables

Visual aids and data tables can simplify complex decision-making processes in reaction optimization.

Diagrams (Graphviz)

Data Tables

Table 1: Optimization of Catalyst and Temperature

EntryCatalystCatalyst Loading (mol%)Temperature (°C)SolventYield (%)Reference
1Pyridine-2-carboxylic acid (P2CA)560Ethanol85[12]
2Pyridine-2-carboxylic acid (P2CA)10Room TempEthanol70[12]
3Pyridine-2-carboxylic acid (P2CA) 10 60 Ethanol 98 [12]
4Fe₃O₄–PYCA Nanoparticles1070Solvent-free82[13]
5Fe₃O₄–PYCA Nanoparticles 15 70 Solvent-free 95 [13]
6Fe₃O₄–PYCA Nanoparticles2070Solvent-free95[13]

This table summarizes data from multi-component reactions where the catalyst and temperature were optimized to achieve the highest product yield.

Section 4: Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for common synthetic transformations.

Protocol 1: Enzymatic Synthesis of Nicotinic Acid from 3-Cyanopyridine

This protocol is based on a highly efficient and green biocatalytic method.[7]

Materials:

  • 3-Cyanopyridine

  • Whole-cell nitrilase from Gordonia terrae (hyper-induced)

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Bioreactor (e.g., 1L bench scale) equipped with temperature and pH control

Procedure:

  • Prepare a 1L reaction volume in the bioreactor containing 0.1 M potassium phosphate buffer (pH 8.0).

  • Add the whole-cell nitrilase biocatalyst to a final concentration of 10 Units per mL of reaction volume.

  • Equilibrate the reactor to the optimal temperature of 40°C.

  • Begin the fed-batch process by adding an initial aliquot of 3-cyanopyridine (to a concentration of 75 mM).

  • Continue to feed 75 mM aliquots of the substrate every 15 minutes. A total of 22 feedings are performed over 330 minutes.

  • Monitor the reaction for the disappearance of 3-cyanopyridine and the formation of nicotinic acid via HPLC.

  • Upon completion, the nicotinic acid product can be isolated. The reported process achieved a concentration of 1.65 M (202 g/L).[7]

Protocol 2: C4-Selective Carboxylation of Pyridine with CO₂

This protocol describes a modern, copper-catalyzed direct C-H functionalization.[1]

Materials:

  • Pyridine substrate

  • Triphenylphosphine

  • Hexachloroethane

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Diethylzinc (ZnEt₂)

  • Dimethylacetamide (DMA), anhydrous

  • Carbon Dioxide (CO₂, 1 atm balloon)

Procedure: This is a one-pot, two-step procedure.

Step 1: Formation of the Pyridylphosphonium Salt

  • In an oven-dried flask under an inert atmosphere, dissolve the pyridine substrate (1 equiv.), triphenylphosphine (1.2 equiv.), and hexachloroethane (1.2 equiv.) in an appropriate anhydrous solvent.

  • Stir the reaction at the temperature specified for the particular substrate until the formation of the pyridylphosphonium salt is complete (monitor by TLC or LC-MS).

  • Carefully remove the solvent under reduced pressure. The crude phosphonium salt is used directly in the next step.

Step 2: Copper-Catalyzed Carboxylation

  • To the flask containing the crude pyridylphosphonium salt, add CuCl (10 mol%), TMEDA (20 mol%), and anhydrous DMA.

  • Purge the flask with CO₂ and maintain a CO₂ atmosphere using a balloon (1 atm).

  • Add ZnEt₂ (2 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Upon completion, quench the reaction carefully with an appropriate aqueous solution (e.g., HCl).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the desired pyridine-4-carboxylic acid derivative. This method has been shown to have good functional group tolerance.[1]

References

handling and safety precautions for "Methyl 5-amino-3-chloropyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and use of Methyl 5-amino-3-chloropyridine-2-carboxylate (CAS No. 866775-11-3) in a research and development setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following precautions and data are based on structurally related compounds. Researchers should always perform a thorough risk assessment before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from similar chlorinated and aminated pyridine compounds, this compound should be handled as a potentially hazardous substance. Primary concerns include:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Always wear appropriate PPE, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[4][5][6]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.[3][6]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5][6][7][8] Keep it away from incompatible materials such as strong oxidizing agents.[5][8]

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound has discolored or clumped. - Improper storage (exposure to moisture or air).- Age of the compound.- Ensure the container is tightly sealed and stored in a dry environment. Consider storing under an inert atmosphere (e.g., argon or nitrogen).- If degradation is suspected, it is recommended to use a fresh batch for sensitive experiments.
Inconsistent experimental results. - Impurities in the compound.- Degradation of the compound.- Incomplete dissolution.- Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, HPLC).- Use a fresh container of the compound.- Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid dissolution.
Difficulty dissolving the compound. - Use of an inappropriate solvent.- Based on related compounds, solubility may be limited in water. Try organic solvents such as methanol, N,N-Dimethylformamide (DMF), or glacial acetic acid.[7] Always test solubility on a small scale first.

Quantitative Data Summary

The following table summarizes key data for this compound and related compounds. Data for the target compound is limited, so information from similar molecules is provided for guidance.

Property Value Source/Compound
Molecular Formula C₇H₇ClN₂O₂This compound[9]
Molecular Weight 186.6 g/mol This compound[9]
CAS Number 866775-11-3This compound[9]
Appearance Solid / Crystalline PowderGeneral observation for similar compounds
Storage Temperature Room Temperature / Cool, Dry PlaceGeneral recommendation[7][10]

Experimental Protocols

General Protocol for a Coupling Reaction

This is a generalized protocol and should be adapted and optimized for your specific reaction.

  • Preparation:

    • Ensure your reaction vessel is clean, dry, and equipped with a magnetic stirrer.

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.

  • Reagent Addition:

    • In the reaction vessel, dissolve this compound in an appropriate anhydrous solvent (e.g., DMF, Dichloromethane).

    • Add the other reactants and any necessary catalysts or reagents sequentially. Control the temperature with an ice or water bath if the reaction is exothermic.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution).

    • Perform an extraction to separate the product from the aqueous layer using a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using column chromatography, recrystallization, or another suitable method to obtain the final product.

Visualizations

Handling_and_Safety_Workflow General Handling and Safety Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weighing Weigh Compound Carefully (Avoid Dust Generation) fume_hood->weighing Proceed with experiment dissolving Dissolve in Appropriate Solvent weighing->dissolving waste Segregate Chemical Waste dissolving->waste After experiment spill Spill contain_spill Contain Spill & Clean Up spill->contain_spill exposure Exposure first_aid Administer First Aid exposure->first_aid sds Consult SDS/Safety Info contain_spill->sds first_aid->sds dispose Dispose via Approved Channels waste->dispose

Caption: Workflow for safe handling and emergency procedures.

Experimental_Workflow General Experimental Workflow prep 1. Preparation (Inert Atmosphere) addition 2. Reagent Addition (Solvent, Reactants) prep->addition monitor 3. Reaction Monitoring (TLC, LC-MS) addition->monitor workup 4. Work-up (Quench, Extract, Dry) monitor->workup purify 5. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A typical sequence for a chemical synthesis experiment.

References

stability issues of "Methyl 5-amino-3-chloropyridine-2-carboxylate" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 5-amino-3-chloropyridine-2-carboxylate in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common stability issues encountered during experimental work with this compound.

Q1: I am observing degradation of my this compound stock solution in methanol. What could be the cause and how can I prevent it?

A1: Degradation in methanol could be due to several factors. The amino group on the pyridine ring can make the compound susceptible to oxidation, which can be catalyzed by light or trace metal impurities. Additionally, methanol, although a common solvent, is not always inert and can potentially participate in degradation reactions over time, especially if not of high purity or stored improperly.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, anhydrous methanol. Older or lower-grade methanol can contain impurities like water or peroxides that can accelerate degradation.

  • Storage Conditions: Store the stock solution in the dark at the recommended temperature of 2-8°C under an inert atmosphere (nitrogen or argon).[1]

  • Alternative Solvents: Consider using a more inert solvent for long-term storage. While the compound is very soluble in DMF, its stability in this solvent should also be verified.[2] For immediate use, preparing fresh solutions is the best practice.

  • Degradation Analysis: To understand the degradation, you can perform a forced degradation study. This involves subjecting the solution to stress conditions like heat, light, and oxidizing agents to identify the degradation products.

Q2: My compound appears to be unstable in aqueous solutions, especially at acidic or basic pH. What is the likely degradation pathway?

A2: The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-catalyzed hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid (5-amino-3-chloropyridine-2-carboxylic acid) and methanol.

  • Base-catalyzed hydrolysis (saponification): This reaction is typically faster than acid-catalyzed hydrolysis and results in the formation of the carboxylate salt and methanol.

The pyridine ring itself can also be involved in degradation pathways, especially at extreme pH values.

Preventative Measures:

  • pH Control: If your experiment allows, maintain the pH of the aqueous solution as close to neutral as possible.

  • Buffer Selection: Use buffers that are known to be non-reactive with your compound.

  • Temperature: Perform experiments at the lowest temperature compatible with your protocol to slow down the rate of hydrolysis.

Q3: I am planning a long-term study. What are the recommended storage conditions for solid this compound and its solutions?

A3: Proper storage is critical to maintain the integrity of the compound.

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[1]Protects from moisture, oxygen, and light, which can cause degradation over time.
Solutions Prepare fresh solutions for immediate use. If short-term storage is necessary, store in the dark at 2-8°C under an inert atmosphere. The choice of solvent is critical; consider aprotic, anhydrous solvents.Minimizes solvent-mediated degradation and hydrolysis.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance.[3][4][5][6][7] The following are generalized protocols that can be adapted for this compound.

Protocol 1: Acid and Base Hydrolysis Study

Objective: To determine the susceptibility of the compound to hydrolysis.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

  • For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Oxidative Degradation Study

Objective: To assess the stability of the compound in the presence of an oxidizing agent.

Methodology:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

  • Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

  • Keep the solution at room temperature for a specified duration (e.g., 2, 4, 8, 24 hours), protected from light.

  • At each time point, take a sample and quench the reaction if necessary (e.g., with sodium bisulfite).

  • Analyze the samples by HPLC.

Protocol 3: Photostability Study

Objective: To evaluate the impact of light on the stability of the compound.

Methodology:

  • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Place the samples in a photostability chamber for a defined period.

  • After exposure, analyze both the exposed and control samples by HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts related to stability testing.

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting Plan Define Study Objectives Select Select Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Plan->Select Prepare Prepare Samples and Controls Select->Prepare Expose Expose to Stress Conditions Prepare->Expose Sample Sample at Time Points Expose->Sample Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Sample->Analyze Identify Identify Degradation Products Analyze->Identify Report Summarize Results and Propose Degradation Pathway Identify->Report

Caption: A generalized workflow for conducting forced degradation studies.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound CarboxylicAcid 5-amino-3-chloropyridine-2-carboxylic acid Parent->CarboxylicAcid H+ or OH- Methanol Methanol Parent->Methanol H+ or OH- N_Oxide N-Oxide derivative Parent->N_Oxide [O]

Caption: A hypothetical degradation pathway for this compound.

References

avoiding decomposition of "Methyl 5-amino-3-chloropyridine-2-carboxylate" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 5-amino-3-chloropyridine-2-carboxylate". This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: this compound is susceptible to several decomposition pathways due to its functional groups:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

  • Decarboxylation: The resulting pyridine-2-carboxylic acid is prone to decarboxylation, especially at elevated temperatures, due to the activating effect of the pyridine nitrogen.

  • Nucleophilic Substitution: The chloro group at the 3-position can be displaced by nucleophiles, particularly under forcing reaction conditions.

  • Amino Group Side Reactions: The 5-amino group can undergo undesired reactions such as acylation or can coordinate to metal catalysts, leading to catalyst inhibition in cross-coupling reactions.

Q2: My reaction is not working, and I suspect the starting material is decomposing. How can I tell?

A2: You can monitor your reaction by TLC or LC-MS. The appearance of new spots or peaks that do not correspond to your starting material or desired product may indicate decomposition. Common decomposition products to look for include the hydrolyzed carboxylic acid, the decarboxylated product (3-amino-5-chloropyridine), or products from nucleophilic substitution of the chloride.

Q3: How can I prevent hydrolysis of the methyl ester?

A3: To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents. If your reaction conditions are strongly acidic or basic, consider protecting the ester or using milder conditions if possible.

Q4: What conditions favor the decarboxylation of the corresponding carboxylic acid?

A4: Decarboxylation of pyridine-2-carboxylic acids is often promoted by heat. The rate of decarboxylation can be influenced by the pH of the solution. For some pyridine carboxylic acids, the rate is maximal at an intermediate pH. If you suspect decarboxylation is an issue, try running your reaction at a lower temperature.

Q5: The amino group seems to be interfering with my cross-coupling reaction. What can I do?

A5: The lone pair of electrons on the amino group and the pyridine nitrogen can inhibit palladium catalysts. To mitigate this, you can:

  • Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, and RuPhos are often effective for couplings with heteroaryl amines.[1]

  • Increase Catalyst Loading: A modest increase in the catalyst amount (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome inhibition.[1]

  • Employ Pre-catalysts: Modern palladium pre-catalysts can provide a more active and stable catalytic species.[1]

  • Protect the Amino Group: Protecting the amino group with a suitable protecting group, such as Boc or Cbz, can prevent catalyst inhibition.

Troubleshooting Guides

Troubleshooting Failed Suzuki-Miyaura Coupling Reactions

Low to no yield in a Suzuki reaction with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Troubleshooting_Suzuki

Problem Potential Cause Suggested Solution
Low to No YieldCatalyst inhibition by the amino and/or pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Increase catalyst loading. Use a palladium pre-catalyst.[1]
Inappropriate base.Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]
Protodeboronation of the boronic acid.Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Ensure strictly anhydrous conditions.[1]
Dehalogenation of Starting MaterialPresence of hydride sources.Use high-purity, anhydrous solvents. Optimize reaction time to avoid prolonged heating.[1]
Troubleshooting Failed Buchwald-Hartwig Amination Reactions

Similar to Suzuki couplings, Buchwald-Hartwig aminations can be challenging with aminopyridine substrates.

Troubleshooting_Buchwald

Problem Potential Cause Suggested Solution
Low to No YieldCatalyst poisoning by the aminopyridine.Use ligands designed for challenging substrates, such as Josiphos or t-BuBrettPhos. Consider using a different palladium source (e.g., a pre-catalyst).
Incompatible base.Strong bases like NaOtBu can sometimes lead to decomposition. Consider weaker bases like K₂CO₃ or Cs₂CO₃.
Hydrodehalogenation.This side reaction can be minimized by optimizing the ligand and reaction conditions.
N-Arylation of the Amino GroupThe amino group of one molecule reacts with the chloro group of another.This can be suppressed by using a protecting group on the 5-amino group.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and a base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Stir the mixture at 80-110 °C and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for each specific amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu or K₂CO₃, 1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Work-up: Cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

Protecting Group Strategy: Orthogonal Protection

To avoid side reactions at both the amino and carboxyl groups, an orthogonal protection strategy can be employed.

Orthogonal_Protection

This strategy allows for selective reaction at the amino group while the carboxyl group is protected, and vice versa, minimizing decomposition and side reactions.

References

Validation & Comparative

Structural Elucidation of Methyl 5-amino-3-chloropyridine-2-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of Methyl 5-amino-3-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the experimental protocols and expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering researchers and drug development professionals a thorough understanding of the methods used to verify the chemical structure of this and similar compounds.

Spectroscopic and Crystallographic Data Comparison

The structural confirmation of a novel or synthesized compound relies on the convergence of data from multiple analytical techniques. Below is a summary of expected and comparative data for this compound and its analogs.

Analytical TechniqueParameterExpected/Comparative Data for this compound and Analogs
¹H NMR Chemical Shift (δ)Aromatic protons in the pyridine ring are expected between δ 6.5-8.5 ppm. The methyl ester protons should appear as a singlet around δ 3.8-4.0 ppm. The amino group protons will likely be a broad singlet. For the related compound 5-chloropyridine-2,3-diamine, aromatic protons appear at δ 6.69 (d, J = 2.3 Hz) and δ 7.21 (d, J = 2.3 Hz), with amino protons at δ 4.99 (br s) and δ 5.55 (br s).[1]
¹³C NMR Chemical Shift (δ)Aromatic carbons are expected in the range of δ 110-160 ppm. The carbonyl carbon of the ester will be significantly downfield, typically δ 160-175 ppm. The methyl carbon of the ester will be around δ 50-55 ppm. For 5-chloropyridine-2,3-diamine, aromatic carbons are observed at δ 116.58, 118.38, 131.32, 131.66, and 147.10 ppm.[1]
FTIR Wavenumber (cm⁻¹)Expected characteristic peaks include N-H stretching of the amino group (~3300-3500 cm⁻¹), C=O stretching of the ester (~1700-1730 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). For 2-amino-5-chloropyridine, N-H stretching is observed at 3392 and 3309 cm⁻¹, and aromatic C=C stretching is at 1637 cm⁻¹.[1]
Mass Spec. m/z RatioThe molecular ion peak [M]⁺ is expected at m/z corresponding to the molecular weight of the compound (C₇H₇ClN₂O₂ = 186.6 g/mol ). Fragmentation patterns would likely show loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). For 5-chloropyridine-2,3-diamine, the molecular ion peak is observed at m/z = 143.[1]
X-ray Crystal SystemWhile specific data for the target compound is unavailable, related pyridine carboxylate derivatives often crystallize in monoclinic or orthorhombic systems. For instance, N-(pyridine-2-carbonyl)pyridine-2-carboxamide crystallizes in the orthorhombic space group Pna2₁.[2] The C-Cl bond length is expected to be around 1.74 Å.[1]

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure of a synthesized compound such as this compound is depicted in the following diagram.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR FTIR FTIR Purification->FTIR MS MS Purification->MS Crystal_Growth Crystal_Growth Purification->Crystal_Growth Data_Analysis Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Xray_Diffraction Xray_Diffraction Crystal_Growth->Xray_Diffraction Xray_Diffraction->Data_Analysis Structure_Confirmed Structure_Confirmed Data_Analysis->Structure_Confirmed

Figure 1. General workflow for the synthesis, purification, and structural confirmation of a chemical compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Chemical shifts, coupling constants, and integration of proton signals are analyzed to deduce the connectivity of atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The absorption bands are correlated with specific vibrational modes of the functional groups.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the structural fragments.

Single-Crystal X-ray Crystallography
  • Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Sample Preparation: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

  • Data Acquisition: A suitable crystal is mounted on the diffractometer, and X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Data Analysis: The diffraction pattern is used to solve the crystal structure, providing accurate bond lengths, bond angles, and intermolecular interactions. For related N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems, data has been successfully collected and refined.[2]

References

Validating the Structure of Methyl 5-amino-3-chloropyridine-2-carboxylate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel pharmaceutical compounds, rigorous structural validation is paramount. This guide provides a comparative spectroscopic analysis for the verification of "Methyl 5-amino-3-chloropyridine-2-carboxylate," a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages predicted spectroscopic data alongside experimental data from structurally related isomers to provide a robust framework for structural confirmation.

Spectroscopic Data Summary

The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound and compare them with the experimental data for two of its isomers: Methyl 5-aminopyridine-2-carboxylate and Methyl 3-amino-5-chloropyridine-2-carboxylate. Infrared (IR) and Mass Spectrometry (MS) data are also discussed to provide a multi-faceted analytical approach.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundProtonPredicted Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)
This compound H4~7.6-
H6~8.0-
NH₂~5.0-
OCH₃~3.9-
Methyl 5-aminopyridine-2-carboxylate H3-6.98
H4-7.28
H6-8.01
NH₂-5.35
OCH₃-3.86
Methyl 3-amino-5-chloropyridine-2-carboxylate H4-7.95
H6-8.25
NH₂-6.00
OCH₃-3.90

Note: Predicted values for the target compound were generated using online NMR prediction tools. Experimental data for isomers are sourced from publicly available datasets.

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundCarbonPredicted Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)
This compound C2~165-
C3~120-
C4~135-
C5~145-
C6~140-
C=O~170-
OCH₃~52-
Methyl 5-aminopyridine-2-carboxylate C2-148.2
C3-115.3
C4-125.1
C5-140.8
C6-138.5
C=O-166.2
OCH₃-52.1
Methyl 3-amino-5-chloropyridine-2-carboxylate C2-155.1
C3-142.3
C4-130.5
C5-128.7
C6-145.6
C=O-167.8
OCH₃-52.8

Note: Predicted values for the target compound were generated using online NMR prediction tools. Experimental data for isomers are sourced from publicly available datasets.

Interpretation and Comparison

¹H NMR: The predicted spectrum of this compound suggests two distinct aromatic protons. The presence of the electron-withdrawing chlorine atom at position 3 is expected to deshield the adjacent proton H4, while the amino group at position 5 will have a shielding effect. The chemical shifts of the aromatic protons in the isomers provide valuable comparative insights into these electronic effects.

¹³C NMR: The predicted carbon chemical shifts for the target molecule reflect the influence of the substituents on the pyridine ring. The carbonyl carbon of the ester and the carbons bonded to nitrogen and chlorine are expected to be the most downfield. Comparison with the experimental data of the isomers helps in assigning the carbon signals and confirming the substitution pattern.

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for this compound. These include N-H stretching vibrations for the amino group (typically around 3300-3500 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and characteristic aromatic C=C and C-H stretching and bending vibrations.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₇ClN₂O₂ = 186.6 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Workflows and Structural Analysis

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features probed by each technique.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Sample Synthesized Compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec. Sample->MS Data Acquired Spectra NMR->Data IR->Data MS->Data Compare Comparison with Predicted & Isomer Data Data->Compare Structure Structure Validation Compare->Structure

Caption: Workflow for Spectroscopic Structure Validation.

Structural_Features_Probed cluster_techniques Molecule This compound NMR NMR (Proton & Carbon Environment) Molecule->NMR Probes H & C skeletal framework IR IR (Functional Groups) Molecule->IR Identifies -NH₂, -C=O, C-Cl bonds MS Mass Spec. (Molecular Weight & Formula) Molecule->MS Determines mass and fragmentation

Caption: Spectroscopic Probing of Molecular Structure.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal-to-noise (several hundred to thousands).

    • Process the data similarly to the ¹H spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.

    • Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable signal.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

    • For a direct probe, the sample is heated to induce volatilization.

    • The standard electron energy is 70 eV.

    • Acquire the mass spectrum over the desired m/z range.

By combining these spectroscopic techniques and comparing the obtained data with predicted values and data from known isomers, researchers can confidently validate the structure of "this compound." This systematic approach is fundamental to ensuring the integrity of chemical entities in the drug discovery and development pipeline.

A Comparative Guide to Methyl 5-amino-3-chloropyridine-2-carboxylate and Other Pyridine-Based Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The strategic functionalization of the pyridine ring is crucial for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison of Methyl 5-amino-3-chloropyridine-2-carboxylate with other key pyridine-based building blocks, offering insights into their relative performance in common, synthetically important cross-coupling reactions.

Introduction to Pyridine Building Blocks

Substituted pyridines are integral to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The electronic properties of the pyridine ring, influenced by the nitrogen atom's electron-withdrawing nature, and the type and position of substituents, dictate the molecule's reactivity, binding affinities, and metabolic stability.[2] This guide will focus on the utility of this compound in comparison to other commercially available, structurally relevant pyridine derivatives in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds. The reactivity of halopyridines in this reaction is significantly influenced by the nature and position of the halogen, as well as by other substituents on the ring. Aryl chlorides, like in this compound, are generally less reactive than the corresponding bromides and iodides, often necessitating more specialized and robust catalytic systems.[3]

While direct comparative data for this compound is scarce in the literature, we can infer its reactivity based on studies of structurally similar compounds. The following table presents representative yields for the Suzuki-Miyaura coupling of various chloropyridine derivatives with phenylboronic acid, providing a predictive framework for the performance of our target molecule.

EntryPyridine Building BlockProductYield (%)Reference
1This compound Methyl 5-amino-3-phenylpyridine-2-carboxylateEstimated 70-85%N/A
22-Chloropyridine2-Phenylpyridine92%[4]
33-Chloropyridine3-Phenylpyridine85%[4]
42,5-Dichloropyridine (coupling at C2)5-Chloro-2-phenylpyridine88%[5]
5Methyl 2-amino-6-chloropyridine-3-carboxylateMethyl 2-amino-6-phenylpyridine-3-carboxylate75%[6]

Note: The yield for this compound is an estimation based on the reactivity of similar electron-rich chloropyridines. Actual yields may vary depending on the specific reaction conditions and coupling partner.

The presence of an amino group (an electron-donating group) and a methyl carboxylate group (an electron-withdrawing group) on this compound presents a unique electronic profile. The amino group can potentially enhance the oxidative addition of the palladium catalyst, while also offering a site for potential catalyst inhibition through coordination.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of chloropyridines.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vial, followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling for the formation of C-N bonds. Similar to the Suzuki-Miyaura reaction, the efficiency of this transformation with chloropyridines is highly dependent on the catalytic system. The presence of an amino group on the pyridine substrate can complicate the reaction by competing with the desired amine coupling partner.

Below is a comparative table of expected yields for the Buchwald-Hartwig amination of various aminohalopyridines.

EntryPyridine Building BlockAmineProductYield (%)Reference
1This compound MorpholineMethyl 5-amino-3-(morpholin-4-yl)pyridine-2-carboxylateEstimated 65-80%N/A
22-Amino-5-bromopyridineAnilineN-phenyl-5-aminopyridin-2-amine85%[8]
33-Amino-5-bromopyridineBenzylamineN-benzyl-5-aminopyridin-3-amine90%[9]
42-ChloropyridineCyclohexylamineN-cyclohexylpyridin-2-amine78%[10]

Note: The yield for this compound is an estimation based on the reactivity of similar substrates. The free amino group on the starting material might require protection to avoid self-coupling or other side reactions, although modern catalyst systems often tolerate such functionalities.

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine

This protocol is a general procedure for the Buchwald-Hartwig amination of a chloropyridine with an amine.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and the amine to the Schlenk tube.

  • Add anhydrous toluene.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further aid in the conceptualization of these key synthetic transformations, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation HNRR', Base Ar-Pd(II)-NRR'(L) Ar-Pd(II)-NRR'(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NRR'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NRR'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NRR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Weigh Reagents Weigh Reagents Add Solvent Add Solvent Weigh Reagents->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Add Catalyst Add Catalyst Inert Atmosphere->Add Catalyst Heating & Stirring Heating & Stirring Add Catalyst->Heating & Stirring Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heating & Stirring->Monitor Progress (TLC/LC-MS) Quenching Quenching Monitor Progress (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a versatile building block with multiple functional handles for diversification in drug discovery programs. Its reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions is expected to be comparable to other substituted chloropyridines, although the chloro group's lower reactivity compared to bromo or iodo analogues necessitates the use of robust catalytic systems. The presence of the amino group offers both a potential site for further functionalization and a possible challenge in terms of catalyst inhibition, which can often be overcome with the appropriate choice of ligands and reaction conditions. The provided protocols and comparative data serve as a valuable starting point for the strategic incorporation of this and similar building blocks into complex molecular architectures.

References

biological activity of "Methyl 5-amino-3-chloropyridine-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Biological Activity of Pyridine Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of pyridine carboxylic acids, with a focus on anticancer and antimicrobial properties. While direct biological data on derivatives of "Methyl 5-amino-3-chloropyridine-2-carboxylate" is limited in publicly available research, this document serves as a valuable resource by comparing structurally related aminopyridine and pyridine carboxylate analogs. The presented data and experimental protocols offer insights into the potential therapeutic applications of this class of compounds.

Anticancer Activity of Pyridine Derivatives

The pyridine scaffold is a common feature in many anticancer agents.[1] Its derivatives have been shown to exhibit cytotoxic effects through various mechanisms, including kinase inhibition and apoptosis induction.[2] This section compares the anticancer activity of several classes of pyridine derivatives against various cancer cell lines.

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for different series of pyridine derivatives against a panel of cancer cell lines. Lower IC50 values indicate higher potency.

Compound ClassDerivative Example/IDCancer Cell LineIC50 (µM)Reference
Pyridine-Ureas Compound 8e MCF-7 (Breast)0.22[1]
Compound 8n MCF-7 (Breast)1.88[1]
Doxorubicin (Reference)MCF-7 (Breast)1.93[1]
Fused Pyridines Compound 11d MCF-7 (Breast)5.95[3][4]
Compound 11d HCT-116 (Colon)8.48[3][4]
Doxorubicin (Reference)MCF-7 (Breast)6.09[3][4]
Doxorubicin (Reference)HCT-116 (Colon)8.15[3][4]
Imidazo[1,2-a]pyridines Compound 19 MDA-MB-231 (Breast)0.43[5]
Compound 24 MDA-MB-231 (Breast)0.3[5]
Adriamycin (Reference)MDA-MB-231 (Breast)0.51[5]
Nicotinamide-based Compound 6 HCT-116 (Colon)9.3[6]
Compound 6 HepG-2 (Liver)7.8[6]
Sorafenib (Reference)HCT-116 (Colon)-[6]
Triazole Pyridines Compound TP6 B16F10 (Melanoma)41.12[7]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Structure-activity relationship studies suggest that the antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[1]

  • Enhancing Groups : The presence of -OMe, -OH, -C=O, and -NH2 groups on the pyridine ring has been shown to enhance antiproliferative activity.[1]

  • Detrimental Groups : Conversely, halogen atoms or bulky groups can lead to lower antiproliferative activity.[1]

  • Fused Ring Systems : The fusion of other heterocyclic rings, such as imidazole or triazole, to the pyridine core can significantly impact anticancer potency.[5][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[2]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2][9]

  • Compound Treatment: Prepare serial dilutions of the test pyridine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin).[9]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for an additional 3-4 hours.[2]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity of Pyridine Derivatives

Pyridine derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[2][10]

Comparative Antimicrobial Potency (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values for different aminopyridine derivatives against various microbial strains. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[11]

Compound ClassDerivative Example/IDMicrobial StrainMIC (µg/mL)Reference
2-Aminopyridines Compound 2c Staphylococcus aureus0.039[10][12]
Compound 2c Bacillus subtilis0.039[10][12]
Imidazo[2,1-b][9][13][14]Thiadiazole Pyridines Compound 17d Staphylococcus aureus0.5[15]
Gatifloxacin (Reference)Staphylococcus aureus1.0[15]
Compound 17a Candida albicans8[15]
Compound 17d Candida albicans8[15]
Fluconazole (Reference)Candida albicans8[15]
Methyl-2-aminopyridine-4-carboxylate Schiff Bases Compound 3c Bacillus subtilis- (Zone of Inhibition: 23 mm)[2]
Compound 3c Candida albicans- (Zone of Inhibition: 16 mm)[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[16]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test pyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[17]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[13]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[16]

Visualizing Synthetic and Signaling Pathways

To further illustrate the context of these pyridine derivatives, the following diagrams, generated using Graphviz, depict a general synthetic workflow and a relevant signaling pathway.

G cluster_synthesis Generalized Synthesis of Pyridine Carboxamide Derivatives Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 5-Amino-3-chloropyridine-2-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling (e.g., with an amine R-NH2) Intermediate1->Step2 Product Pyridine Carboxamide Derivative Step2->Product

Caption: A generalized synthetic pathway for pyridine carboxamide derivatives.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival, Proliferation Akt->CellSurvival Inhibitor Pyridine Derivative Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway targeted by some anticancer agents.

References

Navigating the Structure-Activity Landscape of Aminopyridine Carboxylates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the intricate process of drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. This guide provides a comprehensive comparison of the biological activities of analogs related to "Methyl 5-amino-3-chloropyridine-2-carboxylate," with a focus on their potential as anticancer agents and kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to be an invaluable resource for professionals in drug development.

Unveiling the Biological Potential: Anticancer and Kinase Inhibitory Activities

Comparative Analysis of Kinase Inhibition

Analogs of the aminopyridine carboxylate scaffold have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle. The following table summarizes the in vitro inhibitory concentrations (IC50) of several pyrazolo[3,4-b]pyridine and furo[2,3-b]pyridine derivatives against the CDK2/cyclin A2 complex.

Table 1: In Vitro Inhibitory Activity of Pyridine Analogs against CDK2/cyclin A2 [1]

Compound IDStructureR1R2R3IC50 (µM) vs. CDK2/cyclin A2
Roscovitine (Reference) ----0.394
1 PyridoneNaphthalen-2-ylThiophen-2-yl-0.57
4 NicotinonitrileNaphthalen-2-ylThiophen-2-yl-0.24
8 Pyrazolo[3,4-b]pyridin-3-amineNaphthalen-2-ylThiophen-2-yl-0.65
11 S-ethanethioateNaphthalen-2-ylThiophen-2-yl-0.50
14 Furo[2,3-b]pyridine-2-carboxylateNaphthalen-2-ylThiophen-2-ylAmino0.93

Note: The structures for compounds 1, 4, 8, 11, and 14 are based on the core scaffolds described in the source publication. For detailed chemical structures, please refer to the original publication.[1]

Structure-Activity Relationship Insights:

The data suggests that the core pyridine scaffold, when fused with other heterocyclic rings like pyrazole and furan, can yield potent CDK2 inhibitors. The nicotinonitrile derivative (4 ) exhibited the highest potency, even surpassing the reference compound roscovitine.[1] The presence of bulky aromatic groups at the R1 and R2 positions, such as naphthalene and thiophene, appears to be favorable for activity.

Comparative Analysis of Anticancer Activity

The kinase inhibitory activity of these compounds often translates to potent antiproliferative effects against various cancer cell lines. The following table presents the cytotoxic activity (IC50) of the same series of compounds against a panel of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of Pyridine Analogs against Human Cancer Cell Lines [1]

Compound IDHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)
Doxorubicin (Reference) 40.064.824.758.1
1 31.319.322.742.6
4 49.041.544.870.7
8 33.533.831.441.2
11 35.129.728.536.8
14 32.725.426.339.5

Structure-Activity Relationship Insights:

Most of the tested compounds displayed significant cytotoxicity against all four cancer cell lines, with several analogs showing higher potency than the standard chemotherapeutic drug, doxorubicin, against the MCF-7 breast cancer cell line.[1] The pyridone derivative (1 ) was particularly effective against the MCF-7 and HepG2 cell lines.[1] These findings underscore the potential of this chemical class as broad-spectrum anticancer agents.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (CDK2/cyclin A2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the CDK2/cyclin A2 complex.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • ATP, substrate peptide

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the CDK2/cyclin A2 enzyme, the substrate peptide, and the assay buffer.

  • Add the test compounds to the wells. Include a positive control (e.g., roscovitine) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® Plus reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 G1_S_transition G1/S Transition CDK2->G1_S_transition Phosphorylation of Rb, etc. p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CDK2 G1_S_transition->S Inhibitor Aminopyridine Carboxylate Analog Inhibitor->CDK2 Inhibition

Caption: A simplified diagram of the CDK2 signaling pathway in cell cycle regulation and its inhibition by aminopyridine carboxylate analogs.

Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compounds start->prepare_reagents plate_setup Dispense Reagents and Test Compounds into 96-well Plate prepare_reagents->plate_setup incubation Incubate at 30°C (Kinase Reaction) plate_setup->incubation add_detection_reagent Add Luminescence Detection Reagent incubation->add_detection_reagent read_plate Measure Luminescence (Plate Reader) add_detection_reagent->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: A representative experimental workflow for an in vitro kinase inhibition assay.

References

A Comparative Analysis of the Reactivity of Chloro and Amino Groups in Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Chemoselective Functionalization

In the landscape of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Methyl 5-amino-3-chloropyridine-2-carboxylate is a versatile building block, presenting two key reactive sites: a chloro group and an amino group. The distinct electronic properties of these substituents dictate their reactivity, offering a platform for selective chemical modifications. This guide provides an objective comparison of the reactivity of the chloro and amino groups within this molecule, supported by experimental data and detailed protocols for key transformations. Understanding the chemoselectivity of these reactions is crucial for the efficient synthesis of complex derivatives.

Electronic Landscape and Reactivity Overview

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents on the pyridine ring. The chloro group, being electron-withdrawing through its inductive effect, renders the carbon atom to which it is attached electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Conversely, the amino group is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring and activating it towards electrophilic aromatic substitution. However, the amino group itself is a nucleophile and can readily undergo reactions such as acylation and diazotization.

The relative positions of these groups, along with the deactivating effect of the methyl carboxylate group, create a unique electronic environment that allows for a high degree of chemoselectivity in subsequent reactions.

Comparative Reactivity in Key Transformations

The differential reactivity of the chloro and amino groups allows for their selective functionalization under appropriate reaction conditions. This section details common transformations targeting each group, complete with experimental data from analogous systems that provide a strong indication of the expected outcomes for this compound.

Reactions Targeting the Chloro Group

The electron-deficient nature of the carbon-chlorine bond in this molecule makes it a prime target for reactions that proceed via oxidative addition or nucleophilic attack.

1. Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The chloro group at the 3-position can be selectively coupled with a variety of boronic acids. For structurally similar 3-chloro-5-(substituted)pyridines, high yields have been reported, demonstrating the feasibility of this transformation.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene11092[2]
3Thiophen-2-ylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10088[2]

2. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, replacing the chloro group with a primary or secondary amine. The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with less reactive aryl chlorides.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene10091[3]
2Aniline[Pd(allyl)Cl]₂ / t-BuXPhost-BuONa1,4-Dioxane10085[4]
3BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene11088[4]
Reactions Targeting the Amino Group

The nucleophilic nature of the amino group allows for a different set of selective transformations.

1. N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides. This reaction is typically fast and proceeds under mild conditions. Microwave-assisted methods have also been shown to be effective for similar substrates.

EntryAcylating AgentBaseSolventConditionsYield (%)Reference
1Acetyl ChloridePyridineDCM0 °C to rt95[5]
2Benzoyl ChlorideTriethylamineTHFrt92[6]
3Acetic AnhydrideNoneAcetic Acid100 °C98[7]

2. Diazotization and Sandmeyer-Type Reactions: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate. Subsequent treatment with copper(I) salts (Sandmeyer reaction) or other reagents can introduce a variety of substituents in place of the original amino group. This provides a pathway to synthesize compounds that are not directly accessible through other means.

EntryReagent 1Reagent 2ProductYield (%)Reference
1NaNO₂, HCl (aq)CuCl5-Chloro-3-chloropyridine-2-carboxylate75[8][9]
2NaNO₂, HBr (aq)CuBr5-Bromo-3-chloropyridine-2-carboxylate78[8][9]
3NaNO₂, HBF₄Heat3-Chloro-5-fluoropyridine-2-carboxylate65[8]

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for structurally related compounds and can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To selectively couple an aryl or heteroaryl group at the 3-position via reaction at the chloro substituent.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Acylation

Objective: To selectively acylate the amino group.

Materials:

  • This compound (1.0 equiv)

  • Acylating agent (e.g., acetyl chloride, 1.1 equiv)

  • Base (e.g., pyridine or triethylamine, 1.2 equiv)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution.

  • Slowly add the acylating agent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Visualization of Reaction Pathways

To further illustrate the strategic functionalization of this compound, the following diagrams outline the key reaction pathways.

selective_functionalization cluster_chloro Reactions at the Chloro Group cluster_amino Reactions at the Amino Group start This compound suzuki Suzuki-Miyaura Coupling (Pd catalyst, R-B(OH)₂, base) start->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (Pd catalyst, R₂NH, base) start->buchwald C-N bond formation acylation N-Acylation (RCOCl, base) start->acylation Amide formation sandmeyer Diazotization/Sandmeyer (NaNO₂, HX; CuX) start->sandmeyer Substitution of NH₂

Caption: Chemoselective functionalization pathways for this compound.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex Ar-Cl transmetalation Transmetalation pd2_aryl_complex Ar-Pd(II)L₂-R pd2_complex->pd2_aryl_complex R-B(OH)₂ Base pd2_aryl_complex->pd0 Ar-R reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The presence of both a chloro and an amino group on the pyridine ring of this compound provides a rich platform for diverse and selective chemical modifications. By carefully selecting the reaction conditions, researchers can target either the electrophilic carbon-chlorine bond for cross-coupling reactions or the nucleophilic amino group for acylation and diazotization-based transformations. This guide provides a foundational understanding and practical protocols to aid in the strategic design and execution of synthetic routes for novel drug candidates and advanced materials. The ability to predictably functionalize this molecule at either position underscores its value as a versatile building block in modern organic synthesis.

References

A Comparative Guide to Analytical Methods for the Validation of Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of Methyl 5-amino-3-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring product quality, purity, and consistency in research, development, and manufacturing environments. This document outlines the principles, experimental protocols, and comparative performance of common analytical techniques, supported by hypothetical performance data.

Overview of Analytical Techniques

The primary analytical techniques suitable for the analysis of this compound and related pyridine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Both techniques offer high resolution and sensitivity, but differ in their principles of separation and detection, making them suitable for different analytical challenges. Spectroscopic methods can also be employed for quantitative analysis.[3]

  • High-Performance Liquid Chromatography (HPLC): A fundamental and versatile technique for separating, identifying, and quantifying components in a mixture.[1] For pyridine derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common modality, often utilizing C18 columns.[1] Detection can be achieved using UV-Vis spectroscopy or mass spectrometry (MS) for enhanced selectivity and sensitivity.[1]

  • Gas Chromatography (GC): A powerful technique for separating and analyzing volatile and semi-volatile compounds.[2] For polar compounds like amines, derivatization is often employed to increase volatility and improve chromatographic performance.[4] Common detectors include the Flame Ionization Detector (FID) and Mass Spectrometry (MS).

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of four representative analytical methods for the quantification of this compound.

ParameterHPLC-UVHPLC-MSGC-FIDGC-MS (with Derivatization)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile compounds followed by flame ionization detection.Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection.
Linearity (R²) > 0.999> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%99.0 - 101.5%
Precision (% RSD) < 1.5%< 1.0%< 2.0%< 1.5%
Limit of Detection (LOD) ~5 ng/mL~0.1 ng/mL~10 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~0.3 ng/mL~30 ng/mL~1.5 ng/mL
Selectivity ModerateHighModerateVery High
Key Advantage Robust, widely available, good for routine quantification.[1]Provides molecular weight confirmation and high selectivity.[1]Robust and provides a proportional response to the mass of carbon.High sensitivity and selectivity, definitive identification.[5]
Key Limitation Potential for interference from co-eluting impurities.Requires volatile mobile phase buffers, higher instrument cost.[1]Requires analyte to be volatile or amenable to derivatization.[6]Derivatization adds a step to sample preparation and can introduce variability.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in method selection.

This method is suitable for the routine quantification and purity assessment of this compound in bulk drug substances and intermediates.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

This method provides higher selectivity and sensitivity, making it ideal for impurity profiling and trace-level analysis.

  • Instrumentation:

    • HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Same as HPLC-UV method, but with volatile mobile phase modifiers like ammonium formate instead of non-volatile buffers.[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target analyte.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • Sample Preparation:

    • Same as HPLC-UV method.

This method is suitable for detecting and quantifying the analyte in complex matrices where volatility is a concern. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary for polar amine compounds.[1]

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, FID detector, and autosampler.

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the sample in 100 µL of dry pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture in a sealed vial at 70°C for 30 minutes.[1]

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Injector Temperature: 280 °C.[1]

    • Oven Program: Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector Temperature: 300 °C.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable dry solvent (e.g., pyridine) before derivatization.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for analytical method validation and a typical experimental process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Requirements lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development & Optimization lit_review->method_dev pre_validation Pre-Validation (Specificity, Linearity) method_dev->pre_validation validation Full Method Validation pre_validation->validation routine_use Routine Use & Method Monitoring validation->routine_use end_node End: Method Lifecycle Management routine_use->end_node

Analytical Method Validation Lifecycle

Experimental_Workflow sample_prep Sample Preparation (Weighing, Dissolving, Filtering) instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup data_acq Data Acquisition (Chromatographic Run) instrument_setup->data_acq data_proc Data Processing (Integration, Quantification) data_acq->data_proc report_gen Report Generation & Review data_proc->report_gen

Typical Chromatographic Analysis Workflow

References

A Researcher's Guide to Purity Assessment of Synthesized "Methyl 5-amino-3-chloropyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of the final product. This guide provides a comparative overview of analytical methods for assessing the purity of "Methyl 5-amino-3-chloropyridine-2-carboxylate," a key building block in the synthesis of various pharmaceutical compounds.

The purity of a synthesized compound can be affected by residual starting materials, by-products, and degradation products. Therefore, employing a suite of orthogonal analytical techniques is essential for a comprehensive purity profile. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis for this purpose.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method for the analysis of "this compound."

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Range (%)
HPLC (UV Detection) Differential partitioning of analytes between a mobile and stationary phase.Quantitative purity (area %), presence of non-volatile impurities.High resolution, high sensitivity, widely applicable.[1][2][3]Requires chromophoric impurities, potential for co-elution.95.0 - 99.9
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities.[4][5][6]High sensitivity, provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds.98.0 - 99.9
qNMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absolute quantitative purity, structural confirmation.[7][8][9]Non-destructive, provides absolute quantification without a reference standard of the analyte.[7][8]Lower sensitivity than chromatographic methods, requires a certified internal standard.97.0 - 99.5
Melting Point Analysis Temperature at which a solid transitions to a liquid.Indication of purity based on melting point range and depression.[10][11][12][13][14]Simple, rapid, and inexpensive.[10]Non-specific, insensitive to small amounts of impurities.[12][14]>98 (sharp melting point)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).

  • Injection: Splitless injection of 1 µL of the sample solution.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Identify the main peak corresponding to "this compound" and any impurity peaks by their mass spectra.

3. Quantitative NMR (qNMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure quantitative signal integration.

  • Analysis: Calculate the purity of the sample by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.[15]

4. Melting Point Analysis

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Analysis: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A pure compound will have a sharp melting range (typically < 2°C), while impurities will cause a depression and broadening of the melting range.[11][12][13]

Visualizing the Workflow

A logical workflow is essential for an efficient and comprehensive purity assessment. The following diagram illustrates a typical workflow for the purity analysis of a newly synthesized batch of "this compound."

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity Assessment cluster_secondary_analysis Confirmatory & In-depth Analysis cluster_final Final Purity Statement Synthesis Synthesized Batch of This compound Initial_TLC Thin Layer Chromatography (TLC) (Qualitative Check) Synthesis->Initial_TLC HPLC HPLC-UV (Quantitative Purity) Initial_TLC->HPLC Melting_Point Melting Point Analysis (Impurity Indication) Initial_TLC->Melting_Point qNMR qNMR (Absolute Purity & Structure) HPLC->qNMR If purity < 99% or unidentified peaks GC_MS GC-MS (Volatile Impurities) HPLC->GC_MS If volatile impurities are suspected Final_Purity Comprehensive Purity Report HPLC->Final_Purity Melting_Point->Final_Purity qNMR->Final_Purity GC_MS->Final_Purity

Purity Assessment Workflow

Comparison with Alternatives

When sourcing "this compound," researchers may encounter products from different suppliers or synthesized via alternative routes. It is crucial to compare the purity profiles of these alternatives.

Hypothetical Purity Comparison of "this compound" from Different Sources

Source Synthesis Route HPLC Purity (%) Major Impurity (Structure/Name) Melting Point (°C)
In-house Synthesis Route A98.55-amino-3-chloropyridine-2-carboxylic acid (hydrolysis product)145-148
Supplier X Not Disclosed99.7Unidentified (retention time 5.2 min)150-151
Supplier Y Route B99.2Methyl 5-nitro-3-chloropyridine-2-carboxylate (starting material)148-150

This table illustrates how different synthesis methods can lead to varying purity profiles and different characteristic impurities.

Signaling Pathway of Impurity Effects

Impurities in a starting material like "this compound" can have cascading effects in a multi-step synthesis, potentially leading to the formation of undesired side products in the final API.

Impurity_Pathway cluster_starting_material Starting Material cluster_reaction Subsequent Reaction Step cluster_final_product Final API Analyte This compound Desired_Product Desired Intermediate Analyte->Desired_Product Impurity Reactive Impurity (e.g., starting material) Side_Product Undesired Side Product Impurity->Side_Product API Final API Desired_Product->API API_Impurity API-Related Impurity Side_Product->API_Impurity

Impact of Impurities on Synthesis

References

In Silico-Powered Drug Discovery: A Comparative Guide to Methyl 5-amino-3-chloropyridine-2-carboxylate Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile chemical tractability and presence in numerous FDA-approved drugs.[1] This guide delves into the in silico evaluation of a promising, yet underexplored, class of compounds: derivatives of Methyl 5-amino-3-chloropyridine-2-carboxylate. For researchers and drug development professionals, this document provides a framework for leveraging computational tools to predict the therapeutic potential of novel chemical entities, using this specific pyridine series as a case study.

Given the recurrent emergence of pyridine-based molecules as kinase inhibitors, this guide will focus on a comparative in silico analysis against two well-validated cancer targets: Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 2 (JAK2).[2][3][4] We will objectively compare the predicted performance of a representative derivative of this compound with established inhibitors for these targets, supported by detailed computational protocols.

The Rationale for an In Silico First Approach

Embarking on a drug discovery campaign is a resource-intensive endeavor. An in silico-first approach allows for the rapid, cost-effective prioritization of compounds with the highest probability of success in subsequent preclinical and clinical stages. By simulating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the molecular interactions with the biological target, we can filter out molecules with predicted poor pharmacokinetic profiles or binding affinities, thereby enriching the pool of candidates for chemical synthesis and biological testing.[5]

Comparative In Silico Analysis Workflow

Our comparative guide will follow a systematic in silico workflow designed to provide a holistic view of the potential of this compound derivatives.

In_Silico_Workflow cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Comparative Analysis Target_Identification Target Identification (CDK2 & JAK2) Ligand_Selection Ligand Selection: - this compound derivative - Reference Inhibitors Target_Identification->Ligand_Selection 3D_Structure_Generation 3D Structure Generation & Optimization Ligand_Selection->3D_Structure_Generation ADMET_Prediction ADMET Prediction (SwissADME, pkCSM) 3D_Structure_Generation->ADMET_Prediction Molecular_Docking Molecular Docking (AutoDock Vina) ADMET_Prediction->Molecular_Docking MD_Simulation Molecular Dynamics Simulation (GROMACS) Molecular_Docking->MD_Simulation Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy Data_Comparison Comparative Data Analysis Binding_Free_Energy->Data_Comparison Conclusion Prioritization & Conclusion Data_Comparison->Conclusion

Caption: A comprehensive in silico workflow for the evaluation of novel drug candidates.

In Silico Methodologies: Detailed Protocols

Part 1: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The initial step in our in silico cascade is the prediction of the ADMET profile. A compound with excellent target affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or exhibits toxicity. We will utilize a combination of freely accessible web servers, SwissADME and pkCSM, to generate a comprehensive ADMET profile.[6][7]

Protocol for ADMET Prediction:

  • Ligand Preparation:

    • Obtain the 2D structure of "this compound" and the chosen reference inhibitors.

    • Convert the structures to the SMILES (Simplified Molecular Input Line Entry System) format.

  • SwissADME Analysis:

    • Navigate to the SwissADME web server (86]

    • Paste the SMILES string of the molecule into the input box.

    • Click "Run" to initiate the analysis.

    • Record the predicted parameters, including physicochemical properties, lipophilicity (LogP), water solubility, pharmacokinetics (e.g., GI absorption, BBB permeant), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry alerts.[5]

  • pkCSM Analysis:

    • Access the pkCSM web server (97]

    • Input the SMILES string of the molecule.

    • Select the desired prediction modules (Absorption, Distribution, Metabolism, Excretion, Toxicity).

    • Submit the job and record the predicted values for parameters such as Caco-2 permeability, cytochrome P450 (CYP) inhibition, and various toxicity endpoints (e.g., AMES toxicity, hERG inhibition).[10][11]

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key molecular interactions driving this association.[12] We will employ AutoDock Vina, a widely used and validated open-source docking program.[13]

Protocol for Molecular Docking with AutoDock Vina:

  • Receptor and Ligand Preparation:

    • Receptor: Download the crystal structures of CDK2 (e.g., PDB ID: 1W0X) and JAK2 (e.g., PDB ID: 8G6Z) from the Protein Data Bank (RCSB PDB).[14][15]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Save the prepared receptor in the PDBQT format.

    • Ligand: Generate the 3D structures of the "this compound" derivative and the reference inhibitors.

    • Add polar hydrogens and Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligands in the PDBQT format.

  • Grid Box Generation:

    • Define the docking search space by creating a grid box that encompasses the active site of the receptor. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run the AutoDock Vina executable from the command line, referencing the configuration file.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the protein-ligand interactions of the best-scoring pose using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[12]

Part 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[16] GROMACS is a powerful and versatile software package for performing MD simulations.[14]

Protocol for MD Simulation with GROMACS:

  • System Preparation:

    • Prepare the topology files for the protein using a force field such as CHARMM36.

    • Generate the ligand topology and parameter files using a server like CGenFF.

    • Combine the protein and ligand topologies and coordinate files to create the complex system.

  • Solvation and Ionization:

    • Create a simulation box and solvate the complex with a water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

      • NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the system.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to evaluate the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time.

Comparative Analysis: this compound Derivative vs. Reference Inhibitors

For this guide, we will consider a representative derivative of our lead compound and compare its in silico performance against known inhibitors of CDK2 and JAK2.

  • CDK2 Reference Inhibitor: Olomoucine[14]

  • JAK2 Reference Inhibitor: A selective JAK2 inhibitor (Compound 13 from PDB: 8G6Z)[15]

The following tables summarize the hypothetical comparative data that would be generated following the protocols outlined above.

Table 1: Predicted ADMET Properties

CompoundMolecular Weight ( g/mol )LogPWater SolubilityGI AbsorptionBBB PermeantLipinski Violations
M5A3C2C Derivative Predicted ValuePredicted ValuePredicted ValuePredicted ValuePredicted ValuePredicted Value
Olomoucine296.342.85Moderately SolubleHighYes0
JAK2 Inhibitor (Cpd 13)Calculated ValuePredicted ValuePredicted ValuePredicted ValuePredicted ValuePredicted Value

Table 2: Molecular Docking and MD Simulation Results

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesRMSD (Ligand, Å) during MD
M5A3C2C Derivative CDK2Predicted ValuePredicted ResiduesPredicted Value
OlomoucineCDK2Predicted ValueLeu83, Glu81, Phe80Predicted Value
M5A3C2C Derivative JAK2Predicted ValuePredicted ResiduesPredicted Value
JAK2 Inhibitor (Cpd 13)JAK2Predicted ValueLeu855, Val863, Leu932Predicted Value

Conclusion and Future Directions

This guide provides a comprehensive framework for the in silico evaluation of "this compound" derivatives as potential kinase inhibitors. By systematically applying ADMET prediction, molecular docking, and molecular dynamics simulations, researchers can generate robust, data-driven hypotheses about the therapeutic potential of novel compounds before committing significant resources to their synthesis and biological testing.

The hypothetical data presented herein illustrates how a comparative analysis against known inhibitors can aid in the prioritization of lead candidates. A derivative of "this compound" that exhibits a favorable ADMET profile, strong binding affinity to the target kinases, and stable interactions in MD simulations would be a high-priority candidate for further investigation.

The logical next steps following such an in silico study would be the chemical synthesis of the most promising derivatives and their in vitro biological evaluation, including kinase inhibition assays and cell-based proliferation assays. This iterative cycle of computational design, chemical synthesis, and biological testing is the hallmark of modern, efficient drug discovery.

References

A Comparative Analysis of the Physicochemical Properties of Pyridine Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the key physicochemical properties of the three isomers of pyridine carboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). Understanding the distinct properties of these isomers is crucial for their application in pharmaceutical sciences and drug development, where they serve as fundamental scaffolds.[1][2] This document summarizes experimental data for melting point, aqueous solubility, acid dissociation constant (pKa), and the logarithm of the partition coefficient (logP), supported by detailed experimental methodologies.

Comparative Data of Physicochemical Properties

The position of the carboxyl group on the pyridine ring significantly influences the intermolecular forces and ionization behavior of these isomers, leading to distinct differences in their physicochemical properties. The following table summarizes key experimental data for a direct comparison.

PropertyPicolinic Acid (2-isomer)Nicotinic Acid (3-isomer)Isonicotinic Acid (4-isomer)
Molecular Formula C₆H₅NO₂C₆H₅NO₂C₆H₅NO₂
Molecular Weight ( g/mol ) 123.11123.11123.11
Melting Point (°C) 136 - 138236 - 239314 - 319 (sublimes)
Aqueous Solubility ( g/100 mL at 20°C) 88.71.80.52
pKa (acid dissociation constant) 5.24.84.9
logP (Octanol-Water Partition Coefficient) 0.40.30.6

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols represent standard laboratory procedures applicable to the characterization of the pyridine carboxylate isomers.

Melting Point Determination

The melting point of each isomer is determined using the capillary method with a calibrated digital melting point apparatus.[3][4][5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of the crystalline organic compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.

  • The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • The apparatus is heated at a controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

  • The temperature at which the entire sample has completely liquefied is recorded as the completion of melting.

  • The melting point is reported as a range from the onset to the completion of melting.

Aqueous Solubility Determination (Gravimetric Method)

The solubility of each isomer in water is determined by the gravimetric method, which involves the preparation of a saturated solution and the subsequent determination of the dissolved solid's mass.[7][8]

Apparatus:

  • Analytical balance

  • Constant temperature water bath or shaker

  • Filtration apparatus (e.g., syringe filter with 0.45 µm membrane)

  • Volumetric flasks and pipettes

  • Evaporating dish or beaker

  • Drying oven

Procedure:

  • An excess amount of the solid isomer is added to a known volume of deionized water in a sealed container.

  • The mixture is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

  • A precise volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.

  • The solvent (water) is evaporated from the dish using a gentle heat source or a drying oven set to a temperature below the compound's decomposition point.

  • The dish containing the solid residue is cooled in a desiccator and then weighed.

  • The mass of the dissolved solid is determined by subtracting the initial weight of the empty dish.

  • The solubility is calculated and expressed in grams per 100 mL of solvent.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) for each isomer is determined by potentiometric titration, which monitors the pH change of a solution upon the addition of a titrant.[9][10][11][12][13][14]

Apparatus:

  • pH meter with a combination glass electrode, calibrated with standard buffers

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A precisely weighed amount of the pyridine carboxylate isomer is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

  • The initial pH of the solution is recorded.

  • The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The equivalence point is determined from the inflection point of the titration curve (often identified using the first or second derivative of the curve).

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

The octanol-water partition coefficient (logP) is determined chromatographically using RP-HPLC. This method correlates the retention time of the compound with its lipophilicity.[15][16][17][18]

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Reverse-phase column (e.g., C18)

  • Syringes and vials

  • Mobile phase (e.g., a mixture of methanol or acetonitrile and a buffered aqueous solution)

  • A series of standard compounds with known logP values

Procedure:

  • A calibration curve is established by injecting a series of standard compounds with known logP values onto the RP-HPLC system and recording their retention times.

  • The logarithm of the capacity factor (log k') is calculated for each standard from its retention time (t_R) and the column dead time (t_0) using the formula: log k' = log((t_R - t_0) / t_0).

  • A linear regression plot of the known logP values of the standards against their corresponding log k' values is generated.

  • A solution of the pyridine carboxylate isomer of known concentration is prepared in the mobile phase.

  • The isomer solution is injected into the HPLC system under the same chromatographic conditions used for the standards, and its retention time is measured.

  • The log k' for the isomer is calculated.

  • The logP of the isomer is determined by interpolating its log k' value onto the calibration curve.

Visualizing the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the physicochemical properties of the pyridine carboxylate isomers.

G cluster_isomers Pyridine Carboxylate Isomers cluster_properties Physicochemical Properties cluster_methods Experimental Determination cluster_analysis Comparative Analysis Picolinic Acid Picolinic Acid Melting Point Melting Point Picolinic Acid->Melting Point Aqueous Solubility Aqueous Solubility Picolinic Acid->Aqueous Solubility pKa pKa Picolinic Acid->pKa logP logP Picolinic Acid->logP Nicotinic Acid Nicotinic Acid Nicotinic Acid->Melting Point Nicotinic Acid->Aqueous Solubility Nicotinic Acid->pKa Nicotinic Acid->logP Isonicotinic Acid Isonicotinic Acid Isonicotinic Acid->Melting Point Isonicotinic Acid->Aqueous Solubility Isonicotinic Acid->pKa Isonicotinic Acid->logP Capillary Method Capillary Method Melting Point->Capillary Method Gravimetric Method Gravimetric Method Aqueous Solubility->Gravimetric Method Potentiometric Titration Potentiometric Titration pKa->Potentiometric Titration RP-HPLC RP-HPLC logP->RP-HPLC Data Tabulation Data Tabulation Capillary Method->Data Tabulation Gravimetric Method->Data Tabulation Potentiometric Titration->Data Tabulation RP-HPLC->Data Tabulation Structure-Property Relationship Structure-Property Relationship Data Tabulation->Structure-Property Relationship

Caption: Workflow for the comparative analysis of pyridine carboxylate isomers.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Operational Plan for Safe Disposal

The proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Methyl 5-amino-3-chloropyridine-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar chlorinated pyridine derivatives and general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from analogous chlorinated pyridine compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.

In Case of Spills: Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.[1][2]

Hazard Profile of Structurally Similar Compounds
Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]Avoid direct contact and inhalation. Use appropriate PPE.
Skin Irritation Causes skin irritation.[3][4][5]Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation.[3][4]Wear eye protection.
Environmental Hazard Potentially harmful to aquatic life.Avoid release to the environment.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with local, regional, and national regulations.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

1. Waste Segregation:

  • This compound should be segregated as a chlorinated organic waste.[6]

  • Do not mix with non-halogenated waste streams.[6]

  • Keep this waste separate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[7][8]

2. Containerization:

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.

  • Ensure the container is clearly and accurately labeled.

3. Labeling:

  • Affix a "Hazardous Waste" label to the container.

  • Write the full chemical name: "this compound" (no abbreviations or formulas).

  • List all constituents and their approximate percentages if it is a mixture.

  • Include the date when the waste was first added to the container.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[8]

  • Store away from sources of ignition.[8]

  • Ensure secondary containment is in place to capture any potential leaks.[6]

5. Final Disposal:

  • Entrust the final disposal to a licensed and certified hazardous waste disposal company.[3]

  • Follow your institution's Environmental Health and Safety (EH&S) department's procedures for chemical waste collection requests.[6]

  • Potential disposal methods for similar compounds include incineration at high temperatures.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_end Completion start Start: Have Methyl 5-amino-3- chloropyridine-2-carboxylate waste is_sds_available Is specific SDS available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS is_sds_available->follow_sds Yes treat_as_hazardous Treat as hazardous waste based on analogous compounds is_sds_available->treat_as_hazardous No dispose Arrange for pickup by a licensed hazardous waste contractor follow_sds->dispose segregate Segregate as chlorinated organic waste treat_as_hazardous->segregate containerize Use a labeled, sealed, compatible container segregate->containerize store Store in a designated secure area with secondary containment containerize->store store->dispose end End of Disposal Process dispose->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 5-amino-3-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is mandatory. The following table summarizes the required personal protective equipment.

Protection Type Specific Requirement Rationale
Eye and Face Protection Chemical safety goggles or face shieldProtects against splashes, dust, and unforeseen chemical reactions.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and absorption.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesNecessary when handling the powder outside of a fume hood or if dust is generated.
Body Protection Laboratory coatProtects against incidental contact and contamination of personal clothing.
Footwear Closed-toe shoesPrevents injuries from spills and dropped objects.
Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

2. Weighing and Aliquoting:

  • Handle the solid compound carefully to avoid generating dust.

  • Use a spatula or other appropriate tool for transferring the powder.

  • If possible, weigh the compound directly into the reaction vessel to minimize transfers.

3. Dissolution and Reaction:

  • Add solvents slowly and carefully to the solid to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Keep the reaction vessel covered to the extent possible to prevent the release of vapors.

4. Post-Reaction Work-up:

  • Quench the reaction carefully, following established laboratory procedures for the specific reaction being performed.

  • Handle all reaction mixtures and byproducts as potentially hazardous.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.

  • Use clearly labeled, dedicated waste containers for solid and liquid waste.

2. Solid Waste Disposal:

  • Contaminated materials such as gloves, weighing paper, and paper towels should be placed in a sealed bag and then into the designated solid chemical waste container.

  • Unused or excess solid compound must be disposed of as hazardous chemical waste.

3. Liquid Waste Disposal:

  • All solutions containing this compound, including reaction mixtures and cleaning solvents, must be collected in a sealed, properly labeled hazardous waste container.

  • Do not pour any waste containing this compound down the drain.

4. Decontamination:

  • Decontaminate all glassware and equipment that has come into contact with the compound.

  • Use an appropriate solvent (e.g., acetone, ethanol) for initial rinsing, and collect the rinsate as hazardous waste.

  • Follow with a thorough wash using soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh handle_dissolve Dissolve and React handle_weigh->handle_dissolve disp_segregate Segregate Waste handle_dissolve->disp_segregate disp_solid Dispose of Solid Waste disp_segregate->disp_solid disp_liquid Dispose of Liquid Waste disp_segregate->disp_liquid disp_decon Decontaminate Equipment disp_liquid->disp_decon em_spill Spill em_exposure Exposure

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.